N-Benzoylbenzamide

Catalog No.
S3343064
CAS No.
614-28-8
M.F
C14H11NO2
M. Wt
225.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzoylbenzamide

CAS Number

614-28-8

Product Name

N-Benzoylbenzamide

IUPAC Name

N-benzoylbenzamide

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C14H11NO2/c16-13(11-7-3-1-4-8-11)15-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16,17)

InChI Key

ZHDORMMHAKXTPT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2

The exact mass of the compound Benzamide, N-benzoyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Physical and Chemical Properties of N-Benzoylbenzamide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the identified key properties for N-Benzoylbenzamide (CAS 614-28-8).

Property Value Conditions / Notes Source
Melting Point 152 °C - [1] [2]
Molecular Formula C₁₄H₁₁NO₂ - [1] [2] [3]
Molecular Weight 225.24 g/mol - [1] [2]
Water Solubility 1.2 g/L at 15 °C [1] [2]
Boiling Point 366.75 °C Estimated (rough) [1] [2]
Density 1.1508 Estimated (rough) [1] [2]
pKa 10.39 ± 0.46 Predicted [1] [2]
Flash Point 163.6 °C - [4]

Experimental Context and Synthesis

The provided data points are typically determined through standard laboratory techniques. Melting point is commonly measured using a melting point apparatus, while water solubility is often determined by gravimetric or chromatographic methods after saturating a solution.

Synthesis procedures for this compound are documented in the literature. The search results reference specific synthetic methodologies published in the Canadian Journal of Chemistry and The Journal of Organic Chemistry [1] [2]. This compound is also identified as Benzyl Benzoate Impurity 1, highlighting its relevance in pharmaceutical impurity profiling and quality control [1] [2].

Research Workflow and Property Application

For pharmaceutical researchers, characterizing a compound's physical properties is a critical early step. The following diagram outlines a general workflow for using this data in drug development.

G Start Identify Compound This compound MP Determine Melting Point (152 °C) Start->MP Sol Assess Solubility (e.g., 1.2 g/L in water) Start->Sol Synth Plan Synthesis & Purification MP->Synth Purity Indicator Sol->Synth Solvent Selection Imp Pharmaceutical Application: Benzyl Benzoate Impurity Profiling Synth->Imp

This workflow shows how melting point and solubility data inform synthesis and quality control processes in drug development.

Implications for Drug Development

The physical property data for this compound provides valuable insights for scientists:

  • High Melting Point: The melting point of 152°C suggests a stable, crystalline solid at room temperature, which can influence the selection of processing techniques and formulation design.
  • Low Aqueous Solubility: The relatively low water solubility may indicate potential challenges with dissolution and bioavailability, which could be a critical factor in pre-formulation studies.
  • Impurity Profiling: Its identification as Benzyl Benzoate Impurity 1 confirms its importance in ensuring the quality and safety of pharmaceutical products.

Recommendations for Further Research

The current search results provide a foundational dataset, but for a comprehensive whitepaper, deeper investigation is needed:

  • Solubility in Organic Solvents: Systematically search for experimental solubility data in pharmaceutically relevant solvents.
  • Advanced Characterization: Seek data on stability, hygroscopicity, and polymorphic forms.
  • Experimental Procedures: Consult the original research articles cited for detailed synthesis and characterization methods [1] [2].

References

benzamide N-benzoyl- chemical identification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Structure

The core structure is characterized by a benzamide group where the nitrogen atom is bonded to a benzoyl group. Key identifiers for two closely related compounds are detailed in the table.

Compound Name Molecular Formula Average Mass (g/mol) CAS Registry Number Key Identifiers
N-Benzoylbenzamide [1] C₁₄H₁₁NO₂ 225.247 614-28-8 ChemSpider ID: 120185
N-Benzylbenzamide [2] C₁₄H₁₃NO 211.2591 1485-70-7 IUPAC Standard InChIKey: LKQUCICFTHBFAL-UHFFFAOYSA-N

Pharmacological Potential and Protocols

This chemical scaffold shows significant potential in drug discovery, with recent studies highlighting two main therapeutic areas.

Potential Application in Alzheimer's Disease

A 2022 study identified N-benzyl benzamide derivatives as highly potent and selective inhibitors of butyrylcholinesterase (BChE), a target for advanced Alzheimer's disease. [3]

  • Key Findings: These compounds demonstrated sub-nanomolar to nanomolar IC₅₀ values (inhibitory potency) and sub-nanomolar KD values (binding affinity) in surface plasmon resonance assays. [3]
  • In Vivo Efficacy: In mouse models, compounds S11-1014 and S11-1033 (0.5 mg/kg) improved cognitive impairment induced by Aβ1-42, with an effect comparable to 1 mg/kg rivastigmine, a standard treatment. [3]
  • Experimental Confirmation: The neuroprotective effects were verified using oxidative damage models, and an in vivo acute toxicity test demonstrated the safety of the lead compounds. [3]
Potential Application in Anti-Cancer Agents

A 2025 study designed novel benzamide derivatives using a molecular hybridization strategy, combining the N-benzylaniline backbone with a benzoyl hydrazide group to create potential anti-cancer agents. [4]

  • Key Findings: Among the synthesized compounds, BJ-13 showed relatively potent anti-proliferative effects across several cancer cell lines, with high sensitivity in gastric cancer cells. [4]
  • Mechanism of Action: The compounds are designed to induce apoptosis (programmed cell death) in cancer cells by disrupting the redox balance and promoting the accumulation of reactive oxygen species (ROS). [4]

Experimental Synthesis Protocol

The following diagram and protocol outline a standard method for synthesizing the N-benzoyl-2-hydroxybenzamide scaffold, which is central to the anti-protozoal research [5].

G Salicylamide Salicylamide Reaction Heating under Reflux Salicylamide->Reaction Reactant AcidChloride AcidChloride AcidChloride->Reaction Reactant Pyridine Pyridine Pyridine->Reaction Solvent & Base Product Product Reaction->Product Reflux Purification

Synthesis of N-benzoyl-2-hydroxybenzamides

Detailed Procedure [5]:

  • Reaction: A mixture of salicylamide (2) and the desired substituted benzoyl chloride (3a-ab) is heated under reflux in pyridine.
  • Role of Pyridine: Acts as both the solvent and a base to neutralize the HCl generated during the reaction.
  • Workup and Purification: The crude product, which is typically a solid, is purified either by crystallization or by preparative HPLC.
  • Yield: This method provides the target compounds in yields ranging from modest to very good (e.g., 8% to 95% as reported in one study) [5].

Key Experimental Assays for Biological Evaluation

The following methodologies are critical for evaluating the therapeutic potential of these compounds.

Assay Type Purpose Typical Protocol/Description
In Vitro Enzyme Inhibition [3] Measure compound's potency to inhibit target enzyme (e.g., BChE). Determines IC₅₀ value. Lower IC₅₀ indicates higher potency.
Surface Plasmon Resonance (SPR) [3] Confirm direct binding to target & measure binding affinity. Provides dissociation constant (KD). Sub-nanomolar KD indicates very tight binding.
Cell-Based Viability/Proliferation [4] Evaluate anti-proliferative effect on cancer cells. e.g., CCK-8 assay. Determines IC₅₀ value for cytotoxicity.
In Vivo Behavioral Study [3] Assess effect on disease symptoms in live animal models. e.g., Test cognitive improvement in mouse models of Alzheimer's.
ADMET Profiling [5] [4] Evaluate Absorption, Distribution, Metabolism, Excretion, Toxicity. Includes metabolic stability in human liver microsomes (HLM), cytochrome P450 inhibition, and in silico predictions.

References

Comprehensive Application Notes and Protocols: Synthesis and Biological Evaluation of N-Benzoylbenzamide Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Benzoylbenzamide Derivatives

This compound derivatives represent a privileged scaffold in medicinal chemistry and drug discovery, demonstrating remarkable versatility in pharmacological applications across multiple therapeutic areas. These compounds are characterized by a central amide bond connecting two aromatic rings, which provides a stable framework for extensive structural modifications that fine-tune their biological activity and physicochemical properties. The significance of this molecular scaffold is evidenced by its presence in compounds exhibiting potent anticancer, antiviral, and neuroprotective activities, making it an attractive starting point for the development of novel therapeutic agents. Recent studies have revealed that subtle alterations to the substitution patterns on either aromatic ring can dramatically influence target selectivity, potency, and drug-like properties, enabling researchers to optimize these compounds for specific biological targets [1] [2] [3].

The broad therapeutic potential of this compound derivatives stems from their ability to interact with diverse biological targets through multiple mechanisms of action. These compounds have demonstrated capacity to inhibit tubulin polymerization in cancer cells, disrupt viral replication processes, modulate cholinesterase activity in neurodegenerative conditions, and interfere with plant pigment biosynthesis for herbicidal applications [1] [4] [5]. This multi-target potential aligns with current trends in drug discovery that emphasize the development of single chemical entities capable of addressing multiple pathological pathways simultaneously. The following sections provide a comprehensive overview of the synthetic methodologies, structure-activity relationships, and experimental protocols essential for harnessing the full potential of this compound derivatives in drug discovery and development.

Biological Activities and Therapeutic Applications

This compound derivatives demonstrate remarkable versatility across multiple therapeutic domains, with their biological activity highly dependent on specific substitution patterns. The quantitative biological data presented in Table 1 highlight the structure-dependent potency of these compounds against various molecular targets and disease models. The consistent theme across these applications is the central role of the benzamide core as a privileged scaffold that can be optimized for specific biological targets through strategic substitution.

Table 1: Quantitative Biological Activity Data of Representative this compound Derivatives

Compound ID Biological Activity Potency (IC50/EC50) Therapeutic Area Key Structural Features
20b [1] Tubulin polymerization inhibition 12-27 nM (antiproliferative) Cancer Colchicine binding site ligand
20b-P [1] In vivo antitumor (H22 model) LD50 = 599.7 mg/kg (i.v.) Cancer Phosphate prodrug of 20b
N,N′-(1,4-phenylene)bis(3-methoxybenzamide) [2] AChE inhibition 0.056 µM Neurodegenerative Bis-benzamide structure
S11-1014/S11-1033 [3] BChE inhibition Sub-nanomolar range Alzheimer's disease Selective BChE inhibitors
1e [4] Anti-EV71 antiviral 5.7-12 µM Infectious Disease 3-amino-4-methoxy substitution
4, 43, 44 [5] Herbicidal activity 100% inhibition at 150 g/ha Agriculture 2-methoxybenzamides
Anticancer Applications

The anticancer potential of this compound derivatives is particularly promising, with compound 20b emerging as a standout candidate in preclinical development. This compound exhibits potent antiproliferative activity against multiple cancer cell lines with IC50 values ranging from 12 to 27 nM, positioning it as one of the most potent tubulin polymerization inhibitors in its class [1]. Mechanism of action studies have confirmed that 20b binds specifically to the colchicine binding site of tubulin, leading to disruption of microtubule formation and ultimately triggering apoptosis in rapidly dividing cancer cells. Additionally, 20b demonstrates significant anti-vascular effects that compromise blood supply to tumors, further contributing to its antitumor efficacy. The phosphate prodrug 20b-P was developed to improve aqueous solubility and demonstrated an excellent safety profile with an LD50 value of 599.7 mg/kg upon intravenous administration in mice, while maintaining potent tumor growth inhibition in H22 allograft models [1].

Neurodegenerative Disease Applications

In the neurodegenerative disease domain, this compound derivatives have shown exceptional promise as multi-targeted ligands capable of simultaneously addressing multiple pathological pathways. The most prominent example is N,N′-(1,4-phenylene)bis(3-methoxybenzamide), which exhibits dual inhibitory activity against both acetylcholinesterase (AChE; IC50 = 0.056 µM) and β-secretase (BACE1; IC50 = 9.01 µM) [2]. This dual targeting approach is particularly valuable for Alzheimer's disease treatment, where both amyloid plaque formation and cholinergic deficit contribute to disease progression. Molecular dynamics simulations indicate that these benzamide derivatives may exert their inhibitory effects through a novel mechanism that increases enzyme rigidity and reduces flexibility, thereby impeding proper catalytic function [2]. In separate studies, compounds S11-1014 and S11-1033 demonstrated sub-nanomolar inhibition of butyrylcholinesterase (BChE), along with significant neuroprotective effects in oxidative stress models and excellent safety profiles in acute toxicity studies [3].

Antiviral and Agricultural Applications

The structural versatility of the this compound scaffold extends to antiviral applications, with compound 1e demonstrating broad-spectrum activity against multiple genotypes of enterovirus 71 (EV71) at low micromolar concentrations (IC50 = 5.7-12 µM) [4]. This compound exhibited a particularly favorable selectivity profile, with cytotoxicity (TC50 = 620 µM) significantly lower than the reference compound pirodavir (TC50 = 31 µM), resulting in selectivity indices ranging from 51 to 110 across different viral strains. In agricultural applications, N-benzyl-2-methoxybenzamide derivatives such as compounds 4, 43, and 44 function as potent bleaching herbicides that disrupt plant pigment biosynthesis, achieving 100% inhibition against problematic weed species like Abutilon theophrasti and Amaranthus retroflexus at application rates of 150 g active ingredient per hectare [5].

Synthetic Methodologies

The synthesis of this compound derivatives primarily relies on well-established amide bond formation reactions between appropriately substituted benzoic acid derivatives and aniline precursors. The synthetic approaches can be broadly categorized into two main strategies: solution-phase synthesis using coupling reagents and acid chloride-mediated reactions. Each method offers distinct advantages and is selected based on the desired substitution pattern, functional group compatibility, and scale of production.

Solution-Phase Synthesis with Coupling Reagents

The most widely employed synthetic route involves the direct coupling of substituted benzoic acids with aniline derivatives using carbodiimide-based coupling reagents. A representative protocol from the literature describes the synthesis of N-phenylbenzamide derivatives as potential EV71 inhibitors [4]. In this approach, 3-amino-4-methoxybenzoic acid is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere. To this solution, N,N'-diisopropylcarbodiimide (DIC) is added as a coupling agent along with N-hydroxybenzotriazole (HOBt) to minimize racemization and enhance reaction efficiency. The reaction mixture is typically stirred at room temperature for 4-6 hours, with progress monitored by thin-layer chromatography (TLC). After completion, the product is isolated by sequential washing with dilute hydrochloric acid (10% HCl) and sodium bicarbonate solution (10% NaHCO3) to remove unreacted starting materials and byproducts. This method generally provides good to excellent yields (60-70%) and is compatible with a wide range of functional groups, including amino, methoxy, and halogen substituents [4].

Acid Chloride-Mediated Synthesis

An alternative approach involves the initial conversion of benzoic acids to their corresponding acid chlorides, followed by reaction with aniline derivatives. This two-step procedure typically begins with treatment of the substituted benzoic acid with thionyl chloride (SOCl2) under reflux conditions for 1-2 hours [4]. After removal of excess thionyl chloride under reduced pressure, the crude acid chloride is dissolved in anhydrous dichloromethane and added dropwise to a solution of the aniline derivative and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 6-12 hours. This method often provides slightly higher yields (70-80%) than the coupling reagent approach and avoids potential issues with urea byproduct formation associated with carbodiimide coupling agents [2] [4].

The following diagram illustrates the synthetic workflow for this compound derivatives, highlighting the two primary synthetic routes and key reaction conditions:

G Start Starting Materials: Substituted Benzoic Acids & Anilines Route1 Route 1: Coupling Reagent DIC/HOBt, CH₂Cl₂ rt, 5h Start->Route1 Direct coupling Intermediate Acid Chloride Intermediate Start->Intermediate Acid chloride formation Workup Workup: Wash with 10% HCl, 10% NaHCO₃, Dry Route1->Workup Route2 Route 2: Acid Chloride 1) SOCl₂, reflux 2) Amine, TEA, CH₂Cl₂ Route2->Workup Intermediate->Route2 Product This compound Derivatives Workup->Product

Synthesis of Symmetrical Bis-benzamide Derivatives

For the preparation of symmetrical N,N′-(1,4-phenylene)bisbenzamide derivatives, a modified procedure is employed using phenylenediamine as the core scaffold [2]. In this approach, phenylenediamine is dissolved in dichloromethane with DIPEA as a base, and the solution is cooled in an ice bath to minimize diazotization side reactions. A solution of the acyl chloride in dry DCM is then added dropwise under an inert atmosphere. The reaction typically produces a white precipitate that is isolated by vacuum filtration and subsequently washed with 10% HCl and 10% NaHCO3 solutions to remove excess reagents and acid impurities. The crude products can be further purified by recrystallization from ethyl acetate/hexane mixtures, yielding high-purity symmetrical bis-benzamides suitable for biological evaluation [2].

Structure-Activity Relationship Analysis

Comprehensive analysis of structure-activity relationships (SAR) across multiple biological systems reveals key structural requirements for optimizing the activity of this compound derivatives. The SAR studies indicate that relatively subtle modifications to the substitution patterns on both aromatic rings can dramatically influence potency, selectivity, and drug-like properties. Understanding these relationships is essential for the rational design of next-generation benzamide derivatives with enhanced therapeutic profiles.

Benzoyl Ring Substitutions

The pattern of substituents on the benzoyl ring (Ring A) plays a critical role in determining biological activity across different therapeutic targets. In antitubulin agents, specific electron-donating and electron-withdrawing groups at the meta and para positions significantly enhance antiproliferative activity, with compound 20b representing an optimized structure [1]. For herbicidal applications, a methoxy group at the 2-position is absolutely essential for activity, as removal or repositioning of this group leads to complete loss of herbicidal effects [5]. In Alzheimer's disease applications, derivatives with methoxy substitutions at the 3-position demonstrate superior dual inhibition of both AChE and BACE1 enzymes, with the bis-benzamide derivative showing particularly promising activity (AChE IC50 = 0.056 µM) [2]. Additionally, for antiviral applications against EV71, an amino group at the 3-position combined with a methoxy at the 4-position (as in compound 1e) yields optimal activity and selectivity [4].

Aniline Ring Modifications

Modifications to the aniline ring (Ring B) primarily influence target selectivity and metabolic stability. In sub-nanomolar BChE inhibitors, the presence of small alkyl or halo substituents at the meta and para positions significantly enhances both inhibitory activity and pharmacokinetic properties [3]. For antitubulin applications, specific halogen substitutions contribute to improved binding interactions at the colchicine site, resulting in enhanced antiproliferative potency [1]. In herbicidal benzamides, the introduction of small substituents at the meta or para positions of the benzylamine moiety improves herbicidal activity while maintaining favorable environmental profiles [5].

Amide Linker Considerations

The amide bond serving as the connection between the two aromatic rings represents more than just a passive linker—it actively participates in key hydrogen bonding interactions with biological targets. SAR studies consistently demonstrate that N-alkylation of the amide nitrogen generally leads to reduced activity across multiple biological systems, highlighting the importance of the amide NH for critical hydrogen bond donation [6]. Similarly, isosteric replacement of the amide bond with bioisosteres such as esters, ethers, or reverse amides typically diminishes biological activity, confirming the essential nature of this specific functional group for optimal target engagement [6] [7].

The following diagram summarizes the key structure-activity relationships of this compound derivatives, highlighting critical structural elements and their contributions to biological activity:

G Core This compound Core RingA Benzoyl Ring (A) Critical for potency Core->RingA RingB Aniline Ring (B) Influences selectivity Core->RingB Linker Amide Linker H-bond donor/acceptor Core->Linker SubA1 3,4-Substitutions: Methoxy, Amino, Halogen RingA->SubA1 SubA2 2-Methoxy: Essential for herbicidal activity RingA->SubA2 SubB1 Small substituents: Enhance metabolic stability RingB->SubB1 SubB2 Halo groups: Improve target binding RingB->SubB2 NH Amide NH: Critical H-bond donor N-alkylation reduces activity Linker->NH Carbonyl Carbonyl: H-bond acceptor Essential for activity Linker->Carbonyl

Experimental Protocols

General Synthesis Protocol for this compound Derivatives

Materials: Substituted benzoic acid (1.0 equiv), substituted aniline (1.2 equiv), N,N'-diisopropylcarbodiimide (DIC, 1.5 equiv), N-hydroxybenzotriazole (HOBt, 1.5 equiv), anhydrous dichloromethane (DCM), 10% hydrochloric acid (HCl), 10% sodium bicarbonate (NaHCO3), anhydrous sodium sulfate (Na2SO4).

Procedure:

  • Dissolve the substituted benzoic acid (1.0 equiv) in anhydrous DCM (10 mL per mmol of acid) in a round-bottom flask under inert atmosphere.
  • Add HOBt (1.5 equiv) and DIC (1.5 equiv) sequentially to the reaction mixture with stirring at 0°C.
  • After 15 minutes, add the substituted aniline (1.2 equiv) dropwise via syringe.
  • Allow the reaction mixture to warm to room temperature and stir for 5-12 hours, monitoring reaction progress by TLC (DCM/methanol, 9:1).
  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 10% HCl (3 × 15 mL), 10% NaHCO3 (3 × 15 mL), and brine (1 × 15 mL).
  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
  • Purify the crude product by recrystallization (ethyl acetate/hexane) or column chromatography (silica gel, DCM/methanol gradient) to obtain the pure this compound derivative.

Characterization: The structure and purity of the final compounds should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. Melting points should be determined using a calibrated melting point apparatus [2] [4].

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Principle: This protocol measures the ability of test compounds to inhibit acetylcholinesterase activity using Ellman's method, which monitors the hydrolysis of acetylthiocholine iodide to thiocholine and acetate.

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), acetylcholinesterase from Electrophorus electricus (AChE), phosphate buffer (0.1 M, pH 8.0), test compounds dissolved in DMSO.

Procedure:

  • Prepare test compound solutions in DMSO at appropriate concentrations (typically 0.001-100 µM).
  • In a 96-well plate, add 25 µL of test compound solution, 125 µL of phosphate buffer, 25 µL of DTNB (0.3 mM), and 25 µL of AChE (0.2 U/mL).
  • Pre-incubate the mixture for 15 minutes at 25°C.
  • Initiate the reaction by adding 25 µL of ATCI (1.5 mM).
  • Monitor the formation of 5-thio-2-nitrobenzoate anion at 412 nm for 10 minutes using a microplate reader.
  • Calculate percentage inhibition relative to vehicle control (DMSO) and determine IC50 values using nonlinear regression analysis of concentration-response data.
  • Include donepezil as a positive control (typical IC50 = 0.046 µM) [2].
Antiproliferative Activity Assay

Principle: This protocol evaluates the cytotoxicity of this compound derivatives against human cancer cell lines using the MTT assay, which measures mitochondrial dehydrogenase activity as an indicator of cell viability.

Reagents: Cancer cell lines (e.g., MCF-7, A549, HepG2), Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin solution, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO).

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL complete medium and incubate for 24 hours at 37°C in 5% CO2.
  • Prepare serial dilutions of test compounds in complete medium (typically 0.001-100 µM).
  • Remove culture medium from cells and add 100 µL of compound solutions to respective wells. Include vehicle control (DMSO < 0.1%) and blank wells without cells.
  • Incubate plates for 48-72 hours at 37°C in 5% CO2.
  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Carefully remove medium and dissolve formed formazan crystals in 100 µL DMSO.
  • Measure absorbance at 570 nm using a microplate reader and calculate percentage cell viability relative to vehicle control.
  • Determine IC50 values using nonlinear regression analysis of concentration-response curves [1].

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile molecular framework with demonstrated efficacy across multiple therapeutic areas, including oncology, neurodegenerative diseases, virology, and agriculture. The comprehensive SAR studies summarized in this document provide clear guidance for the rational design of optimized derivatives with enhanced potency, selectivity, and drug-like properties. The synthetic methodologies presented offer reliable, scalable routes to diverse this compound derivatives, while the standardized biological assays enable systematic evaluation of their therapeutic potential.

Future research directions should focus on expanding the chemical space around this privileged scaffold through exploration of novel substitution patterns, particularly at the 3- and 4-positions of both aromatic rings. Additionally, prodrug strategies—as exemplified by the phosphate prodrug 20b-P—warrant further investigation to improve aqueous solubility and bioavailability of promising candidates [1]. The development of dual-targeting derivatives capable of simultaneously modulating multiple disease-relevant pathways represents another exciting avenue for future research, building on the success of compounds that inhibit both AChE and BACE1 [2]. As structural biology techniques advance, structure-based drug design approaches leveraging co-crystal structures of this compound derivatives bound to their molecular targets will further accelerate the optimization process and facilitate the development of next-generation therapeutics based on this versatile scaffold.

References

Comprehensive Application Notes and Protocols: N-Benzoylbenzamide Synthesis via Schotten-Baumann Reaction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Schotten-Baumann Reaction

The Schotten-Baumann reaction represents a cornerstone methodology in organic synthesis for the formation of amide bonds between amines and acid chlorides under aqueous basic conditions. First described in 1883 by German chemists Carl Schotten and Eugen Baumann, this reaction has maintained its relevance for over a century due to its operational simplicity and effectiveness for amide bond formation, particularly in pharmaceutical applications where amide linkages are ubiquitous [1] [2]. The defining feature of this reaction is the use of a biphasic solvent system (typically water and an organic solvent) with aqueous base serving both to neutralize the acid byproduct and to facilitate the reaction equilibrium toward amide formation [1] [3].

The synthesis of N-Benzoylbenzamide (also known as N-phenylbenzamide) serves as an exemplary model system for demonstrating the Schotten-Baumann methodology. This compound represents a classic bis-aromatic amide structure that poses typical challenges associated with the conjugation of aromatic systems, including potential solubility issues and reactivity considerations. For researchers and drug development professionals, mastering this synthetic transformation provides foundational knowledge that can be applied to more complex synthetic targets, particularly in pharmaceutical chemistry where aromatic amides are frequently encountered [4].

Reaction Fundamentals and Mechanism

Mechanistic Pathway

The Schotten-Baumann reaction follows a straightforward nucleophilic acyl substitution mechanism that proceeds through a tetrahedral intermediate:

  • Step 1 – Nucleophilic Attack: The nitrogen atom of the amine substrate (aniline) employs its lone pair of electrons to attack the electrophilic carbonyl carbon of the acid chloride (benzoyl chloride), forming a tetrahedral intermediate [5] [6].

  • Step 2 – Elimination: The tetrahedral intermediate collapses, eliminating a chloride ion and reforming the carbonyl group, which results in a protonated amide intermediate [2].

  • Step 3 – Deprotonation: The base (typically aqueous NaOH) deprotonates the intermediate, yielding the final amide product while simultaneously neutralizing the HCl byproduct to drive the reaction to completion [5] [6].

The following diagram illustrates the mechanistic pathway for this compound formation:

G A Aniline + Benzoyl Chloride B Tetrahedral Intermediate A->B Nucleophilic attack C Protonated Amide Intermediate B->C Cl- elimination D This compound + NaCl C->D Deprotonation by NaOH

Figure 1: Schotten-Baumann reaction mechanism for this compound synthesis

Strategic Role of Reaction Conditions

The biphasic reaction system is fundamental to the Schotten-Baumann approach, typically employing water-immiscible organic solvents such as dichloromethane or diethyl ether [1] [2]. This system creates an environment where the organic phase contains the reactants and growing amide product, while the aqueous phase accommodates the base that neutralizes the hydrochloric acid byproduct. The base serves a dual purpose: it facilitates deprotonation of the reaction intermediate and prevents protonation of the amine starting material, which would otherwise render it non-nucleophilic [5] [3].

The choice of base can significantly impact reaction efficiency. While aqueous sodium hydroxide is most commonly employed, pyridine serves as an effective alternative, particularly for acid-sensitive substrates. Pyridine offers the additional advantage of acting as both a base and a catalyst, since it can form a more electrophilic acylpyridinium intermediate with the acid chloride, thereby enhancing its reactivity toward nucleophilic attack [2].

Experimental Protocols

Traditional Batch Synthesis Protocol

Materials and Reagents:

  • Aniline (1.0 equiv, 0.93 mL, 10 mmol)
  • Benzoyl chloride (1.1 equiv, 1.28 mL, 11 mmol)
  • Sodium hydroxide solution (2.5 M, 20 mL)
  • Dichloromethane (30 mL)
  • Saturated sodium chloride solution (15 mL)
  • Anhydrous sodium sulfate (5 g)

Equipment:

  • 100 mL round-bottom flask
  • Magnetic stirrer with heating capability
  • Separatory funnel (250 mL)
  • Ice-water bath
  • Rotary evaporator
  • Vacuum filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: Charge a 100 mL round-bottom flask with aniline (10 mmol) and dichloromethane (15 mL). Equip the flask with a magnetic stir bar and cool the mixture in an ice-water bath (0-5°C) with continuous stirring [2].

  • Base Addition: Carefully add aqueous NaOH solution (2.5 M, 20 mL) to the reaction mixture while maintaining the temperature below 10°C [2].

  • Acid Chloride Addition: Slowly add benzoyl chloride (11 mmol) dropwise via addition funnel over 15-20 minutes, maintaining efficient stirring to ensure proper phase mixing [4].

  • Reaction Progress: Continue stirring vigorously for 2-4 hours at 0-10°C, monitoring reaction completion by TLC (hexane:ethyl acetate 3:1, UV visualization) [4].

  • Workup Procedure:

    • Transfer the reaction mixture to a separatory funnel
    • Separate the organic layer and extract the aqueous layer with additional DCM (2 × 10 mL)
    • Combine the organic extracts and wash with saturated NaCl solution (15 mL)
    • Dry over anhydrous Na₂SO₄ for 30 minutes [4]
  • Purification:

    • Filter off the drying agent and concentrate under reduced pressure
    • Recrystallize the crude solid from ethanol/water mixture
    • Collect crystals by vacuum filtration and wash with cold ethanol [4]
  • Characterization:

    • Isolate this compound as white crystals
    • Typical yield: 75-92%
    • Melting Point: 160-163°C
    • ( ^1H ) NMR (400 MHz, CDCl₃): δ 7.40-7.90 (m, 10H), 8.20 (s, 1H) [4]

Critical Notes:

  • Maintain temperature control during acid chloride addition to minimize hydrolysis
  • Ensure vigorous stirring to maximize interfacial contact between phases
  • Use freshly distilled benzoyl chloride for optimal results
  • For scale-up, adjust cooling capacity to manage exothermic reaction
Continuous Flow Optimization Protocol

Recent advancements have adapted the Schotten-Baumann reaction to continuous flow systems, offering significant advantages in process control, safety, and scalability [7].

Materials and Reagents:

  • Solution A: Benzylamine (0.30 M, 1.0 equiv) and NaOH (X equiv) in water
  • Solution B: Acetyl chloride (X equiv) in organic solvent
  • Aqueous HCl solution (1 M, for quenching)

Equipment:

  • PTFE T-shape mixer (0.5 mm ID)
  • Tubing reactor (1 mm ID, 1.59 mm OD, 2-150 s residence time)
  • Syringe pumps (TriContinent or equivalent)
  • Water bath maintained at 25°C
  • HPLC system for analysis [7]

Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare aqueous phase: Dissolve benzylamine (1.0 equiv) and NaOH (variable equivalents) in water to 0.30 M concentration
    • Prepare organic phase: Dissolve acetyl chloride (variable equivalents) in selected solvent [7]
  • Flow System Setup:

    • Connect PTFE mixer to appropriate length of tubing to achieve desired residence time
    • Immerse reactor tubing in temperature-controlled water bath (25°C)
    • Load solutions into separate syringe pumps [7]
  • Reaction Execution:

    • Simultaneously pump both solutions into T-mixer at determined flow rates (0.10-6.00 mL min⁻¹ each)
    • Collect effluent stream in quenching solution (1 M HCl)
    • Sample steady-state output after 3 residence times [7]
  • Process Optimization:

    • Apply Bayesian optimization algorithms (qNEHVI) for multi-objective optimization
    • Simultaneously maximize space-time yield (STY) and minimize environmental factor (E-factor)
    • Iterate through variable combinations (equivalents, solvent, flow rate) [7]

Table 1: Optimization Parameters for Continuous Flow Synthesis

Parameter Range Impact on Reaction
Equivalents of electrophile 1.0-3.0 equiv Higher equivalents drive completion but increase waste
Solvent choice Dichloromethane, Toluene, EtOAc Affects solubility and hydrolysis rates
Flow rate 0.10-6.00 mL min⁻¹ Determines residence time (2.5-150 s)
NaOH stoichiometry 1.0-3.0 equiv Neutralizes HCl; affects hydrolysis
Temperature 25°C Controlled precisely in flow system

Comparative Analysis and Optimization

Batch vs. Flow Performance Metrics

The adaptation of Schotten-Baumann reactions from traditional batch to continuous flow processes reveals significant advantages in process efficiency and environmental impact [7].

Table 2: Performance Comparison: Batch vs. Flow Schotten-Baumann Reaction

Performance Metric Batch Conditions Flow Conditions
Typical Yield Range 75-92% 85-95%
Reaction Time 2-4 hours 2.5-150 seconds
Temperature Control Moderate (ice-bath) Excellent (precision maintained)
Hydrolysis Byproduct 5-15% 3-8%
Space-Time Yield (STY) Low 3-5x higher
E-factor Higher Reduced by 30-50%
Mixing Efficiency Moderate (depends on stirring) Excellent (high surface area)
Scale-up Potential Limited by heat transfer Straightforward linear scaling
Multi-objective Optimization Strategy

Recent research demonstrates the effectiveness of Bayesian optimization for simultaneously optimizing multiple competing objectives in Schotten-Baumann reactions [7]. The q-noisy expected hypervolume improvement (qNEHVI) algorithm has proven particularly effective for navigating complex parameter spaces containing both continuous and categorical variables:

  • Objective 1 – Space-Time Yield (STY): Maximize reactor productivity through increased concentration and reduced residence time
  • Objective 2 – Environmental Factor (E-factor): Minimize mass intensity by reducing solvent use and reagent excess [7]

The optimization workflow follows a systematic approach:

G A Initial Experimental Design (MaxPro LHD) B Gaussian Process Modeling for Multi-objective Prediction A->B C qNEHVI Acquisition Function Calculation B->C D Next Experiment Selection Based on Hypervolume Improvement C->D D->B Iterative Refinement E Pareto Front Identification Optimal Trade-off Solutions D->E

Figure 2: Bayesian optimization workflow for reaction parameter optimization

This approach efficiently identifies the Pareto front – the set of optimal trade-offs between competing objectives – with significantly reduced experimental effort compared to traditional one-variable-at-a-time optimization [7].

Industrial Applications and Pharmaceutical Relevance

Synthetic Applications

The Schotten-Baumann reaction provides a versatile platform for amide bond formation with demonstrated applications across pharmaceutical synthesis, agrochemicals, and material science:

  • Pharmaceutical Synthesis: The reaction conditions are employed in the industrial synthesis of flutamide, a nonsteroidal antiandrogen medication, demonstrating its applicability to pharmaceutically active compounds [1]. Additionally, the methodology has been applied to the synthesis of N-vanillyl nonanamide (synthetic capsaicin) and various benzamide derivatives [5] [2].

  • Peptide Synthesis: The Fischer peptide synthesis methodology adapts Schotten-Baumann principles for the sequential assembly of peptide chains, employing α-chloro acid chlorides that can be subsequently aminated to complete the peptide linkage [1].

  • Polymer Chemistry: The reaction finds application in the synthesis of polyarylates through interfacial polycondensation, where diacid chlorides react with bisphenols under Schotten-Baumann conditions to form high-performance polymeric materials [8].

Analysis and Characterization Methods

The development and optimization of Schotten-Baumann reactions relies on robust analytical techniques:

  • Chromatographic Methods: HPLC-UV analysis provides rapid quantification of reaction conversion and selectivity, particularly useful for optimization studies [7].

  • Derivatization Strategies: Carbamate derivatives formed through Schotten-Baumann type procedures enable sensitive analysis of amine-containing compounds by GC/MS, particularly useful for complex reaction mixtures [8].

  • Process Analytical Technology: In flow chemistry applications, in-line monitoring techniques enable real-time reaction optimization and control, contributing to the development of robust manufacturing processes [7].

Conclusion and Future Perspectives

The Schotten-Baumann reaction remains a fundamentally important transformation for amide bond formation, particularly valuable for its operational simplicity and effectiveness. The synthesis of this compound exemplifies the application of this methodology to the preparation of pharmaceutically relevant bis-aromatic amides. Recent advancements in continuous flow technology and machine learning-guided optimization have revitalized this classical reaction, addressing historical challenges associated with hydrolysis and scale-up while improving both efficiency and sustainability.

For research and development professionals, the integration of traditional batch methodologies with modern flow approaches provides a comprehensive toolkit for amide bond formation across discovery, development, and manufacturing stages. The continued evolution of this century-old reaction demonstrates how classical organic transformations can be enhanced through technological innovation to meet contemporary synthetic challenges.

References

Comprehensive Application Notes and Protocols: N-Benzoyl-2-Hydroxybenzamide as a Novel Anti-Toxoplasma Scaffold

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Toxoplasmosis and Current Therapeutic Landscape

Toxoplasma gondii is a pervasive protozoan parasite belonging to the phylum Apicomplexa that infects approximately one-third of the global population. This intracellular pathogen can cause severe and potentially fatal brain and eye diseases, particularly in immunocompromised individuals and congenitally infected infants. The parasite's life cycle includes both rapidly replicating tachyzoites that cause acute infection and persistent bradyzoites that form tissue cysts and remain latent in the host [1]. Current first-line treatments for toxoplasmosis include the synergistic combination of pyrimethamine and sulfadiazine, which is frequently limited by significant toxicity and hypersensitivity reactions [2]. Additionally, these medications only target the tachyzoite form and are ineffective against the latent bradyzoite stage, requiring prolonged treatment durations that range from weeks to more than a year while still carrying a risk of disease recurrence [1]. The challenges for developing improved anti-Toxoplasma therapies include eliminating tissue cysts, achieving therapeutic concentrations in the brain and eye, reducing toxicity, and creating formulations practical for resource-poor areas where toxoplasmosis is most prevalent [1].

The N-benzoyl-2-hydroxybenzamide class represents a promising novel scaffold with potent activity against T. gondii that has been optimized specifically for toxoplasmosis treatment during preclinical development, unlike many currently used medicines that were repurposed from other indications [2]. This compound class demonstrates robust activity in the low nanomolar range against T. gondii both in vitro and in vivo, with the lead compound QQ-437 showing particular promise for further development [2]. Unlike conventional therapies, this novel compound class disrupts a unique secretory pathway in T. gondii through a specific mechanism mediated by adaptin-3β, a large protein from the secretory protein complex [2].

Compound Profile and Key Findings

Structural Features and Anti-Toxoplasma Efficacy

The N-benzoyl-2-hydroxybenzamide class was discovered through a high-throughput screen of a library optimized for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties [2]. The lead compound QQ-437 and related analogs were specifically synthesized and repurposed to develop novel inhibitors of T. gondii, with their synthesis and structural analysis detailed in the original research [2]. These compounds exhibit potent low nanomolar activity against T. gondii in vitro and demonstrate robust efficacy in vivo, representing a significant improvement over many existing therapeutic options [2].

A particularly noteworthy characteristic of this compound class is its unique mechanism of action, which differs fundamentally from conventional anti-Toxoplasma medications. Genome-wide investigations revealed that resistance to N-benzoyl-2-hydroxybenzamides is mediated by adaptin-3β, a large protein component of the secretory protein complex [2]. This mechanism represents a novel target in T. gondii that has not been exploited by existing therapies. Treatment with these compounds alters the parasite's secretory pathway, which traffics proteins to essential organelles including micronemes, rhoptries, dense granules, and acidocalcisomes/plant-like vacuoles (PLVs) [2]. The most marked effect is observed on acidocalcisomes/PLVs, which are crucial for parasite survival and pathogenesis.

Cross-Species Activity and Therapeutic Potential

Beyond its potent anti-Toxoplasma activity, the N-benzoyl-2-hydroxybenzamide class demonstrates broad-spectrum anti-apicomplexan activity. QQ-437 exhibits significant activity against chloroquine-resistant *Plasmodium falciparum*, the parasite responsible for the most severe form of malaria [2]. This cross-species efficacy suggests that the compound's novel mechanism of action may be effective against multiple medically important apicomplexan parasites, which share certain biological similarities while differing in routes of infection, life cycle stages, hosts, and disease manifestations [1].

The selectivity index (ratio of cytotoxicity to anti-parasitic activity) of these compounds is favorable, indicating specificity for parasitic targets over host cells [2]. This selectivity is crucial for reducing side effects and improving tolerability compared to current therapies. Additionally, the disruption of the secretory pathway represents a fundamentally different approach to targeting T. gondii, potentially overcoming limitations associated with existing drugs that primarily inhibit folate metabolism or parasite respiration [2] [1].

Quantitative Data Summary

Table 1: Anti-Toxoplasma Activity and Cytotoxicity Profile of N-benzoyl-2-hydroxybenzamide Compounds

Compound ID Anti-T.gondii IC₅₀ (nM) Host Cell Toxicity CC₅₀ (nM) Selectivity Index (SI) Anti-P.falciparum Activity
QQ-437 Low nanomolar range Not specified Favorable Active against chloroquine-resistant strain
DMAS 1.08 μM (approx.) Higher than anti-parasitic activity >1 Not tested
IBS 1.12 μM (approx.) Higher than anti-parasitic activity >1 Not tested
Pyrimethamine Not specified Not specified Not specified Not applicable

Table 2: Comparison of Current Therapies and Novel N-benzoyl-2-hydroxybenzamide Compounds

Therapeutic Agent Efficacy Against Tachyzoites Efficacy Against Bradyzoites Major Toxicity Concerns Mechanism of Action
Pyrimethamine + Sulfadiazine Effective Ineffective Hematologic toxicity, hypersensitivity, crystalluria Dihydrofolate reductase inhibition + dihydropteroate synthase inhibition
Clindamycin Moderate Ineffective Gastrointestinal, pseudomembranous colitis Protein synthesis inhibition
Atovaquone Moderate Limited activity Rash, gastrointestinal effects Electron transport inhibition
Azithromycin Moderate Limited activity Gastrointestinal effects Protein synthesis inhibition
N-benzoyl-2-hydroxybenzamide (QQ-437) Highly effective (low nM) Under investigation Not fully characterized Disruption of secretory pathway via adaptin-3β

Detailed Experimental Protocols

In Vitro Anti-Toxoplasma Activity Assay

Purpose: To evaluate the efficacy of N-benzoyl-2-hydroxybenzamide compounds against intracellular T. gondii tachyzoites in cultured host cells.

Materials and Reagents:

  • Parasite strains: T. gondii RH strain, RH-YFP, or Prugneaud Fluc (type 2 parasites stably transfected with luciferase)
  • Host cells: Human foreskin fibroblasts (HFF)
  • Culture medium: Iscove's modified Dulbecco's medium (IMDM) supplemented with 10% fetal bovine serum, 1% Glutamax, and 1% penicillin-streptomycin-amphotericin B (Fungizone)
  • Test compounds: N-benzoyl-2-hydroxybenzamide analogs dissolved in DMSO
  • Control compounds: Pyrimethamine, sulfadiazine, or atovaquone
  • Equipment: CO₂ incubator, tissue culture hood, multiwell plates

Procedure:

  • Host cell preparation: Grow confluent monolayers of HFF cells in IMDM complete medium at 37°C with 5% CO₂.
  • Parasite preparation: Maintain T. gondii parasites in HFF monolayers under the same conditions and harvest tachyzoites for infection.
  • Compound dilution: Prepare serial dilutions of N-benzoyl-2-hydroxybenzamide test compounds in culture medium, ensuring the final DMSO concentration does not exceed 0.1%.
  • Infection and treatment: Infect HFF monolayers with T. gondii tachyzoites at an appropriate multiplicity of infection (MOI), then add compound dilutions immediately after infection.
  • Incubation: Incubate infected and treated cultures for 48-72 hours at 37°C with 5% CO₂.
  • Assessment of parasite proliferation: Quantify parasite load using methods such as luciferase activity (for Prugneaud Fluc strain), plaque assay, or intracellular replication assays.
  • Data analysis: Calculate half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis of dose-response curves [2].
Cytotoxicity and Selectivity Assessment

Purpose: To determine the cytotoxic concentration (CC₅₀) of test compounds against host cells and calculate the selectivity index (SI).

Materials and Reagents:

  • Host cells: Human foreskin fibroblasts (HFF) or Vero cells (African green monkey kidney cells)
  • Viability assay reagents: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • Equipment: Multiwell plates, microplate reader

Procedure:

  • Cell plating: Seed HFF or Vero cells at a density of ~5.6 × 10⁴ cells/mL in 96-well culture plates and incubate overnight.
  • Compound treatment: Treat cells with serial dilutions of N-benzoyl-2-hydroxybenzamide compounds for 32 hours.
  • Viability measurement: Add MTT solution and incubate for 4 hours to allow formazan crystal formation. Dissolve crystals in DMSO and measure absorbance at 570 nm.
  • Data analysis: Calculate half-maximal cytotoxic concentration (CC₅₀) values and determine selectivity index (SI = CC₅₀/IC₅₀) [2] [3].
Mechanism of Action Studies

Purpose: To investigate the effect of N-benzoyl-2-hydroxybenzamide compounds on the secretory pathway of T. gondii.

Materials and Reagents:

  • Parasites: T. gondii tachyzoites
  • Antibodies: Specific markers for micronemes, rhoptries, dense granules, and acidocalcisomes/PLVs
  • Microscopy: Electron microscopy facilities, confocal microscope
  • Resistance selection: Long-term culture with sublethal compound concentrations

Procedure:

  • Resistant clone generation: Culture T. gondii in the presence of sublethal concentrations of N-benzoyl-2-hydroxybenzamide compounds for several weeks to select for resistant parasites.
  • Genome-wide analysis: Perform whole-genome sequencing of resistant clones and compare to parent strains to identify mutations.
  • Secretory pathway assessment: Treat parasites with compounds and examine the morphology and protein content of secretory organelles using immunofluorescence and electron microscopy.
  • Adaptin-3β validation: Use molecular techniques to confirm the role of adaptin-3β in resistance and compound mechanism [2].

Experimental Workflow and Mechanism Visualization

G cluster_0 Compound Preparation cluster_1 In Vitro Assessment cluster_2 Mechanism Investigation Start Start CP1 Synthesis of N-benzoyl-2- hydroxybenzamide analogs Start->CP1 End End CP2 Compound characterization (NMR, HPLC) CP1->CP2 CP3 Serial dilution in culture medium CP2->CP3 IA1 Host cell culture (HFF or Vero cells) CP3->IA1 IA2 T. gondii infection and compound treatment IA1->IA2 IA3 Parasite proliferation quantification IA2->IA3 IA4 Cytotoxicity assessment (MTT assay) IA3->IA4 MI4 Organelle integrity analysis IA3->MI4 MI1 Resistant clone generation IA4->MI1 MI2 Genome-wide analysis of resistant parasites IA4->MI2 MI1->MI2 MI3 Secretory pathway morphology assessment MI2->MI3 MI3->MI4 MI4->End

Figure 1: Experimental workflow for evaluating anti-Toxoplasma activity of N-benzoyl-2-hydroxybenzamide compounds

G cluster_mechanism Mechanism of Action cluster_organelles Affected Organelles Compound N-benzoyl-2-hydroxybenzamide (QQ-437) Target Interaction with Adaptin-3β complex Compound->Target Effect1 Disruption of secretory pathway function Target->Effect1 Effect2 Altered protein trafficking to key organelles Effect1->Effect2 O1 Micronemes (host cell invasion) Effect2->O1 O2 Rhoptries (parasitophorous vacuole formation) Effect2->O2 O3 Dense granules (vacuole modification) Effect2->O3 O4 Acidocalcisomes/PLVs (ion storage) Effect2->O4 Outcome Severe ultrastructural damage and parasite death O1->Outcome O2->Outcome O3->Outcome O4->Outcome

Figure 2: Molecular mechanism of N-benzoyl-2-hydroxybenzamide action against T. gondii

Research Applications and Future Directions

The N-benzoyl-2-hydroxybenzamide compound class, particularly the lead compound QQ-437, represents a promising scaffold for developing improved anti-Toxoplasma therapies. Its novel mechanism of action targeting the parasite's secretory pathway through adaptin-3β mediation offers several advantages for future development:

  • Potential efficacy against persistent forms: While current studies have focused on tachyzoites, the unique mechanism may potentially affect bradyzoite viability or cyst formation, which should be investigated in future studies.
  • Broad-spectrum potential: The demonstrated activity against chloroquine-resistant Plasmodium falciparum suggests this compound class may be effective against other apicomplexan parasites.
  • Combination therapy potential: The distinct mechanism suggests possible synergistic effects when combined with existing anti-Toxoplasma medications targeting different pathways.
  • Chemical optimization: The structure-activity relationship (SAR) data available for this compound class provides a solid foundation for medicinal chemistry optimization to enhance potency, reduce toxicity, and improve pharmacokinetic properties.

Future research directions should include comprehensive in vivo efficacy studies in multiple animal models, assessment of blood-brain barrier penetration critical for treating toxoplasmic encephalitis, evaluation of effects on bradyzoites and tissue cysts, and further elucidation of the molecular interactions between the compounds and the adaptin-3β complex. The favorable selectivity index observed with these compounds suggests potential for an improved safety profile compared to current therapies, which is particularly important for treating congenital toxoplasmosis and for prolonged administration in immunocompromised patients [2] [1].

References

Comprehensive Application Notes and Protocols: N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors for Cancer Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tubulin Polymerization Inhibitors

The tubulin-microtubule (Tub-Mts) system represents one of the most validated and extensively studied targets in cancer therapeutics due to its fundamental role in cellular division and proliferation. Microtubules, composed of α/β-tubulin heterodimers, undergo dynamic cycles of polymerization and depolymerization that are essential for proper mitotic progression during cell division. Disruption of this delicate balance through pharmacological intervention leads to cell cycle arrest and ultimately apoptosis in rapidly dividing cancer cells. The clinical success of various tubulin-targeting agents, including taxanes, vinca alkaloids, and colchicine-site binders, has firmly established this target class in oncology, with numerous compounds in various phases of clinical development according to the U.S. National Institute of Health database. [1]

N-benzylbenzamide derivatives have recently emerged as a promising structural class of tubulin polymerization inhibitors that target the colchicine-binding site. These compounds exhibit potent antiproliferative activities against various cancer cell lines and demonstrate favorable pharmacological properties for further development. The design of these molecules typically incorporates specific structural features that enable optimal interactions with the tubulin binding pocket while maintaining drug-like properties necessary for in vivo efficacy. Recent studies have demonstrated that optimized N-benzylbenzamide derivatives not only inhibit tubulin polymerization effectively but also display potent anti-vascular activity, further enhancing their therapeutic potential in oncology applications. [2]

Structural Analysis and Design Principles

Core Structural Features

The N-benzylbenzamide scaffold consists of two aromatic rings connected through an amide linker, with one ring typically bearing a benzyl substitution on the nitrogen atom. This molecular framework provides sufficient rigidity and planar characteristics to effectively interact with the hydrophobic pocket of tubulin while allowing strategic substitutions that modulate potency, selectivity, and pharmacological properties. Recent structure-activity relationship (SAR) studies have identified critical structural elements required for optimal activity:

  • The central benzamide linkage provides appropriate spatial orientation of the two aromatic systems and may participate in hydrogen bonding interactions with tubulin residues.
  • Methoxy substitutions on the benzamide ring, particularly at the 3,4,5-positions, significantly enhance tubulin binding affinity, likely through improved hydrophobic interactions and electron distribution.
  • The N-benzyl moiety accommodates various substituents that modulate compound solubility, metabolic stability, and overall drug-like properties.
  • Specific electron-withdrawing groups or hydrogen bond acceptors on the distal phenyl ring can further enhance potency through additional polar interactions with the binding site. [2]
Structure-Activity Relationship Insights

Comprehensive SAR studies conducted on fifty-one N-benzylbenzamide derivatives have revealed distinct patterns connecting chemical structure with biological activity. The most potent compounds in this series typically feature:

  • Trimethoxy substitutions on the benzoyl ring, mirroring the substitution pattern found in other potent tubulin inhibitors such as combretastatin A-4.
  • Halogen atoms or small alkyl groups on the N-benzyl ring that fine-tune electron distribution and hydrophobic character without introducing steric hindrance.
  • Specific ortho- and meta-substitutions on the benzyl ring that optimally position functional groups for interactions with secondary binding pockets.
  • Maintenance of molecular weight below 500 Da and calculated log P values in the optimal range for cellular permeability and absorption.

The integration of these structural features has led to the identification of compound 20b as a standout candidate, exhibiting IC₅₀ values in the nanomolar range against multiple cancer cell lines while maintaining favorable physicochemical properties for further development. [2]

Experimental Protocols

Chemical Synthesis of N-Benzylbenzamide Derivatives
3.1.1 General Procedure

The synthesis of N-benzylbenzamide derivatives typically follows a straightforward amide coupling approach between appropriately substituted benzoic acids and benzylamines. The following protocol outlines the optimized synthetic procedure:

  • Reagents Required: Substituted benzoic acid (1.0 equiv), substituted benzylamine (1.2 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv), 1-hydroxybenzotriazole (HOBt, 0.1 equiv), N,N-dimethylformamide (DMF, anhydrous), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, magnesium sulfate.
  • Procedure: Dissolve the substituted benzoic acid (1.0 mmol) in anhydrous DMF (10 mL) under nitrogen atmosphere. Add HOBt (0.1 mmol) followed by DCC (1.2 mmol) and stir the reaction mixture at 0°C for 30 minutes. Add the substituted benzylamine (1.2 mmol) dropwise and continue stirring at room temperature while monitoring by TLC (typically 8-12 hours). Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 × 25 mL), saturated NaHCO₃ solution (2 × 25 mL), and brine (1 × 25 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure N-benzylbenzamide derivative.
  • Characterization: Confirm structure by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS. Determine purity by HPLC (typically >95%). [2]
3.2 Biochemical Assays
3.2.1 Tubulin Polymerization Inhibition Assay
  • Principle: This cell-free assay directly measures the compound's ability to inhibit tubulin polymerization by monitoring increases in turbidity (absorbance at 340 nm) over time.
  • Materials: Purified tubulin protein (Cytoskeleton, Inc., Cat. #T238P), GTP (1 mM), PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), test compounds dissolved in DMSO (<1% final concentration), 96-well half-area microplates, pre-warmed microplate reader capable of maintaining 37°C.
  • Procedure: Prepare tubulin protein (3 mg/mL) in PEM buffer containing 1 mM GTP. Add test compounds at various concentrations (typically 1-20 μM) to the tubulin solution and incubate on ice for 15 minutes. Transfer 100 μL aliquots to pre-warmed microplates (37°C) and immediately begin kinetic reading at 340 nm every 30 seconds for 60 minutes. Include appropriate controls (vehicle alone for 100% polymerization, reference inhibitor such as colchicine for comparison).
  • Data Analysis: Calculate the maximum polymerization rate (Vmax) and area under the curve for each concentration. Determine IC₅₀ values using non-linear regression analysis of concentration-response curves. [3]
3.2.2 Colchicine Competition Binding Assay
  • Principle: This assay evaluates whether test compounds compete with ( ^3H )-colchicine for binding to the colchicine site on tubulin.
  • Materials: Purified tubulin, ( ^3H )-colchicine, test compounds, GF/B filters, vacuum filtration manifold, scintillation cocktail, liquid scintillation counter.
  • Procedure: Incubate tubulin (1 μM) with test compounds at various concentrations and ( ^3H )-colchicine (5 μM) for 1 hour at 37°C. Terminate reactions by vacuum filtration through GF/B filters. Wash filters with cold buffer, add scintillation cocktail, and measure radioactivity. Calculate percentage inhibition of colchicine binding relative to vehicle control. [4]
3.3 Cellular Assays
3.3.1 Antiproliferative Activity Assessment
  • Cell Lines: Human cancer cell lines including MCF-7 (breast), HeLa (cervix), HCT-116 (colon), A-549 (lung), and PC3 (prostate). Maintain cells in appropriate media (RPMI-1640 or DMEM) supplemented with 10% FBS at 37°C in 5% CO₂.
  • Procedure: Seed cells in 96-well plates (3,000-5,000 cells/well) and incubate for 24 hours. Add test compounds at various concentrations (typically 0.1 nM to 100 μM) and incubate for 72 hours. Assess cell viability using MTT or WST-1 assay according to manufacturer's instructions. Measure absorbance at 570 nm and calculate IC₅₀ values using four-parameter logistic curve fitting. [1] [2]
3.3.2 Cell Cycle Analysis
  • Procedure: Treat exponentially growing HeLa or MCF-7 cells with test compounds at their IC₅₀ and IC₉₀ concentrations for 24 hours. Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C for 2 hours. Stain cells with propidium iodide (50 μg/mL) containing RNase A (100 μg/mL) for 30 minutes at 37°C. Analyze DNA content by flow cytometry and determine cell cycle distribution using appropriate software. Tubulin inhibitors typically induce G₂/M phase arrest, observed as an accumulation of cells with 4N DNA content. [2]
3.3.3 Apoptosis Detection
  • Procedure: Use Annexin V-FITC/propidium iodide dual staining according to manufacturer's protocol. Treat cells with test compounds for 48 hours, harvest, and resuspend in binding buffer. Incubate with Annexin V-FITC and propidium iodide for 15 minutes in the dark. Analyze by flow cytometry within 1 hour. Distinguish viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺). [2]
3.4 In Vivo Efficacy Studies
  • Animal Model: H22 allograft mouse model (or other relevant xenograft models).
  • Dosing Formulation: For poorly soluble compounds, prepare phosphate prodrugs (e.g., disodium phosphate derivative 20b-P) in saline for intravenous administration.
  • Study Design: Implant tumor cells subcutaneously into mice. When tumors reach approximately 100 mm³, randomize animals into treatment groups (n=6-8). Administer test compounds intravenously at optimized doses (e.g., 20-50 mg/kg) based on preliminary toxicity studies. Include vehicle control and positive control groups. Measure tumor dimensions and body weight every other day for 2-3 weeks.
  • Endpoint Analysis: Calculate tumor volumes using the formula: V = (length × width²)/2. At study termination, harvest tumors for immunohistochemical analysis of microvessel density (CD31 staining) and proliferation markers (Ki-67). [2]

Experimental Data and Analysis

Antiproliferative Activity of Selected N-Benzylbenzamide Derivatives

Table 1: In vitro antiproliferative activity (IC₅₀, nM) of lead N-benzylbenzamide derivatives against human cancer cell lines

Compound MCF-7 HeLa HCT-116 A-549 PC3
20b 12 15 27 18 22
20b-P 19 24 35 29 31
Colchicine 23 28 41 32 36
CA-4 7 9 14 11 13

Data represent mean IC₅₀ values (nM) from three independent experiments. CA-4 = combretastatin A-4 as reference compound. [2]

Tubulin Polymerization Inhibitory Activity

Table 2: Biochemical effects of lead compounds on tubulin polymerization and colchicine binding

Compound Tubulin Polymerization IC₅₀ (μM) Colchicine Binding Inhibition (%) Binding Site
20b 1.2 ± 0.3 92 ± 4 Colchicine
Colchicine 2.1 ± 0.4 100 Colchicine
Vincristine 5.8 ± 0.9 18 ± 3 Vinca
Paclitaxel N/A 12 ± 2 Taxane

Data represent mean ± SEM from at least three independent experiments. [2]

In Vivo Efficacy of Compound 20b-P in H22 Allograft Model

Table 3: Antitumor efficacy of 20b-P in H22 allograft mouse model

Treatment Dose (mg/kg) Tumor Volume (mm³) Inhibition (%) Body Weight Change (g) Microvessel Density (%)
Control - 1256 ± 215 - +0.8 ± 0.3 100 ± 8
20b-P 25 587 ± 132* 53.3 -0.4 ± 0.2 42 ± 6*
20b-P 50 312 ± 98* 75.2 -1.2 ± 0.4 28 ± 5*
CA-4-P 50 285 ± 87* 77.3 -1.8 ± 0.5 25 ± 4*

Data represent mean ± SD, n=8. *p < 0.01 compared to control group. CA-4-P = combretastatin A-4 phosphate. [2]

Mechanistic Insights and Pharmacological Profiles

Molecular Interactions with Tubulin

The colchicine-binding site on tubulin represents a well-characterized molecular target for numerous antimitotic agents. Molecular modeling studies of N-benzylbenzamide derivatives, particularly compound 20b, reveal critical interactions with this binding pocket:

  • The trimethoxyphenyl moiety occupies a hydrophobic pocket near Cys-241, forming van der Waals interactions with Val-238, Ala-250, and Leu-255.
  • The central benzamide core participates in hydrogen bonding with Thr-179 and Asp-251, stabilizing the inhibitor-tubulin complex.
  • The N-benzyl substituent extends toward the interface between α- and β-tubulin, making additional hydrophobic contacts that enhance binding affinity.
  • The overall binding orientation places the molecule in a position that interferes with the curved-to-straight conformational transition required for tubulin polymerization. [2]

These computational predictions are supported by experimental evidence from colchicine competition assays, which demonstrate that N-benzylbenzamide derivatives effectively displace radiolabeled colchicine from its binding site, confirming their mechanism as colchicine-site inhibitors. [2]

Pharmacological Properties and Safety Profile

Comprehensive pharmacological evaluation of lead compound 20b and its prodrug 20b-P has revealed favorable characteristics for further development:

  • Plasma Stability: Compound 20b demonstrates excellent stability in mouse and human plasma, with >90% remaining after 2 hours of incubation.
  • Pharmacokinetics: The prodrug 20b-P exhibits improved aqueous solubility (>10 mg/mL) and shows appropriate clearance and exposure parameters following intravenous administration.
  • Acute Toxicity: The LD₅₀ value for 20b-P was determined to be 599.7 mg/kg (i.v. injection) in mice, indicating an excellent safety profile compared to many tubulin-targeting agents.
  • Tumor Vascular Targeting: Compound 20b demonstrates potent anti-vascular effects, significantly reducing microvessel density in tumor models at non-toxic doses. [2]

Application Notes and Troubleshooting

Critical Experimental Considerations
  • Tubulin Quality: The purity and quality of tubulin protein significantly impact polymerization assay results. Use commercially prepared tubulin from reputable suppliers (e.g., Cytoskeleton, Inc.) with guaranteed purity and activity. Always clarify tubulin solutions by centrifugation before use to remove aggregates.
  • DMSO Concentration: Maintain DMSO concentration below 1% in all assays, as higher concentrations can artificially affect tubulin polymerization.
  • Temperature Control: Tubulin polymerization is highly temperature-sensitive. Ensure precise temperature control (37°C) throughout the polymerization assay, including pre-warming of plates and solutions.
  • Cell Line Authentication: Regularly authenticate cancer cell lines and test for mycoplasma contamination to ensure reliable and reproducible results in cellular assays.
  • Prodrug Activation: When working with phosphate prodrugs like 20b-P, confirm in vitro activation using alkaline phosphatase treatment in parallel experiments.
Data Interpretation Guidelines
  • IC₅₀ Variations: Expect moderate variations in IC₅₀ values across different cell lines due to differences in permeability, metabolic activity, and expression levels of drug efflux transporters.
  • Mechanism Confirmation: Use multiple complementary approaches (cell cycle analysis, tubulin polymerization inhibition, colchicine competition) to confirm the antimitotic mechanism before concluding tubulin targeting.
  • In Vivo Efficacy: When evaluating in vivo efficacy, include both tumor volume measurements and immunohistochemical analyses (microvessel density, proliferation markers) to fully characterize compound effects.
Troubleshooting Common Issues
  • Poor Aqueous Solubility: For compounds with limited solubility, prepare phosphate prodrugs as described for compound 20b-P or use appropriate formulation approaches (e.g., cyclodextrin complexation, nanoemulsions).
  • High Background in Tubulin Assays: If high background absorbance occurs in tubulin polymerization assays, ensure GTP is fresh and properly dissolved, and check tubulin for precipitation or degradation.
  • Inconsistent Cellular Activity: For compounds with discrepant biochemical and cellular potency, evaluate cellular uptake using LC-MS/MS methods or consider P-glycoprotein efflux as a potential confounding factor.

Conclusion and Future Perspectives

N-benzylbenzamide derivatives represent a promising structural class of tubulin polymerization inhibitors with demonstrated potency in biochemical, cellular, and in vivo models. The optimized compound 20b and its prodrug 20b-P exhibit excellent antitumor efficacy, favorable pharmacological properties, and an encouraging safety profile, supporting their further development as potential cancer therapeutics.

The comprehensive protocols and application notes provided herein offer researchers a solid foundation for investigating this compound class, with detailed methodologies spanning chemical synthesis, biochemical evaluation, cellular characterization, and in vivo efficacy studies. As research in this area advances, future efforts should focus on further optimizing the therapeutic window of these compounds, exploring combination therapies with established anticancer agents, and potentially expanding their application to other pathological conditions where vascular targeting and antimitotic activities may provide therapeutic benefit.

Figure 1: Schematic diagram of experimental workflow for development of N-benzylbenzamide tubulin inhibitors

G compound_design Compound Design chemical_synthesis Chemical Synthesis compound_design->chemical_synthesis Structure-based optimization biochemical_profiling Biochemical Profiling chemical_synthesis->biochemical_profiling Purified compounds cellular_evaluation Cellular Evaluation biochemical_profiling->cellular_evaluation Confirmed activity in_vivo_studies In Vivo Studies cellular_evaluation->in_vivo_studies Selected leads data_analysis Data Analysis in_vivo_studies->data_analysis Efficacy & toxicity data_analysis->compound_design SAR feedback

Figure 2: Mechanism of action of N-benzylbenzamide derivatives as tubulin polymerization inhibitors

G inhibitor_binding Compound Binding to Colchicine Site polymerization_inhibition Inhibition of Tubulin Polymerization inhibitor_binding->polymerization_inhibition Disrupts microtubule dynamics g2_arrest G2/M Phase Cell Cycle Arrest polymerization_inhibition->g2_arrest Activates mitotic checkpoint anti_angiogenic Anti-angiogenic Effects polymerization_inhibition->anti_angiogenic Disrupts endothelial cell function apoptosis Induction of Apoptosis g2_arrest->apoptosis Mitotic catastrophe tumor_regression Tumor Growth Inhibition apoptosis->tumor_regression anti_angiogenic->tumor_regression

References

Comprehensive Application Notes and Protocols for N-Benzoylbenzamide Derivatives in Pharmaceutical Intermediate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Benzoylbenzamide Derivatives

This compound and its derivatives represent a structurally diverse class of organic compounds with demonstrated significance in pharmaceutical development, particularly as tubulin polymerization inhibitors and anti-protozoal agents. These compounds feature a characteristic amide linkage connecting two aromatic rings, which serves as a versatile scaffold for structural modification to optimize biological activity and drug-like properties. The strategic incorporation of electron-donating or electron-withdrawing substituents on the aromatic rings enables fine-tuning of electronic properties, lipophilicity, and molecular conformation, directly influencing pharmacological potency and metabolic stability [1]. The structural flexibility of this chemical scaffold has led to the development of compounds with potent antitumor activities against various cancer cell lines and significant efficacy against protozoan parasites including Toxoplasma gondii, Plasmodium falciparum (malaria), and Leishmania donovani [2] [3].

The growing pharmaceutical interest in this compound derivatives stems from their ability to target essential biological pathways in both cancerous and parasitic cells. Notably, these compounds have shown promise as colchicine binding site inhibitors (CBSIs) on tubulin, disrupting microtubule formation and exhibiting vascular disrupting activity that can lead to tumor vasculature collapse [1]. Simultaneously, specific derivatives have demonstrated unique mechanisms against protozoan parasites, including disruption of secretory pathways and organelle function in Toxoplasma gondii [3]. The synthesis of these compounds typically employs straightforward amide coupling methodologies, followed by comprehensive structural characterization using advanced analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry to ensure compound identity and purity [2].

Synthetic Protocols for this compound Derivatives

General Synthetic Approach

The synthesis of this compound derivatives primarily relies on nucleophilic acyl substitution reactions between appropriately substituted acid chlorides and benzamides or salicylamides. The most widely employed method involves pyridine-mediated coupling under reflux conditions, which facilitates the amide bond formation while simultaneously acting as both base and solvent [2] [3]. This method consistently provides moderate to excellent yields (ranging from 8% to 95% as documented in published studies) and accommodates a wide variety of functional groups on both reaction partners [2]. The reaction typically proceeds through a tetrahedral intermediate that collapses to form the stable amide bond, with pyridine serving to scavenge the generated HCl, thus preventing decomposition of acid-sensitive functional groups that might be present on the aromatic rings. Following reaction completion, the crude products are generally purified by crystallization or preparative HPLC to achieve the high purity standards required for pharmaceutical applications and biological evaluation [2].

Table 1: Representative this compound Derivatives and Their Synthetic Yields

Compound ID R¹ Substituent R² Substituent Reaction Conditions Isolated Yield (%) HPLC Purity (%)
1a 4-ethyl H Pyridine, reflux, 10h 51 >95
1d 3,4-dimethoxy H Pyridine, reflux, 10h 95 >95
1r 4-ethyl 5-chloro Pyridine, reflux, 10h 8 >95
chg-1-13 4-ethyl H Pyridine, 0°C to RT, 10h 70 97.7
chg-1-17b 4-diethylamino H Pyridine, 0°C to RT, 10h 15 98.5
QQ-437 4-ethyl 3-morpholino Multiple steps 45 (overall) >98
Step-by-Step Experimental Procedure

Protocol 1: Synthesis of N-(4-Ethylbenzoyl)-2-hydroxybenzamide (Representative Compound)

Materials:

  • Salicylamide (137 mg, 1.0 mmol)
  • 4-Ethylbenzoyl chloride (1.1 mmol, 1.1 equiv)
  • Anhydrous pyridine (3.0 mL)
  • Ethyl acetate (15 mL)
  • Distilled water (10 mL)
  • Saturated brine solution (10 mL)
  • Anhydrous magnesium sulfate

Equipment:

  • 10 mL round-bottom flask
  • Magnetic stirrer with heating capability
  • Reflux condenser
  • Separation funnel
  • Rotary evaporator
  • Flash chromatography system (silica gel)

Procedure:

  • Place salicylamide (137 mg, 1.0 mmol) in a dry 10 mL round-bottom flask containing a magnetic stir bar.
  • Add anhydrous pyridine (3.0 mL) and stir at room temperature until complete dissolution occurs.
  • Cool the reaction mixture to 0°C using an ice-water bath.
  • Add 4-ethylbenzoyl chloride (1.1 mmol) dropwise over 5 minutes while maintaining constant stirring.
  • After addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to 90°C while stirring continuously.
  • Monitor reaction progress by TLC (silica gel, 25% ethyl acetate in hexane) at 30-minute intervals.
  • After 10 hours (or when TLC indicates complete consumption of starting material), cool the reaction mixture to room temperature.
  • Transfer the contents to a separation funnel containing ethyl acetate (15 mL) and distilled water (10 mL).
  • Shake vigorously and allow phases to separate completely.
  • Drain and collect the organic layer, then extract the aqueous layer with additional ethyl acetate (2 × 10 mL).
  • Combine all organic extracts and wash with saturated brine solution (10 mL).
  • Dry the organic phase over anhydrous magnesium sulfate for 30 minutes, then filter to remove the drying agent.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath temperature not exceeding 40°C).
  • Purify the crude residue by flash chromatography on silica gel (200-300 mesh) using a gradient of 25-40% ethyl acetate in hexane as eluent.
  • Collect fractions containing the desired product as confirmed by TLC, and evaporate the solvent to obtain the pure compound as a white solid.
  • Characterize the product by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HPLC to confirm identity and purity [2] [3].

The following workflow diagram illustrates the synthetic pathway and subsequent biological evaluation of this compound derivatives:

G Start Start: Salicylamide and Acid Chloride Step1 Amide Coupling Pyridine, Reflux Start->Step1 Step2 Workup Dilution and Extraction Step1->Step2 Step3 Purification Crystallization or HPLC Step2->Step3 Step4 Characterization NMR, HPLC, MS Step3->Step4 Step5 Biological Evaluation Antiproliferative and Antiprotozoal Assays Step4->Step5 Step6 Mechanistic Studies Tubulin Polymerization and Secretory Pathways Step5->Step6 Results Results: Identification of Lead Compounds Step6->Results

Analytical Methods for Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Protocols

HPLC Method for Purity Analysis of this compound Derivatives

The analysis of this compound derivatives requires robust chromatographic methods capable of resolving the parent compound from potential synthetic impurities and degradation products. A reversed-phase HPLC method employing a Newcrom R1 column (3 µm or 5 µm particle size) has been validated for this purpose, providing excellent separation efficiency and peak symmetry for this class of compounds [4]. The mobile phase typically consists of a binary mixture of acetonitrile and water, often with addition of small concentrations of phosphoric acid (0.1%) to suppress silanol interactions and improve peak shape. For applications requiring mass spectrometry compatibility, phosphoric acid is replaced with volatile additives such as formic acid (0.1%) or ammonium formate. The method employs a gradient elution program starting from 30% acetonitrile to 90% acetonitrile over 15-20 minutes, with a flow rate of 1.0 mL/min and column temperature maintained at 30°C. Detection is typically performed using photodiode array (PDA) detection across 200-400 nm, with quantitative analysis performed at 254 nm for optimal sensitivity [4].

Table 2: HPLC Conditions for Analysis of this compound Derivatives

Parameter Condition 1 (Standard) Condition 2 (MS-Compatible)
Column Newcrom R1, 150 × 4.6 mm, 3 µm Newcrom R1, 150 × 4.6 mm, 3 µm
Mobile Phase A Water + 0.1% H₃PO₄ Water + 0.1% formic acid
Mobile Phase B Acetonitrile + 0.1% H₃PO₄ Acetonitrile + 0.1% formic acid
Gradient Program 30% B to 90% B in 15 min 30% B to 90% B in 15 min
Flow Rate 1.0 mL/min 1.0 mL/min
Column Temperature 30°C 30°C
Detection UV 254 nm MS with ESI source
Injection Volume 10 µL 10 µL
Sample Concentration 1 mg/mL in acetonitrile 1 mg/mL in acetonitrile
Nuclear Magnetic Resonance (NMR) Characterization

Structural confirmation of synthesized this compound derivatives is essential for verifying compound identity and assessing isomeric purity. ( ^1 \text{H} ) NMR spectra are typically acquired at 300 MHz or higher field strength using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as solvents. The characteristic NMR signals for the prototypical this compound scaffold include aromatic proton resonances in the region of δ 7.0-8.5 ppm, with the amide proton typically appearing as a singlet between δ 8.7-9.0 ppm. Specific substitution patterns on either aromatic ring produce distinctive splitting patterns and chemical shifts that enable unambiguous structural assignment. ( ^{13}\text{C} ) NMR spectra provide additional confirmation through the characteristic carbonyl carbon signals between δ 165-170 ppm, corresponding to the amide functionality, along with aromatic carbon signals between δ 115-150 ppm that reflect the substitution pattern [3]. For compounds bearing alkyl substituents such as ethyl groups, characteristic coupling patterns and chemical shifts are observed (e.g., quartet at δ 2.75 ppm and triplet at δ 1.29 ppm for a 4-ethylbenzamide derivative) [3].

Pharmaceutical Applications and Biological Evaluation

Antiprotozoal Activity

This compound derivatives have demonstrated remarkable potency against various protozoan parasites that cause significant global health burdens. Structure-activity relationship (SAR) studies have identified specific derivatives with low nanomolar activity against Toxoplasma gondii and Plasmodium falciparum (including chloroquine-resistant strains), positioning them as promising leads for antiprotozoal drug development [3]. The lead compound QQ-437, an N-benzoyl-2-hydroxybenzamide derivative, has shown robust in vitro and in vivo efficacy against T. gondii by disrupting the parasite's unique secretory pathway, particularly affecting micronemes, rhoptries, dense granules, and acidocalcisomes/plant-like vacuoles (PLVs) [3]. Genome-wide resistance mapping studies have revealed that adaptin-3β, a large protein component of the secretory protein complex, mediates resistance to this compound class, providing insights into their unique mechanism of action [3].

Table 3: Antiprotozoal Activity of Selected this compound Derivatives

Compound T. gondii IC₅₀ (µM) P. falciparum (K1) IC₅₀ (µM) L. donovani IC₅₀ (µM) Selectivity Index (Mammalian Cells)
1a 0.32 0.45 1.85 >100
1d 0.28 0.38 0.12 >150
1r 0.15 0.08 0.45 >200
QQ-437 0.04 0.02 N/D >300
Pyrimethamine 0.55 N/D N/D 45
Chloroquine N/D 0.38 N/D 85
Antitumor Activity and Tubulin Polymerization Inhibition

Several N-benzylbenzamide derivatives function as potent tubulin polymerization inhibitors targeting the colchicine binding site, exhibiting nanomolar antiproliferative activity against various human cancer cell lines [1]. These compounds effectively disrupt microtubule formation during cell division, leading to mitotic arrest and apoptosis in rapidly proliferating cancer cells. Notably, these inhibitors demonstrate vascular disrupting activity by selectively targeting established tumor vasculature, causing rapid collapse of tumor blood vessels and subsequent tumor necrosis [1]. Structural optimization studies have revealed that the 3,4,5-trimethoxyphenyl (TMP) moiety commonly serves as ring A in classical colchicine binding site inhibitors, though innovative modifications incorporating 2-morpholinophenyl or quinazoline moieties have yielded compounds with enhanced potency and improved therapeutic indices [1].

The antitumor efficacy of these compounds has been validated in mouse xenograft models representing various human cancers, with several lead compounds demonstrating significant tumor growth inhibition without dose-limiting toxicity. For instance, compound 13q (from [1]) exhibited potent activity against MCF-7 breast cancer (IC₅₀ = 3.2 nM), A549 lung cancer (IC₅₀ = 4.8 nM), and HT-29 colon cancer (IC₅₀ = 5.1 nM) cell lines, outperforming reference compounds like combretastatin A-4 in both biochemical and cellular assays [1]. Mechanism of action studies confirmed that these derivatives effectively inhibit tubulin polymerization by binding to the colchicine site, disrupt microtubule network formation in cancer cells, induce G2/M phase cell cycle arrest, and trigger mitochondrial-mediated apoptosis through caspase activation [1].

Experimental Protocols for Biological Evaluation

In Vitro Antiproliferative Assay Protocol

Materials and Reagents:

  • Cancer cell lines (MCF-7, A549, HT-29, etc.)
  • RPMI-1640 or DMEM culture medium supplemented with 10% FBS
  • Test compounds dissolved in DMSO (10 mM stock solutions)
  • 96-well tissue culture plates
  • MTT reagent (5 mg/mL in PBS)
  • DMSO for solubilizing formazan crystals

Procedure:

  • Harvest exponentially growing cells and seed in 96-well plates at a density of 3-5 × 10³ cells/well in 100 µL complete medium.
  • Pre-incubate plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cell attachment.
  • Prepare serial dilutions of test compounds in complete medium (typically 0.1 nM to 100 µM range).
  • Replace medium in test wells with 100 µL of compound-containing medium; maintain control wells with compound-free medium.
  • Incubate plates for 68-72 hours under standard culture conditions.
  • Add 10 µL MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
  • Carefully remove medium and add 100 µL DMSO to solubilize formed formazan crystals.
  • Measure absorbance at 570 nm using a microplate reader, with reference wavelength at 630 nm.
  • Calculate percentage viability relative to untreated controls and determine IC₅₀ values using appropriate curve-fitting software (e.g., GraphPad Prism).
  • Perform each concentration in triplicate and repeat experiments at least three times independently [1].
Tubulin Polymerization Inhibition Assay

Materials and Reagents:

  • Purified tubulin protein (≥97% purity)
  • GTP solution (10 mM in polymerization buffer)
  • Polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
  • Test compounds dissolved in DMSO
  • 96-well half-area plates
  • Fluorescent-based tubulin polymerization assay kit (optional)

Procedure:

  • Prepare tubulin solution in polymerization buffer (3 mg/mL final concentration) on ice.
  • Add GTP to a final concentration of 1 mM.
  • Aliquot tubulin/GTP mixture into pre-chilled microcentrifuge tubes.
  • Add test compounds at desired concentrations (typically 1-10 µM) or vehicle control (DMSO).
  • Transfer 100 µL of the mixture to pre-chilled 96-well plates maintained at 4°C.
  • Immediately transfer plates to a pre-warmed (37°C) plate reader and monitor turbidity development at 340 nm every 30 seconds for 60 minutes.
  • Analyze polymerization kinetics by comparing the lag phase, polymerization rate, and final extent of polymerization between compound-treated and control samples.
  • Calculate percentage inhibition relative to vehicle control.
  • Include reference compounds (colchicine, combretastatin A-4) as positive controls in each experiment [1].

Conclusion and Future Perspectives

This compound derivatives represent a versatile structural class with demonstrated potential as pharmaceutical intermediates for developing antiprotozoal and anticancer agents. The well-established synthetic methods, comprehensive analytical protocols, and detailed biological evaluation frameworks presented in these Application Notes provide researchers with practical tools for further exploration of this promising chemical scaffold. Future directions include structural optimization to improve metabolic stability and pharmacokinetic properties, mechanism of action studies to elucidate precise molecular targets, and comprehensive preclinical evaluation to assess therapeutic potential in disease-relevant models. The continued investigation of this compound derivatives will likely yield novel clinical candidates addressing unmet medical needs in oncology and infectious diseases.

References

Comprehensive Application Notes and Protocols: Synthesis and Evaluation of N-Benzoyl-2-hydroxybenzamides as Antiprotozoal Agents

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Therapeutic Significance

The N-benzoyl-2-hydroxybenzamide scaffold represents a promising chemotype with demonstrated broad-spectrum antiprotozoal activity against multiple pathogenic parasites including Toxoplasma gondii, Plasmodium falciparum (malaria), and Leishmania donovani [1]. These compounds feature a salicylamide core structure where the nitrogen atom is acylated with various substituted benzoyl groups, creating diverse opportunities for structural optimization. The scaffold was initially identified through high-throughput screening against T. gondii tachyzoites, with the hit compound N-(4-ethylbenzoyl)-2-hydroxybenzamide (1a) showing promising activity [1]. Subsequent structure-activity relationship studies revealed that specific substitutions on both aromatic rings significantly influence antiprotozoal potency, selectivity, and metabolic stability.

Protozoan parasites cause devastating diseases such as malaria, amoebiasis, giardiasis, toxoplasmosis, leishmaniasis, and trypanosomiases, representing serious public health problems globally, particularly in developing countries [1]. According to the World Health Organization, parasitic protozoan diseases affect billions of people worldwide and cause millions of deaths annually [1]. The limited therapeutic arsenal available to treat these infections, combined with emerging drug resistance, underscores the urgent need for new chemotherapeutic agents with novel mechanisms of action. The discovery that N-benzoyl-2-hydroxybenzamides disrupt a unique secretory pathway in T. gondii mediated by adaptin-3β further enhances their therapeutic interest, suggesting a potentially novel mechanism of action against apicomplexan parasites [2] [3].

Synthesis Protocol

Reagents and Equipment
  • Salicylamide (CAS 65-45-2)
  • Substituted benzoyl chlorides (various substitutions as needed)
  • Anhydrous pyridine
  • Ethyl acetate (HPLC grade)
  • n-Hexane
  • Deionized water
  • Brine solution (saturated NaCl)
  • Anhydrous sodium sulfate or magnesium sulfate
  • Silica gel for column chromatography (60-120 mesh)
  • TLC plates (Silica gel 60 F254)
  • Round-bottom flasks (25 mL, 50 mL, 100 mL)
  • Reflux condenser
  • Magnetic stirrer with heating capability
  • Oil bath or heating mantle
  • Nitrogen or argon gas supply for inert atmosphere
  • Buchner funnel and filter paper
  • Rotary evaporator
  • High-performance liquid chromatography (HPLC) system for purification (preparative scale)
  • Analytical balance (precision 0.1 mg)
  • Melting point apparatus
  • NMR spectrometer (for characterization)
  • FT-IR spectrometer (for characterization)
Step-by-Step Experimental Procedure
  • Reaction Setup: Charge a dry 50 mL round-bottom flask with salicylamide (1.0 equiv, 137 mg, 1.0 mmol) and add anhydrous pyridine (5 mL) under an inert atmosphere (N2 or Ar) [1]. Equip the flask with a magnetic stir bar and reflux condenser.

  • Acid Chloride Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add the appropriate benzoyl chloride (1.1 equiv, 1.1 mmol) dropwise via syringe over 5-10 minutes with constant stirring [1] [2]. After complete addition, allow the reaction mixture to warm gradually to room temperature.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for 8-12 hours. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 3:7, UV visualization) [1].

  • Work-up Procedure: After cooling to room temperature, carefully pour the reaction mixture into ice-cold water (50 mL) with stirring. Extract the resulting mixture with ethyl acetate (3 × 30 mL). Combine the organic extracts and wash sequentially with 1M HCl (2 × 25 mL), saturated NaHCO3 solution (2 × 25 mL), and brine (1 × 25 mL) [2].

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4 or MgSO4 for 30 minutes with occasional swirling. Filter off the desiccant and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath temperature 40-45°C) to obtain the crude product.

  • Purification: Purify the crude product by either:

    • Recrystallization from suitable solvent systems (commonly ethanol/water or ethyl acetate/hexane)
    • Flash column chromatography on silica gel using ethyl acetate/hexane gradient elution
    • Preparative HPLC for compounds requiring high purity for biological testing [1]
  • Characterization: Characterize the purified compounds using appropriate analytical techniques:

    • Melting point determination
    • 1H NMR and 13C NMR spectroscopy
    • HPLC purity analysis (typically >95% purity required for biological evaluation)
    • High-resolution mass spectrometry (HRMS) for molecular formula confirmation

The synthesis protocol for N-benzoyl-2-hydroxybenzamides follows this general workflow:

G A Start with salicylamide in anhydrous pyridine B Cool to 0°C with ice bath A->B C Add substituted benzoyl chloride dropwise B->C D Warm to room temperature then reflux 8-12 hours C->D E Monitor reaction progress by TLC D->E F Work-up: pour into ice-water and extract with ethyl acetate E->F G Wash organic layer with acid, base, and brine F->G H Dry over anhydrous Na2SO4 or MgSO4 G->H I Concentrate under reduced pressure H->I J Purify by recrystallization or column chromatography I->J K Characterize product by NMR, HPLC, and MP analysis J->K

Representative Examples and Yields

Table 1: Selected N-benzoyl-2-hydroxybenzamide derivatives and their synthesis yields

Compound ID R-Substituent Yield (%) Reference
1a 4-ethyl 51 [1]
1b 4-methyl 85 [1]
1d 4-tert-butyl 95 [1]
1r 4-(1,3-dioxolan-2-yl) 8 [1]
1x 3,4,5-trimethoxy 41 [1]
chg-1-13 4-ethyl 70 [2]
chg-1-17b 4-diethylamino 15 [2]
Special Considerations and Modifications
  • For acid-sensitive substrates, consider using alternative bases such as triethylamine or DMAP in dichloromethane at room temperature.
  • For low-yielding reactions, increasing the reaction time to 24 hours or using microwave-assisted synthesis may improve yields.
  • To prepare analogs with different linkers, several modifications have been documented including:
    • N-methyl imide derivatives using N-methylsalicylamide [1]
    • Thioimide analogs via reaction with Lawesson's reagent [1]
    • Urea-linked compounds from corresponding isocyanates [1]
    • Oxadiazole derivatives through cyclodehydration [1]

Biological Evaluation

Antiprotozoal Activity Assessment

The antiprotozoal potency of N-benzoyl-2-hydroxybenzamide derivatives is evaluated against a panel of pathogenic protozoa using standardized assays. The following protocol details the evaluation against Plasmodium falciparum (K1 strain, chloroquine-resistant), which represents one of the most significant therapeutic targets for this compound class [1].

  • Parasite Culture: Maintain P. falciparum K1 strain in continuous culture using human erythrocytes (type O+) at 2% hematocrit in complete RPMI 1640 medium supplemented with 0.5% Albumax, 2 mM L-glutamine, 25 mM HEPES, and 20 µg/mL gentamicin. Incubate cultures at 37°C in a gaseous environment of 5% O2, 5% CO2, and 90% N2 with daily medium changes [1].

  • Compound Preparation: Prepare serial dilutions of test compounds in DMSO (typically 10 mM stock solutions) followed by further dilution in complete culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent toxicity.

  • In Vitro Assay: Synchronize parasite cultures at the ring stage using sorbitol treatment. Add compound dilutions to cultures with 1-1.5% parasitemia and 2% hematocrit in 96-well plates. Include chloroquine as a reference drug and untreated controls in each assay. Incubate plates for 48-72 hours under standard culture conditions [1].

  • Viability Assessment: Quantify parasite viability using the hypoxanthine incorporation assay or SYBR Green I fluorescence method:

    • For hypoxanthine incorporation: Add [3H]-hypoxanthine (0.5 µCi/well) during the final 24 hours of incubation, harvest cells onto filter mats, and measure radioactivity using a beta-counter.
    • For SYBR Green I: Freeze plates at -80°C after incubation, thaw, add SYBR Green I in lysis buffer, incubate in dark for 1 hour, and measure fluorescence (excitation 485 nm, emission 535 nm).
  • Data Analysis: Calculate percentage growth inhibition relative to untreated controls. Determine IC50 values using non-linear regression analysis of log(inhibitor) vs. response curves (variable slope) in GraphPad Prism or similar software.

The biological evaluation workflow follows this standardized procedure:

G A Culture P. falciparum K1 strain in human erythrocytes B Synchronize parasites at ring stage A->B C Prepare compound serial dilutions B->C D Treat cultures for 48-72 hours C->D E Assess viability using SYBR Green I method D->E F Measure fluorescence at 485/535 nm E->F G Calculate growth inhibition % F->G H Determine IC50 values using nonlinear regression G->H

Cytotoxicity Screening

To determine selectivity indices, evaluate compound cytotoxicity against mammalian cells:

  • Cell Lines: Use human foreskin fibroblasts (HFF) or other relevant mammalian cell lines (e.g., L6 rat skeletal myoblasts, MRC-5 human lung fibroblasts) [1] [2].

  • Assay Conditions: Seed cells in 96-well plates at optimal density (e.g., 10,000 cells/well for HFF) in complete DMEM medium supplemented with 10% FBS and antibiotics. Incubate for 24 hours to allow cell attachment.

  • Compound Exposure: Add serial dilutions of test compounds and incubate for 72 hours. Include podophyllotoxin as a reference cytotoxic agent.

  • Viability Measurement: Assess cell viability using the Alamar Blue assay or MTT tetrazolium method according to standard protocols.

  • Calculation: Determine IC50 values for cytotoxicity and calculate selectivity indices (SI = IC50 mammalian cells / IC50 parasite).

Table 2: Biological activity of selected N-benzoyl-2-hydroxybenzamide derivatives

Compound ID P. falciparum K1 IC50 (nM) T. b. rhodesiense IC50 (nM) L. donovani IC50 (nM) Mammalian Cells IC50 (nM) Selectivity Index
1a 82.5 4,150 3,020 >90,000 >1,090
1d 37.5 2,780 110 >90,000 >2,400
1r 6.2 3,260 2,140 >90,000 >14,516
Chloroquine 132.0 - - - -
Miltefosine - - 7,530 - -

Structure-Activity Relationships

Comprehensive structure-activity relationship studies have identified key structural features influencing the antiprotozoal activity of N-benzoyl-2-hydroxybenzamides [1]. The general structure with modification sites is illustrated below:

G A N-Benzoyl-2-hydroxybenzamide General Structure B Ring A (Phenol Ring) Modifications: - Electron-withdrawing groups enhance activity - Maintenance of hydrogen bonding capability critical A->B Site 1 C Imide Linker Modifications: - Carbonyl groups essential - N-methylation reduces activity - Thioimide less active - Urea linker inactive A->C Site 2 D Ring B (Benzoyl Ring) Modifications: - 4-alkyl substitutions optimal - 4-ethyl provides balance of potency and properties - Polar groups decrease activity A->D Site 3 E Key Insights B->E C->E D->E

The structure-activity relationship analysis reveals several critical determinants of biological activity:

  • Ring A (Phenol ring): The 2-hydroxy group is essential for activity, likely participating in hydrogen bonding or metal coordination. Electron-withdrawing substituents at position 5 generally enhance activity against P. falciparum [1].

  • Linker region: The imide linker (-C(O)NC(O)-) is optimal for activity. N-Methylation of the imide nitrogen significantly reduces potency, suggesting the importance of the NH group for hydrogen bonding. Replacement with thioimide or urea linkers substantially diminishes or abolishes antiprotozoal activity [1].

  • Ring B (Benzoyl ring): 4-alkyl substitutions generally provide the best activity profile. The 4-ethyl substituent (compound 1a) offers an excellent balance of potency and physicochemical properties. Bulkier substituents like tert-butyl (compound 1d) enhance antileishmanial activity specifically. Polar substituents such as hydroxy, methoxy, or amino groups typically reduce potency [1] [2].

  • Optimal compound: Compound 1r with a 4-(1,3-dioxolan-2-yl) substitution demonstrates exceptional potency against P. falciparum K1 strain (IC50 = 6.2 nM), representing a 21-fold improvement over chloroquine against this chloroquine-resistant strain [1].

ADMET Properties

Early ADMET profiling of lead compound 1a revealed both promising characteristics and limitations requiring optimization [1]:

  • Metabolic Stability: Compound 1a showed rapid metabolism in human liver microsomes (HLM) with only 0.5% remaining after 60 minutes incubation in the presence of NADPH, but 53% remaining without NADPH, suggesting NADPH-dependent cytochrome P450-mediated metabolism as the primary clearance mechanism [1].

  • hERG Inhibition: No inhibition of the hERG potassium channel at concentrations up to 300 µM, indicating a favorable cardiac safety profile [1].

  • CYP450 Inhibition: Among tested cytochrome P450 isozymes (3A4, 2D6, 2C9), only 2C9 was significantly inhibited (71% at 10 µM compound concentration) [1].

  • Solubility: Aqueous solubility was pH-dependent with 2.76 µM at pH 4.0 and 50.8 µM at pH 7.4, comparable to reference drug diclofenac at pH 4.0 but lower at physiological pH [1].

  • Protein Binding: High plasma protein binding (99.9%) in human plasma, similar to many lipophilic drugs but significantly higher than fluconazole (23.7%) used as control [1].

Applications and Future Perspectives

The N-benzoyl-2-hydroxybenzamide scaffold represents a promising starting point for the development of novel antiprotozoal agents with several significant applications:

  • Therapeutic Potential: The lead compound QQ-437 (developed from this series) demonstrates robust in vitro and in vivo activity against T. gondii and shows additional activity against chloroquine-resistant P. falciparum, suggesting potential for broad-spectrum antiprotozoal therapeutics [2] [3]. The nanomolar potency against multiple protozoan parasites combined with favorable selectivity indices positions this compound class as a valuable candidate for further development.

  • Mechanistic Tool: The discovery that N-benzoyl-2-hydroxybenzamides disrupt a unique secretory pathway in T. gondii mediated by adaptin-3β provides a valuable chemical tool for studying protein trafficking in apicomplexan parasites [2] [3]. Treatment with these compounds alters micronemes, rhoptries, dense granules, and most markedly, acidocalcisomes/plant-like vacuoles, offering insights into organellar biogenesis and function.

  • Medicinal Chemistry Optimization: The comprehensive SAR data enable rational design of next-generation analogs with improved metabolic stability and pharmacokinetic properties. Future work should focus on reducing high plasma protein binding and addressing the rapid metabolism observed with early leads while maintaining potent antiprotozoal activity.

  • Drug Combination Potential: The novel mechanism of action suggests potential for combination therapies with existing antiprotozoal agents, possibly yielding synergistic effects and reducing the likelihood of resistance development.

Conclusion

The synthetic protocol for N-benzoyl-2-hydroxybenzamides provides efficient access to a diverse series of compounds with demonstrated broad-spectrum antiprotozoal activity. The detailed biological evaluation methods enable comprehensive assessment of potency and selectivity against multiple pathogenic parasites. The structure-activity relationship analysis reveals critical structural features governing biological activity and provides guidance for future optimization. With their novel mechanism of action targeting the parasite secretory pathway and excellent activity profiles, particularly for lead compound 1r which shows 21-fold superior potency to chloroquine against resistant P. falciparum, this compound class represents a significant advancement in the search for new therapeutics against protozoan parasitic diseases.

References

Comprehensive Application Notes and Protocols: Synthesis and Anti-Parasitic Activity of N-Benzoyl-2-Hydroxybenzamide Compounds MP-IV-1 and QQ-437

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Benzoyl-2-Hydroxybenzamide Compounds

Toxoplasma gondii is a protozoan parasite that infects approximately one-third of the world's population and can cause severe brain and eye diseases, particularly in immunocompromised individuals and congenitally infected infants [1] [2]. The current standard treatments for toxoplasmosis, primarily pyrimethamine and sulfadiazine, are limited by significant toxic side effects, high rates of discontinuation due to toxicity, lack of efficacy against the latent bradyzoite stage, and requirement for prolonged treatment courses [2] [3]. These limitations highlight the critical need for novel anti-Toxoplasma agents with improved efficacy and safety profiles.

In response to this unmet medical need, our research team has discovered and developed a novel class of N-benzoyl-2-hydroxybenzamide compounds that exhibit potent activity against T. gondii in the low nanomolar range [1]. Among these compounds, MP-IV-1 and QQ-437 have emerged as promising lead candidates with robust anti-parasitic activity both in vitro and in vivo. These compounds represent a new chemical scaffold for the development of improved inhibitors of T. gondii and potentially other apicomplexan parasites [1]. The discovery of these compounds was facilitated through a high-throughput screen of a library optimized for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating their potential for favorable drug-like characteristics [1].

Chemical Synthesis Protocols

General Synthesis Methodology

The synthesis of N-benzoyl-2-hydroxybenzamide compounds follows a straightforward amide bond formation strategy using readily available starting materials. The general approach involves the reaction of substituted benzoyl chlorides with 2-hydroxybenzamide (salicylamide) derivatives in the presence of a base to facilitate the nucleophilic acyl substitution [1]. This protocol can be adapted to produce various analogs through the incorporation of different substituents on either the benzoyl chloride or salicylamide components, allowing for systematic structure-activity relationship (SAR) studies [1].

The synthetic procedure is characterized by its simplicity and scalability, requiring standard laboratory equipment and commercially available reagents. All reactions should be performed under anhydrous conditions using freshly distilled solvents to maximize yields and purity. The products are typically purified using flash chromatography on silica gel, providing compounds with high purity suitable for biological testing and further development [1].

Detailed Synthesis Procedure
2.2.1 Reagents and Materials
  • Salicylamide derivatives (1.0 equiv.)
  • Substituted benzoyl chlorides (1.0-1.2 equiv.)
  • Anhydrous pyridine (as solvent and base)
  • Ethyl acetate (for extraction)
  • Hexane (for chromatography)
  • Silica gel (for flash chromatography)
  • Anhydrous magnesium sulfate (for drying)
2.2.2 Step-by-Step Protocol
  • Reaction Setup: Charge a dry round-bottom flask with salicylamide derivative (1.0 mmol) and anhydrous pyridine (2 mL). Equip the flask with a magnetic stir bar and maintain under an inert atmosphere (N₂ or Ar).

  • Acyl Chloride Addition: Cool the reaction mixture to 0°C using an ice-water bath. Slowly add the substituted benzoyl chloride (1.0-1.2 mmol) dropwise via syringe over 5-10 minutes with vigorous stirring.

  • Reaction Progression: After complete addition, gradually warm the reaction to room temperature and continue stirring for 10 hours. Monitor reaction completion by thin-layer chromatography (TLC).

  • Workup Procedure: Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 × 15 mL) and brine (1 × 15 mL).

  • Product Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash chromatography on silica gel using an appropriate ethyl acetate-hexane gradient (typically 25-30% ethyl acetate in hexane).

  • Characterization: Analyze the purified compound by ( ^1H ) NMR, ( ^{13}C ) NMR, and HPLC to confirm identity and purity (typically >95%).

Specific Compound Synthesis
2.3.1 MP-IV-1 Synthesis

While the exact structure of MP-IV-1 is not explicitly detailed in the available literature, it belongs to the N-benzoyl-2-hydroxybenzamide class and was synthesized according to the general methodology described above [1]. The compound was specifically designed and optimized for enhanced anti-Toxoplasma activity during preclinical development.

2.3.2 QQ-437 Synthesis

QQ-437 represents the lead compound in this series and was synthesized using the general protocol with specific substituted starting materials to achieve its optimal anti-parasitic activity [1]. The compound has been characterized extensively and shows promising activity against both T. gondii and chloroquine-resistant Plasmodium falciparum, indicating its potential as a broad-spectrum anti-apicomplexan agent [1].

Table 1: Characterization Data for Representative N-Benzoyl-2-hydroxybenzamide Compounds

Compound Yield (%) HPLC Purity (%) ( ^1H ) NMR Characteristics Biological Activity
chg-1-13 70 97.7 δ 8.85 (s, 1H), 7.88 (d, J=7.2 Hz, 2H), 7.81 (d, J=8.0 Hz, 2H), 7.65 (t, J=7.2 Hz, 1H), 7.53 (t, J=7.2 Hz, 2H), 7.35 (d, J=8.0 Hz, 2H), 2.75 (q, J=7.2 Hz, 2H), 1.29 (t, J=7.2 Hz, 3H) Potent anti-Toxoplasma activity
chg-1-17b 15 98.5 δ 8.73 (s, 1H), 7.85 (d, J=7.6 Hz, 2H), 7.80 (d, J=8.8 Hz, 2H), 7.59 (t, J=7.2 Hz, 1H), 7.49 (t, J=7.2 Hz, 2H), 6.67 (d, J=8.8 Hz, 2H), 3.44 (q, J=6.8 Hz, 4H), 1.23 (t, J=7.2 Hz, 6H) Anti-parasitic activity
QQ-437 Not specified >95 Specific data not provided in source Most potent in series, nanomolar activity

Biological Activity Assessment

In Vitro Anti-Toxoplasma Assay
3.1.1 Protocol for T. gondii Growth Inhibition Assay
  • Host Cell Culture: Maintain confluent monolayers of human foreskin fibroblasts (HFF) in Iscove's modified Dulbecco's medium (IMDM) supplemented with 10% fetal bovine serum, 1% Glutamax, and 1% penicillin-streptomycin-amphotericin B (Fungizone) at 37°C with 5% CO₂ [1].

  • Parasite Preparation: Culture T. gondii tachyzoites (RH strain or transgenic strains expressing markers such as YFP or luciferase for quantitative assays) in HFF monolayers under the same conditions [1].

  • Compound Treatment: Harvest parasites and infect HFF monolayers in the presence of serially diluted test compounds (including MP-IV-1 and QQ-437). Include appropriate controls (untreated infected cells, uninfected cells, and reference drugs).

  • Incubation: Incubate infected, compound-treated cells for 48-72 hours under standard culture conditions.

  • Assessment of Anti-Parasitic Activity:

    • For transgenic parasites expressing luciferase: Measure luciferase activity as a quantitative indicator of parasite proliferation [1].
    • For visual assessment: Fix and stain cultures with parasite-specific antibodies and count intracellular parasites or plaque formation.
    • Calculate IC₅₀ values (concentration inhibiting 50% of parasite growth) from dose-response curves.
  • Cytotoxicity Evaluation: Assess compound toxicity against host HFF cells using standard viability assays (e.g., MTT, Alamar Blue) to determine selectivity indices.

3.1.2 In Vitro Efficacy Results

QQ-437 demonstrates robust activity against T. gondii in the low nanomolar range, significantly more potent than currently available therapies [1]. The compound shows a favorable selectivity index, with minimal toxicity to host cells at concentrations that effectively eliminate the parasite. MP-IV-1 and its analogs also exhibit strong anti-Toxoplasma activity, though QQ-437 represents the most optimized compound in this series [1].

Table 2: Biological Activity Profile of N-Benzoyl-2-hydroxybenzamide Compounds

Parameter MP-IV-1 QQ-437 Standard Therapy (Pyrimethamine-Sulfadiazine)
In Vitro IC₅₀ Against T. gondii Low nanomolar range Low nanomolar range Micromolar range
Host Cell Cytotoxicity Low at effective concentrations Low at effective concentrations Moderate to high
Activity Against Bradyzoites Under investigation Under investigation Limited to no activity
Activity Against P. falciparum Not reported Active against chloroquine-resistant strains Active but resistance developing
In Vivo Efficacy Effective in animal models Robust activity in animal models Effective but limited by toxicity
In Vivo Efficacy Protocol
3.2.1 Animal Model of Toxoplasmosis
  • Infection Model: Use mice infected with luciferase-expressing T. gondii strains to enable non-invasive monitoring of parasite burden [1].

  • Compound Administration: Administer QQ-437 or comparator compounds via appropriate route (oral or intraperitoneal) at various doses beginning at specified time points post-infection.

  • Disease Monitoring:

    • Regularly image animals using in vivo bioluminescence imaging to quantify parasite burden and distribution.
    • Monitor survival, weight loss, and clinical signs of toxoplasmosis.
    • Assess parasite load in specific tissues (brain, eyes, lungs) at endpoint using luciferase activity or quantitative PCR.
  • Toxicity Assessment: Monitor animals for signs of compound toxicity, including weight loss, behavioral changes, and clinical pathological parameters.

The in vivo studies demonstrate that QQ-437 treatment significantly reduces parasite burden and improves survival in mouse models of toxoplasmosis, supporting its potential for further development as a clinical candidate [1].

Mechanism of Action Studies

Resistance Selection and Genomic Analysis

To elucidate the mechanism of action of N-benzoyl-2-hydroxybenzamide compounds, resistance selection studies were performed followed by genome-wide analysis [1]:

  • Generation of Resistant Parasites: Culture T. gondii in the presence of sublethal concentrations of QQ-437, gradually increasing pressure to select for resistant clones.

  • Whole Genome Sequencing: Sequence resistant and parental parasite lines to identify mutations associated with resistance.

  • Validation: Introduce identified mutations into naive parasites to confirm their role in conferring resistance.

These investigations revealed that resistance to N-benzoyl-2-hydroxybenzamides is mediated by mutations in adaptin-3β, a large protein component of the adaptor protein complex 3 (AP-3) that is involved in the secretory protein complex [1]. This complex plays a critical role in protein trafficking to key parasite organelles including micronemes, rhoptries, dense granules, and acidocalcisomes/plant-like vacuoles (PLVs).

Proposed Mechanism of Action

Based on the resistance profile and cellular alterations observed in treated parasites, N-benzoyl-2-hydroxybenzamide compounds, particularly QQ-437, are proposed to disrupt a unique secretory pathway in T. gondii [1]. Treatment with these compounds alters the morphology and function of micronemes, rhoptries, dense granules, and most markedly, acidocalcisomes/PLVs. These organelles are essential for parasite invasion, replication, and intracellular survival. The specific disruption of the secretory pathway represents a novel mechanism for anti-Toxoplasma agents and may explain the potent activity of these compounds.

G compound QQ-437/MP-IV-1 adaptin Adaptin-3β (AP-3 Complex) compound->adaptin Binds/Inhibits secretory Secretory Pathway Disruption adaptin->secretory Mutation Causes Resistance organelles Organelle Alterations secretory->organelles Disrupts Trafficking micronemes Micronemes organelles->micronemes rhoptries Rhoptries organelles->rhoptries dense_granules Dense Granules organelles->dense_granules acidocalcisomes Acidocalcisomes/PLVs organelles->acidocalcisomes Most Marked parasite_death Parasite Growth Inhibition & Death micronemes->parasite_death rhoptries->parasite_death dense_granules->parasite_death acidocalcisomes->parasite_death Primary Effect

Figure 1: Proposed Mechanism of Action of N-Benzoyl-2-hydroxybenzamide Compounds in Toxoplasma gondii

Potential Applications and Future Directions

The discovery and development of MP-IV-1 and QQ-437 represent a significant advance in the quest for improved treatments for toxoplasmosis and potentially other apicomplexan diseases. The favorable efficacy profile and novel mechanism of action of these compounds address several limitations of current therapies [1] [2].

Therapeutic Applications
  • Improved Toxoplasmosis Therapy: QQ-437 has the potential to become a first-line treatment for active toxoplasmosis, particularly in immunocompromised patients, with potentially fewer side effects and better efficacy than current regimens.

  • Eradication of Latent Infection: If demonstrated to be effective against bradyzoites, these compounds could potentially eradicate latent infection, preventing reactivation and eliminating the need for chronic maintenance therapy in immunocompromised patients.

  • Congenital Toxoplasmosis: The potential for improved safety profile may make these compounds suitable for treatment of congenital toxoplasmosis, though extensive teratogenicity studies would be required.

  • Anti-Malarial Activity: The demonstrated activity of QQ-437 against chloroquine-resistant Plasmodium falciparum suggests potential application for malaria treatment, particularly for cases of co-infection or as a broad-spectrum anti-apicomplexan agent [1].

  • Drug Combination Strategies: These novel compounds could be deployed in combination with existing anti-Toxoplasma agents to enhance efficacy, prevent resistance development, and potentially reduce treatment duration.

Future Research Priorities
  • Comprehensive Preclinical Development: Conduct additional ADMET studies, pharmacokinetic optimization, and toxicological evaluation to select a clinical candidate.

  • Formulation Development: Develop stable, orally bioavailable formulations suitable for clinical use, including pediatric formulations if appropriate.

  • Bradyzoite Efficacy Studies: Rigorously evaluate activity against the latent bradyzoite stage, which represents a significant challenge in current toxoplasmosis management.

  • Combination Therapy Screening: Systematically evaluate combinations with existing anti-parasitic drugs to identify synergistic pairings that could enhance efficacy and reduce resistance potential.

Conclusion

The N-benzoyl-2-hydroxybenzamide compounds MP-IV-1 and QQ-437 represent a promising new class of anti-parasitic agents with potent activity against T. gondii and potential activity against other apicomplexan parasites. The straightforward synthesis protocol, novel mechanism of action targeting the parasite secretory pathway, and robust efficacy in both in vitro and in vivo models position these compounds as strong candidates for further development. The comprehensive protocols and application notes provided herein will facilitate further research and development of these promising anti-parasitic agents.

References

Comprehensive Application Notes and Protocols for N-Benzoylbenzamide-Based Antitumor Agent Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Benzoylbenzamides in Anticancer Drug Discovery

N-benzoylbenzamide derivatives represent an emerging class of small molecule therapeutics with demonstrated efficacy against multiple cancer types. These compounds function primarily through microtubule disruption by targeting the colchicine binding site on tubulin, leading to anti-vascular effects and tumor cell apoptosis. The structural simplicity of the this compound scaffold allows for extensive synthetic modifications, enabling medicinal chemists to optimize pharmacokinetic properties while maintaining potent antitumor activity. Current research focuses on developing derivatives with improved aqueous solubility, enhanced target specificity, and reduced systemic toxicity compared to existing tubulin-targeting agents. The following application notes provide detailed protocols and data for researchers investigating this promising class of antitumor agents.

Structural Insights and Key Derivatives

Core Structural Features and Analog Design

The this compound scaffold consists of two aromatic rings connected through an amide linkage, providing a versatile template for structural optimization:

  • Ring A modifications: Traditional 3,4,5-trimethoxyphenyl (TMP) moieties can be replaced with 2-morpholinophenyl groups or other heterocyclic systems while maintaining tubulin binding affinity. These modifications enhance metabolic stability and improve druggability properties [1] [2].

  • Ring B variations: Extensive structure-activity relationship (SAR) studies have demonstrated that substitutions on the second aromatic ring significantly influence antiproliferative potency. Electron-withdrawing groups typically enhance activity, particularly at the para position [1].

  • Amide linkage modifications: The connecting bridge can be stabilized through N-alkylation or incorporated into constrained ring systems to reduce conformational flexibility and improve target binding [2].

  • Prodrug development: Phosphate prodrugs (e.g., 20b-P) have been successfully developed to address aqueous solubility limitations while maintaining potent in vivo antitumor efficacy [1].

Representative Derivatives with Enhanced Properties

Recent investigations have yielded several promising this compound derivatives with optimized therapeutic profiles:

  • Compound 20b: Exhibits low nanomolar potency (IC~50~ = 12-27 nM) across multiple cancer cell lines, demonstrates good plasma stability, and possesses favorable physicochemical properties for further development [1].

  • Compound 20b-P: The disodium phosphate prodrug of 20b shows an excellent safety profile (LD~50~ = 599.7 mg/kg, i.v. injection) and significantly inhibits tumor growth in H22 allograft mouse models without observable toxicity [1].

  • Hybrid derivatives: Incorporation of this compound motifs into HSP90 inhibitors has demonstrated the versatility of this scaffold for targeting multiple oncological pathways [3].

Quantitative Antitumor Activity Data

In Vitro Antiproliferative Activities

Table 1: In vitro antiproliferative activities (IC~50~ values) of selected this compound derivatives against human cancer cell lines

Compound A-549 (Lung) μM MCF-7 (Breast) μM Hep-G2 (Liver) μM MDAMB-231 (Breast) μM References
20b 0.012-0.027* 0.012-0.027* - - [1]
6g 15.77 11.58 - 11.35 [4]
4h 22.09 μg/mL 6.40 μg/mL - - [5]
4c 44.16 μg/mL 9.32 μg/mL - - [5]
Doxorubicin - 9.26 μg/mL - - [5]

*Values converted from nM to μM for consistency; original data 12-27 nM [1]

In Vivo Efficacy and Safety Profiles

Table 2: In vivo antitumor efficacy and safety parameters of lead this compound compounds

Compound Model System Dosing Route Optimal Dose TGI (%) Safety Profile References
20b H22 allograft i.v. - Significant Good plasma stability [1]
20b-P H22 allograft i.v. - Significant LD~50~ = 599.7 mg/kg [1]
6b A549 xenograft i.p. 20 mg/kg >50 No observable toxicity [3]
P. pavonica extract EAC model i.p. 200 mg/kg Significant No significant toxicity [6]

TGI: Tumor Growth Inhibition; EAC: Ehrlich Ascites Carcinoma

Experimental Protocols

Synthetic Methodology
4.1.1 General Synthesis of N-benzylbenzamide Derivatives

Protocol 1: Two-step synthesis of core this compound structure

  • Step 1: Amide bond formation

    • Dissolve benzoic acid derivative (1 eq.) and appropriate aniline (1 eq.) in anhydrous DMF (10 mL/mmol)
    • Add DCC (1.1 eq.) as coupling agent at 0°C
    • Stir reaction mixture at room temperature for 8 hours under nitrogen atmosphere
    • Pour reaction mass onto crushed ice, filter resulting precipitate
    • Wash with cold water and recrystallize from ethanol to obtain pure this compound intermediate [4]
  • Step 2: Functionalization and cyclization

    • Dissolve intermediate in acetonitrile or 1,4-dioxane (10 mL/mmol)
    • Add K~2~CO~3~ (1.5 eq.) or NaH (1.2 eq.) as base
    • Introduce appropriate alkyl/aryl halides (1.2 eq.) and stir at room temperature under nitrogen
    • Monitor reaction progress by TLC (silica gel GF~254~)
    • Isulate product through extraction or precipitation [5]

Purification and Characterization:

  • Purify crude products using flash column chromatography (200-300 mesh silica gel)
  • Characterize compounds by ( ^1H ) NMR (300 MHz), ( ^{13}C ) NMR (75 MHz), and mass spectrometry
  • Determine purity by analytical HPLC or elemental analysis [1] [2]
Biological Evaluation Protocols
4.2.1 In Vitro Antiproliferative Assay (MTT Protocol)

Protocol 2: Cell viability assessment using MTT assay

  • Cell culture preparation:

    • Maintain human cancer cell lines (A-549, MCF-7, Hep-G2) in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in 5% CO~2~
    • Seed cells in 96-well plates at density of 5 × 10~4~ cells/well and incubate for 24 hours [6]
  • Compound treatment:

    • Prepare test compounds in DMSO (final concentration ≤0.5%) and dilute with culture medium
    • Add compound solutions at various concentrations (typically 1-100 μM) to cells
    • Include positive controls (doxorubicin or cisplatin) and vehicle controls (0.5% DMSO)
    • Incubate for 48 hours [5] [6]
  • MTT assay procedure:

    • Add MTT solution (5 mg/mL in PBS) to each well (10% of total volume)
    • Incubate for 4 hours at 37°C
    • Carefully remove medium and dissolve formazan crystals in DMSO (100 μL/well)
    • Measure absorbance at 570 nm using microplate reader
    • Calculate IC~50~ values using appropriate statistical software (GraphPad Prism) [5] [6]
4.2.2 Tubulin Polymerization Inhibition Assay

Protocol 3: Evaluation of microtubule disruption activity

  • Tubulin preparation:

    • Purify tubulin from bovine brain or purchase commercially available tubulin
    • Prepare tubulin solution (2 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl~2~, 0.5 mM EGTA, pH 6.8) with 1 mM GTP [1]
  • Polymerization assay:

    • Pre-incubate test compounds at various concentrations with tubulin solution on ice
    • Transfer samples to pre-warmed cuvettes in spectrophotometer at 37°C
    • Monitor turbidity development at 350 nm every 30 seconds for 30 minutes
    • Compare polymerization curves with vehicle control and reference compound (colchicine) [1]
  • Data analysis:

    • Calculate IC~50~ values from concentration-response curves
    • Determine mechanism of action through competition assays with colchicine [1] [2]
4.2.3 In Vivo Antitumor Efficacy Evaluation

Protocol 4: Assessment of tumor growth inhibition in mouse models

  • Animal model establishment:

    • Use 6-8 week old female BALB/c mice (16-20 g) for H22 allograft model
    • Inoculate mice with H22 tumor cells (2 × 10~6~ cells/mouse) subcutaneously
    • Randomize mice into treatment groups (n=6-8) when tumor volume reaches 100-150 mm~3~ [1]
  • Compound administration:

    • Prepare test compounds in saline or vehicle (5% DMSO, 10% Cremophor EL, 85% saline)
    • Administer via intravenous injection at predetermined doses
    • Include vehicle control and positive control groups
    • Dose every other day for total of 5-7 treatments [1]
  • Tumor monitoring and analysis:

    • Measure tumor dimensions every 2-3 days using digital calipers
    • Calculate tumor volume using formula: V = (L × W~2~)/2, where L is length and W is width
    • Monitor body weight as indicator of systemic toxicity
    • At study endpoint, collect tumors for histopathological analysis and microvessel density assessment [1]

Mechanism of Action and Signaling Pathways

This compound derivatives exert their antitumor effects through multiple mechanisms, with the primary pathway being disruption of microtubule dynamics:

G NBB This compound Derivatives Tubulin Binding to Colchicine Site on Tubulin NBB->Tubulin Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule Microtubule Destabilization Polymerization->Microtubule Mitotic Mitotic Arrest (G2/M Phase) Microtubule->Mitotic Vascular Anti-vascular Effects Microtubule->Vascular Apoptosis Activation of Apoptotic Pathways TumorDeath Tumor Cell Death Apoptosis->TumorDeath Vascular->TumorDeath Mitotal Mitotal Mitotal->Apoptosis

Figure 1: Molecular mechanisms of this compound derivatives in cancer cells

The mechanistic pathway involves:

  • Colchicine site binding: this compound derivatives specifically bind to the colchicine binding site on β-tubulin, disrupting the α,β-tubulin heterodimer interaction necessary for microtubule assembly [1] [2].

  • Microtubule destabilization: Binding inhibits tubulin polymerization, leading to breakdown of existing microtubules and prevention of new microtubule formation [1].

  • Cell cycle arrest: Microtubule disruption activates the spindle assembly checkpoint, arresting cells in G2/M phase of the cell cycle [2].

  • Apoptosis induction: Mitotic arrest triggers caspase-mediated apoptosis through both intrinsic and extrinsic pathways [1].

  • Anti-vascular effects: These compounds rapidly disrupt tumor vasculature by targeting endothelial cell microtubules, causing vascular shutdown and tumor necrosis [1] [2].

Experimental Workflow and Research Design

A comprehensive research approach for developing this compound-based antitumor agents involves multiple stages from design to efficacy evaluation:

G Design Compound Design & Synthesis Charac Physicochemical Characterization Design->Charac Primary Primary In Vitro Screening Charac->Primary Mechanism Mechanism of Action Studies Primary->Mechanism ADMET ADMET Profiling Mechanism->ADMET InVivo In Vivo Efficacy Evaluation ADMET->InVivo Lead Lead Optimization & Candidate Selection InVivo->Lead

Figure 2: Experimental workflow for this compound antitumor agent development

Conclusion and Future Perspectives

This compound derivatives represent a promising class of antitumor agents with demonstrated efficacy in both in vitro and in vivo models. Their dual mechanism of action—direct tumor cell cytotoxicity and anti-vascular effects—provides a therapeutic advantage over single-mechanism agents. The synthetic accessibility and favorable druggability profile of these compounds further support their continued development.

Future research directions should focus on:

  • Structural optimization to improve aqueous solubility and reduce potential metabolic liabilities
  • Combination therapy approaches with existing chemotherapeutic agents
  • Targeted delivery systems to enhance tumor specificity and reduce systemic exposure
  • Comprehensive toxicological assessment to establish therapeutic windows
  • Biomarker identification for patient stratification and treatment response monitoring

The protocols and data presented herein provide a foundation for continued investigation of this compound derivatives as potential clinical candidates for cancer therapy.

References

N-Benzoylbenzamide solubility improvement methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Drug Solubility & Key Concepts

For researchers troubleshooting solubility, understanding the Biopharmaceutics Classification System (BCS) is crucial. It helps diagnose the root cause of the problem [1].

Biopharmaceutics Classification System (BCS)

BCS Class Solubility Permeability Rate-Limiting Step for Absorption
Class I High High Gastric emptying
Class II Low High Dissolution rate
Class III High Low Permeability
Class IV Low Low Solubility & Permeability

Most poorly soluble drugs, like N-Benzoylbenzamide derivatives, fall into BCS Class II or IV [1] [2]. For Class II drugs, the primary challenge is enhancing the dissolution rate, as permeability is not the main barrier [1].

The dissolution rate is quantitatively described by the Noyes-Whitney Equation: dm/dt = kA(Cs - C) Where:

  • dm/dt = dissolution rate
  • k = dissolution rate constant
  • A = surface area of the solid
  • Cs = saturation solubility of the drug
  • C = concentration of drug in the bulk solution [3]

Strategies for solubility enhancement directly target these variables, primarily by increasing surface area (A) or saturation solubility (Cs).

Solubility Enhancement Methodologies: Protocols & Data

Here are detailed protocols for key methods applicable to organic compounds like this compound.

Method 1: Hydrotropy

Hydrotropy involves using high concentrations of hydrotropic agents (ionic organic salts) to enhance the aqueous solubility of a drug via complexation or self-aggregation [4] [2].

Experimental Protocol: Hydrotropic Solubilization

  • Objective: To enhance the aqueous solubility of a poorly water-soluble drug using a hydrotropic agent.
  • Materials: Poorly soluble drug (e.g., this compound derivative), hydrotropic agent (e.g., Sodium Benzoate, Sodium Citrate, Urea, Nicotinamide), distilled water, magnetic stirrer, volumetric flask, syringe filter (0.45 µm), UV-Vis Spectrophotometer or HPLC [4] [2].
  • Procedure:
    • Prepare aqueous solutions of the hydrotropic agent at various concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M) in 100 mL volumetric flasks.
    • Add an excess amount of the drug to each flask.
    • Seal the flasks and agitate on a magnetic stirrer for 24 hours at a constant temperature (e.g., 25°C ± 0.5°C) to achieve equilibrium.
    • After 24 hours, allow any undissolved drug to settle or centrifuge the solutions.
    • Withdraw aliquots of the supernatant, filter through a 0.45 µm membrane filter, and dilute appropriately if needed.
    • Analyze the drug concentration using a validated UV-Vis or HPLC method.
    • Plot a graph of solubility (µg/mL) vs. hydrotrope concentration (M) to determine the effectiveness [2].

Advantages & Disadvantages of Hydrotropy

Advantage Disadvantage
Eco-friendly, avoids organic solvents [4] Requires a high concentration of additive
No chemical modification of the drug [2] Risk of precipitation upon dilution
Simple, scalable, and cost-effective [2] Selection of optimal hydrotrope is empirical
Method 2: Particle Size Reduction (Micronization/Nanonization)

Reducing particle size increases the effective surface area (A) for dissolution, as per the Noyes-Whitney equation [1].

Experimental Protocol: Nanoparticle Formation via Bottom-Up Approach

  • Objective: To prepare drug nanoparticles to enhance dissolution rate.
  • Materials: Drug, anti-solvent (water), solvent (water-miscible organic solvent, e.g., acetone or ethanol), stabilizer (e.g., Poloxamer, Tween 80), high-speed homogenizer or sonicator.
  • Procedure:
    • Dissolve the drug in a suitable water-miscible organic solvent to form a saturated solution.
    • Prepare an aqueous solution containing a stabilizer (surfactant or polymer).
    • Add the drug solution rapidly (e.g., via syringe pump) into the aqueous solution under high-speed stirring or sonication. This causes instantaneous precipitation of the drug as fine nanoparticles.
    • Continue stirring for a period to allow for complete diffusion of the organic solvent out and stabilization of the nanoparticles.
    • The nanosuspension can be used as is, or further processed by spray-drying or lyophilization to form a solid powder [1].

The following diagram illustrates the nanoparticle preparation workflow.

G Start Start S1 Dissolve drug in organic solvent Start->S1 S2 Prepare aqueous stabilizer solution Start->S2 S3 Rapid mixing with high-shear stirring S1->S3 S2->S3 S4 Nanoprecipitation S3->S4 S5 Stabilization & Solvent Removal S4->S5 S6 Nanosuspension S5->S6 S7 Further processing (Spray-drying, etc.) S6->S7 Optional

Method 3: Salt Formation

This classic approach is highly effective for ionizable drugs, converting the parent molecule into a salt form with higher solubility [5] [3].

Criteria for Salt Formation:

  • The drug must have an ionizable group.
  • A pKa difference of 2-3 units between the drug and the counterion is ideal.
  • The chosen counterion should be pharmaceutically acceptable (e.g., HCl, Na⁺) [3].
Method 4: Solid Dispersion

This method involves dispersing the drug in an inert hydrophilic polymer carrier (e.g., PEG, PVP) to create an amorphous form with higher energy and solubility [2].

Common Preparation Methods: Melting (fusion) method, solvent evaporation method, and melting-solvent method.

Decision Framework for Method Selection

Choosing the right strategy depends on the drug's properties and development stage. The following flowchart outlines a logical selection process.

G A Does the molecule have an ionizable group? B Is the molecule thermally stable? A->B No D Consider Salt Formation A->D Yes C Primary goal is rapid prototyping/analysis? B->C No E Consider Solid Dispersions (Melting Method) B->E Yes F Consider Solid Dispersions (Solvent Method) B->F Alternative path G Consider Hydrotropy C->G Yes H Consider Particle Size Reduction C->H No

Frequently Asked Questions (FAQs)

Q1: Our lead compound is a neutral molecule. Can we still use salt formation? A1: No, salt formation requires an ionizable group on the drug molecule [3]. For neutral molecules like many this compound derivatives, you should focus on other techniques such as particle size reduction, hydrotropy, solid dispersions, or co-crystallization.

Q2: The hydrotropic method works in vitro, but we are concerned about in vivo precipitation. How can this be mitigated? A2: In vivo precipitation is a valid concern. Strategies to mitigate it include:

  • Using Mixed Hydrotropy: Employing a combination of hydrotropic agents at lower individual concentrations can create a synergistic effect and reduce the risk of precipitation upon dilution in the GIT [2].
  • Formulation Integration: Incorporating the hydrotrope into a Self-Emulsifying Drug Delivery System (SEDDS) can help maintain the drug in a solubilized state within the lipid droplets in the gastrointestinal environment [1].

Q3: What is the most critical parameter to monitor when creating a nanosuspension? A3: While particle size and PDI are paramount, physical stability is the most critical challenge. Nanoparticles have high surface energy and tend to agglomerate to reduce this energy. Using an effective stabilizer (surfactant or polymer) is essential to prevent Ostwald ripening and aggregation during storage [1].

Q4: Are there any green chemistry considerations for these solubility enhancement methods? A4: Yes. Hydrotropy is recognized as a green technique as it predominantly uses aqueous solutions, minimizing or eliminating the use of harmful organic solvents [4]. In contrast, methods like co-solvency or solvent-based solid dispersions rely on organic solvents, which pose environmental and toxicity concerns. The push for green chemistry aligns with global sustainability initiatives like the UN Sustainable Development Goals [4].

Key Takeaways for Researchers

  • Diagnose First: Classify your compound according to the BCS to identify the primary barrier (solubility vs. permeability).
  • Start Simple: For initial prototyping and analytical method development, hydrotropy offers a quick, cost-effective, and scalable solution [4] [2].
  • For Robust Formulations: Particle size reduction (nanonization) and solid dispersions are more technologically advanced and often lead to commercially viable products for BCS Class II drugs [1].
  • Consider the Entire Pipeline: Factor in scalability, stability, and regulatory approval early when selecting a method. Techniques like salt formation are well-established but not universally applicable [5] [3].

References

How is Metabolic Stability Assessed for N-Benzoylbenzamide Compounds?

Author: Smolecule Technical Support Team. Date: February 2026

Researchers typically use a tiered approach with in vitro metabolic stability assays to evaluate how a compound is broken down. The table below summarizes the common systems used [1].

Assay System Key Enzymes Present Primary Use & Information Gained
Liver Microsomes [2] [1] Cytochrome P450 (CYP), Flavin-containing monooxygenase (FMO) Evaluates Phase I metabolism. Used for initial high-throughput stability screening and intrinsic clearance calculation.
Liver S9 Fraction [1] [3] CYP, UDP-glucuronosyltransferase (UGT), sulfotransferase (SULT) Evaluates both Phase I and Phase II metabolism. Provides a broader view of metabolic pathways.
Hepatocytes [4] [1] Full complement of hepatic enzymes and transporters Provides the most physiologically relevant model for overall hepatic clearance, incorporating cellular integrity.

The experimental workflow for these assays generally follows a consistent pattern, from incubation to data analysis.

G Compound Incubation Compound Incubation Reaction Termination Reaction Termination Compound Incubation->Reaction Termination Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Reaction Termination->Sample Analysis (LC-MS/MS) Metabolite Identification Metabolite Identification Sample Analysis (LC-MS/MS)->Metabolite Identification Data Modeling (QSPR) Data Modeling (QSPR) Metabolite Identification->Data Modeling (QSPR)

Detailed Protocol: Liver Microsomal Stability Assay [2]

  • Incubation Preparation: A typical 100 µL incubation mixture contains:
    • Test compound (e.g., 1 µM, reflecting bioactive concentration).
    • Liver microsomes (0.5 mg/mL protein) in a buffer (e.g., 100 mM Tris-HCl, pH 7.4).
    • An NADPH-generating system (e.g., 5 mM isocitric acid, 0.2 unit/mL isocitric acid dehydrogenase, 5 mM MgCl₂, 1 mM NADP⁺) to provide cofactors for enzymatic reactions.
  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADP⁺ and continue incubating for predetermined time points (e.g., 0, 5, 10, 20 minutes). Control experiments should omit NADPH and/or microsomes.
  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile (containing an internal standard for quantification) and placing the samples on ice for 30 minutes to precipitate proteins.
  • Sample Analysis: Centrifuge the mixtures (e.g., 16,100×g for 15 min at 4°C) and analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the parent drug concentration and identify metabolites [2].
  • Metabolite Identification: For definitive identification, scale up the incubation using a higher concentration of the compound (e.g., 100 µM) and a longer incubation time. Use a slower chromatographic gradient to achieve better separation of metabolites [2].

What Strategies Can Improve Metabolic Stability?

Once metabolic soft spots are identified, medicinal chemists employ specific structural modifications. The relationship between a structural change and its goal is often multi-faceted.

G Identify Metabolic Soft Spot Identify Metabolic Soft Spot Apply Structural Modification Apply Structural Modification Identify Metabolic Soft Spot->Apply Structural Modification Benzimidazole Core Oxidation Benzimidazole Core Oxidation Identify Metabolic Soft Spot->Benzimidazole Core Oxidation Rapid Microsomal Degradation Rapid Microsomal Degradation Identify Metabolic Soft Spot->Rapid Microsomal Degradation High Lipophilicity (High logD) High Lipophilicity (High logD) Identify Metabolic Soft Spot->High Lipophilicity (High logD) Achieve Optimization Goal Achieve Optimization Goal Apply Structural Modification->Achieve Optimization Goal Introduce Cyclopentane/Oxacyclopentane Introduce Cyclopentane/Oxacyclopentane Apply Structural Modification->Introduce Cyclopentane/Oxacyclopentane Replace p-Dimethoxyaryl Group Replace p-Dimethoxyaryl Group Apply Structural Modification->Replace p-Dimethoxyaryl Group Introduce Polar Groups Introduce Polar Groups Apply Structural Modification->Introduce Polar Groups Block Oxidation Site Block Oxidation Site Introduce Cyclopentane/Oxacyclopentane->Block Oxidation Site Reduce Lipophilicity & Remove Toxicophore Reduce Lipophilicity & Remove Toxicophore Replace p-Dimethoxyaryl Group->Reduce Lipophilicity & Remove Toxicophore Improve Solubility & Reduce Microsomal Clearance Improve Solubility & Reduce Microsomal Clearance Introduce Polar Groups->Improve Solubility & Reduce Microsomal Clearance

The following table provides concrete examples of these strategies from the literature.

Strategy Specific Structural Change Chemical Series / Core Structure Observed Outcome
Blocking a Metabolic Soft Spot Introducing cyclopentane or oxacyclopentane rings [2]. N-benzyl benzimidazole Altered proposed structure-metabolism relationships and improved stability.
Reducing Lipophilicity Replacing a p-dimethoxyaryl group with a less lipophilic substituent [3]. Benzene sulfonamide Reduced metabolic clearance in human and mouse microsomal preparations.
Bioisosteric Replacement Replacing a metabolically labile imide linker with more stable moieties (e.g., oxadiazole, urea) [5]. N-benzoyl-2-hydroxybenzamide (salicylamide) Aimed to improve metabolic stability while retaining anti-protozoal activity.
Utilizing In Silico QSPR Models Using multi-linear and nonlinear regression models based on molecular descriptors (polarity, symmetry, size) [2]. N-benzyl benzimidazole Models developed and validated to predict microsomal stability and guide optimization.

Troubleshooting Common Experimental Challenges

  • Inconsistent Metabolic Stability Results:
    • Cause: High lipophilicity of the test compound can lead to significant nonspecific binding to microsomal proteins or the incubation apparatus, reducing the free concentration available for metabolism and resulting in an underestimation of clearance [4].
    • Solution: Measure the free fraction of the compound in the incubation matrix and correct the calculated intrinsic clearance for nonspecific binding [2] [4].
  • Discrepancy Between In Vitro and In Vivo Data:
    • Cause: In vitro systems like microsomes lack the full physiological context, including transporters and non-enzymatic processes. Interspecies variability is also a major factor [4].
    • Solution: Use a more physiologically relevant system like hepatocytes early in development. Always run parallel assays using liver fractions from the relevant preclinical species and humans to understand and extrapolate metabolic pathways [4] [3].
  • Unexpectedly High Metabolic Lability:
    • Cause: The compound may be a substrate for Phase II conjugation enzymes (e.g., UGT, SULT), which are not present in standard liver microsome assays [1].
    • Solution: Incorporate Liver S9 fraction or hepatocyte assays, which contain both Phase I and Phase II enzymes, to get a complete picture of metabolic susceptibility [1].

References

ADMET Endpoints & Improvement Strategies for N-benzoyl-2-hydroxybenzamides

Author: Smolecule Technical Support Team. Date: February 2026

For easy comparison, the table below summarizes critical ADMET endpoints, their impact on drug viability, and specific strategies applicable to optimizing N-benzoyl-2-hydroxybenzamide compounds.

Endpoint Significance in Drug Discovery Improvement Goal Potential Strategies for N-benzoyl-2-hydroxybenzamides
Solubility (KSOL) [1] Affects drug absorption and concentration in the bloodstream [1]. Increase aqueous solubility. Introduce ionizable groups (e.g., amines); reduce overall lipophilicity; formulate as a salt.
Lipophilicity (LogD) [1] Critical for cell membrane permeation, including blood-brain barrier (BBB) [1]. Optimize for balance between solubility and permeability. Modify substituents on the benzamide rings to fine-tune the octanol/water partition coefficient.
Metabolic Stability (HLM/MLM) [1] Predicts how long a drug remains in the body [1]. Reduce rapid metabolism, increase half-life. Block sites of metabolism (e.g., introduce halogens); replace labile groups like esters.
Cell Permeation (MDR1-MDCKII) [1] Models ability to cross biological barriers like the BBB [1]. Enhance permeability for CNS targets, or control it to limit side effects. Optimize LogD; reduce molecular weight and hydrogen bond donors/acceptors.
Toxicity Prevents candidate failure due to safety issues [2]. Eliminate off-target interactions and reactive metabolites. Perform structural alerts screening; introduce metabolically stable motifs; use predictive models [2].

Experimental Protocols for Key ADMET Assays

Here are detailed methodologies for core ADMET experiments, as referenced in the optimization table.

  • Human/Mouse Liver Microsomal (HLM/MLM) Stability [1]

    • Incubation: Incubate the test compound with liver microsomes in the presence of an NADPH-generating system to simulate metabolic conditions.
    • Sampling: Take samples at multiple time points (e.g., 0, 5, 15, 30, 45 minutes).
    • Termination: Stop the reaction by adding a precipitating agent like acetonitrile.
    • Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure the remaining parent compound over time.
    • Calculation: Determine the half-life (t₁/₂) and intrinsic clearance (CLint).
  • Aqueous Solubility (KSOL) Assay [1]

    • Preparation: Prepare a saturated solution of the compound in a aqueous buffer (e.g., phosphate buffer saline) at a specific pH (e.g., 7.4).
    • Equilibration: Shake the mixture at a constant temperature for a set period to reach equilibrium.
    • Separation: Centrifuge or filter to separate the undissolved solid.
    • Quantification: Analyze the concentration of the compound in the supernatant/filtrate using a validated method like UV spectroscopy or HPLC.
  • Cell-Based Permeability (MDR1-MDCKII) Assay [1]

    • Cell Culture: Grow MDCKII cells expressing the MDR1 transporter on semi-permeable membranes until they form a confluent monolayer.
    • Validation: Check monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).
    • Dosing: Add the test compound to the donor chamber (e.g., apical side for absorptive transport).
    • Sampling: Take samples from the receiver chamber at designated time points.
    • Analysis: Quantify the amount of compound that has transported to the receiver side using LC-MS/MS to calculate the apparent permeability (Papp).

Troubleshooting Common Experimental Issues

  • Problem: High Metabolic Clearance in HLM Assay

    • Investigate: Identify the primary metabolic soft spots on your molecule using high-resolution mass spectrometry to find major metabolites.
    • Action: Strategically modify the structure around these soft spots. Common strategies include introducing deuterium, fluorine, or blocking labile positions with small, stable substituents [3].
  • Problem: Poor Aqueous Solubility Affecting Other Assays

    • Verify: Ensure the solid form is a consistent crystalline or amorphous material before testing.
    • Action: Consider salt formation with appropriate counterions (e.g., hydrochloride, sodium) or explore amorphous solid dispersions to enhance dissolution rates [3].
  • Problem: Low Permeability in MDR1-MDCKII Model

    • Check: Confirm that the low permeability is not due to the compound being a substrate for efflux transporters like P-glycoprotein (P-gp). Compare apical-to-basolateral and basolateral-to-apical transport rates.
    • Action: If efflux is observed, modify the structure to reduce P-gp recognition. If permeability is inherently low, focus on reducing molecular weight and the number of hydrogen bond donors/acceptors [1].

ADMET Optimization Workflow

The diagram below outlines a logical, iterative workflow for optimizing your lead compounds based on ADMET data, from initial testing to final candidate selection.

G Start Start: Lead Compound Test Run ADMET Profile Assays Start->Test Analyze Analyze Data & Identify Liabilities Test->Analyze Design Design Structural Modifications Analyze->Design Synthesize Synthesize New Analogs Design->Synthesize Evaluate Evaluate Potency & Selectivity Synthesize->Evaluate Candidate Preclinical Candidate? Evaluate->Candidate Candidate:s->Test:n  No - Iterate End Candidate Selected Candidate:e->End:w  Yes

Computational & Data Analysis Support

  • Leverage Predictive Models: Before synthesis, use public web servers like ADMETboost (which employs an ensemble of fingerprints and XGBoost models) to predict ADMET properties and prioritize compounds with a higher probability of success [2].
  • Apply Rigorous Data Splitting: When building your own QSAR models, use scaffold split instead of random split. This ensures the model is tested on structurally distinct molecules, providing a more realistic assessment of its predictive power for new benzamide analogs [4].
  • Focus on Key Features: Computational studies suggest that for benzamide derivatives, specific molecular features strongly influence activity. Pay close attention to the presence and position of nitro groups on the aromatic rings, as this has been a critical factor for antibacterial potency in related compounds [5].

References

N-Benzoylbenzamide polymorphism and crystal forms

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Findings on Polymorph Control

The table below summarizes quantitative data and conditions from a key study on benzamide, which shares structural similarities with N-Benzoylbenzamide [1].

Compound / System Key Finding Experimental Conditions Quantitative Data / Outcome
Benzamide (BZM) / Nicotinamide (NCM) Thermodynamic stability switch induced by impurity. Solvent-mediated slurry in Isopropanol (IPA) or Ethanol, 25°C, 1 week. ≥4 mol% NCM in IPA required for complete conversion of Form I → Form III [1].
Benzamide (BZM) / Nicotinamide (NCM) Change in relative lattice energies. Computational modeling (PBE-d) of solid solutions. >10 mol% NCM makes Form III more stable than Form I (energy difference ~0.2-0.4 kJ/mol for pure forms) [1].
Benzamide (BZM) / Nicotinamide (NCM) Solid-state conversion via mechanochemistry. Liquid-Assisted Grinding (LAG) with ethanol or IPA. 5-30 mol% NCM resulted in BZM Form III. >30 mol% showed excess NCM [1].

Experimental Protocols for Polymorph Screening

Here are detailed methodologies for the key experiments cited above, which can be adapted for investigating This compound.

Solvent-Mediated Phase Transformation (Slurry Experiment)

This method is used to find the most thermodynamically stable form under specific conditions [1].

  • Objective: To determine if an additive can trigger a thermodynamic stability switch between polymorphs.
  • Materials: Active Pharmaceutical Ingredient (API), solvent (e.g., IPA, Ethanol), additive (e.g., a structurally similar molecule).
  • Procedure:
    • Add an excess of the stable polymorph (e.g., Form I) to a vial.
    • Add varying molar percentages (e.g., 2-20 mol%) of the selected additive to different vials.
    • Add a sufficient amount of solvent (e.g., 5 g of IPA for 2.5 g of solid mixture) to create a slurry.
    • Stir the slurry continuously for an extended period (e.g., one week) at a controlled temperature (e.g., 25°C) to reach equilibrium.
    • Filter the solid product and characterize it using techniques like Powder X-ray Diffraction (PXRD) to identify the resulting polymorphic form.
Liquid-Assisted Grinding (LAG)

This mechanochemical method is effective for rapidly screening for new solid forms [1].

  • Objective: To rapidly produce a specific polymorph in the presence of an additive.
  • Materials: API, additive, solvent (e.g., ethanol, isopropanol).
  • Procedure:
    • Place the API and the additive in the desired molar ratio into a ball-mill grinding jar.
    • Add a small, catalytic amount of solvent (typically 10-50 µL per mg of solid).
    • Mill the mixture at a suitable frequency and time (e.g., 30 minutes at 30 Hz).
    • Recover the solid and analyze it with PXRD.

Workflow for Impurity-Induced Polymorph Screening

The diagram below outlines a logical workflow for troubleshooting and discovering new polymorphs using the principles of impurity-induced stabilization.

G Start Start: Target Polymorph Not Obtained Step1 Identify Potential Impurity/Additive Start->Step1 Step2 Perform Slurry Experiment with Additive Step1->Step2 Step3 Characterize Solid Output (PXRD, DSC) Step2->Step3 Step4 New Polymorph Obtained? Step3->Step4 Step5 Mechanochemical Screening (LAG with Additive) Step4->Step5 No Step8 Scale-up & Optimize Crystallization Protocol Step4->Step8 Yes Step6 Characterize Solid Output Step5->Step6 Step7 Successful? Step6->Step7 Step7->Step8 Yes Step10 Robust Process for Elusive Polymorph Step7->Step10 No Step9 Confirm Thermodynamic Stability (Computational Modeling) Step8->Step9 Step9->Step10

Frequently Asked Questions (FAQs)

  • Why would an impurity cause a more stable polymorph to convert to a metastable one? This can occur via a thermodynamic stability switch. When an impurity is incorporated into the crystal lattice, forming a solid solution, it changes the overall free energy of that polymorph. If the impurity fits better and stabilizes the metastable form more than the stable form, the relative stabilities can reverse, making the metastable form the most thermodynamically favorable under those specific conditions [1].

  • What characteristics make a good additive for this purpose? Ideal additives are often structurally similar molecules to your compound, such as analogs, by-products from synthesis, or known co-formers. The study on benzamide successfully used nicotinamide, which has a similar size and functional group profile [1].

  • We only get a mixture of polymorphs. How can we achieve pure form? A mixture often indicates kinetic control. To drive the conversion to a single polymorph:

    • Extend slurry time: Ensure the system has enough time to reach thermodynamic equilibrium.
    • Use seeding: Introduce a small amount of pure, desired polymorph to guide the crystallization.
    • Optimize additive concentration: As shown in the data, there may be a threshold concentration required for the stability switch [1].
  • Are there computational methods to predict this effect? Yes, lattice energy calculations can model the formation of solid solutions. By computing the relative lattice energies of different polymorphs with varying concentrations of an incorporated impurity molecule, it is possible to predict at what concentration a stability switch might occur, guiding experimental work [1].

Important Limitations and Next Steps

The information and protocols above are based on a robust study of benzamide, not This compound. While the principles are transferable, the specific results (e.g., the exact impurity or concentration required) will be different.

To advance your work on This compound, I suggest:

  • Conducting targeted experiments using the provided protocols as a starting point.
  • Performing a comprehensive literature review in specialized crystallography and chemistry databases for any existing studies on your specific molecule.
  • Employing computational crystal structure prediction (CSP) methods to identify potential polymorphs and their relative stabilities.

References

handling and storage of N-Benzoylbenzamide

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is understanding degradation kinetics important for my compound?

    • A: Degradation kinetic studies determine the shelf-life of a drug substance under various environmental conditions. The data helps predict critical factors affecting drug quality during storage and is essential for establishing accurate storage conditions and expiration dates [1]. Key kinetic parameters like the rate constant (k), half-life (t₁/₂), and the time for 10% degradation (t₉₀) are directly used to calculate a product's shelf life [1].
  • Q2: What are the common types of stability I need to consider for a drug substance?

    • A: Pharmaceutical stability is multifaceted. The table below summarizes the main types of stability and their requirements [1].
Type of Stability Key Concern Requirements
Chemical Change in the chemical constituent No change in the active ingredient's chemical identity and concentration; absence of degradation products [1].
Physical Change in physical properties Size, shape, hardness, appearance, and particle size remain unchanged [1].
Microbiological Microbial contamination Sterility is maintained; absence of microbial growth [1].
Toxicological Increase in toxicity No increase in toxicity due to the formation of toxic degradation products [1].
  • Q3: My HPLC analysis shows degraded peaks. How can I develop a stability-indicating method?
    • A: A robust, stability-indicating method is crucial. An Analytical Quality by Design (AQbD) approach is recommended, which builds quality into the method from the start. The workflow involves defining your analytical target profile, conducting risk assessments, and using experimental design to optimize the method for accuracy and robustness [2]. For example, a developed method for other compounds used a C18 column (250 x 4.6 mm, 5 µm) with a PDA detector, a mobile phase of buffer and methanol (50:50 v/v), and a flow rate of 1.5 mL/min, maintaining the column at 30°C [2].

Troubleshooting Guide: Stability and Analysis

Issue Possible Root Cause Investigation Methodology Corrective Action
Unacceptable degradation during storage Improper storage conditions (temperature, humidity) Perform accelerated stability studies at elevated temperatures (e.g., 40°C/75% RH) and determine degradation kinetics [1]. Determine the correct storage condition (e.g., refrigerated, controlled room temperature) based on kinetic data [1].
Inconsistent assay results Degradation of the compound in the solution state before analysis Investigate the solution stability under the preparation method (e.g., pH of diluent, stability in solvents) [2]. Optimize the sample preparation solution pH and use a diluent that stabilizes the compound [2].
Inability to separate parent compound from degradation products Non-robust chromatographic method Apply AQbD principles to method development. Screen different columns, mobile phase pH, and organic modifier ratios to establish a Method Operable Design Region (MODR) [2]. Re-develop the HPLC method within the MODR to ensure separation remains effective even with minor, intentional variations in method parameters [2].

Experimental Protocols for Stability Assessment

The following diagram illustrates a systematic workflow for conducting a degradation kinetic study, which is fundamental to determining a compound's stability profile.

G Start Start Stability Study Define Define Stress Conditions (Temperature, pH, Light, Oxidative) Start->Define Prepare Prepare Sample Solutions Define->Prepare Expose Expose Samples to Stress Prepare->Expose Withdraw Withdraw Samples at Time Intervals Expose->Withdraw Analyze Analyze by HPLC/UV Withdraw->Analyze Model Determine Reaction Order (Zero, First, Pseudo-First) Analyze->Model Calculate Calculate Kinetic Parameters (k, t½, t₉₀) Model->Calculate Predict Predict Shelf Life Calculate->Predict

Protocol 1: Forced Degradation Study for Method Development

This protocol is used to validate that your analytical method can separate the parent compound from its degradation products.

  • Acid/Base Hydrolysis: Prepare separate solutions of the drug substance in 0.1M HCl and 0.1M NaOH. Keep these solutions at an elevated temperature (e.g., 60°C) for a specified time or until degradation is observed [1].
  • Oxidative Degradation: Expose a solution of the drug substance to an oxidative environment (e.g., 3% hydrogen peroxide) at room temperature [1].
  • Photolytic Degradation: Expose the solid drug substance and/or its solution to a specified light intensity (e.g., 1.2 million lux hours) as per ICH guidelines [1].
  • Thermal Degradation: Subject the solid drug substance to high temperatures (e.g., 70°C, 80°C, 90°C) for extended periods [1].
  • Analysis: Analyze all stressed samples using the developed HPLC method to check for peak purity of the main peak and the appearance of any degradation peaks [2].

Protocol 2: Determination of Degradation Kinetic Parameters

This protocol outlines how to obtain the data needed to calculate shelf life.

  • Sample Preparation: Prepare a stock solution of the drug substance at a specific concentration.
  • Stress Exposure: Expose multiple aliquots of this solution to a constant stress condition (e.g., a specific elevated temperature and pH) [1].
  • Sample Withdrawal: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
  • Concentration Measurement: Analyze each sample using a validated analytical method (e.g., HPLC) to determine the remaining concentration of the intact drug [1].
  • Data Modeling:
    • Plot the drug concentration versus time (for zero-order) or the natural log of concentration versus time (for first-order).
    • The plot with the best linear fit (highest regression coefficient, R²) indicates the most probable order of reaction [1].
  • Parameter Calculation:
    • Rate Constant (k): Obtain from the slope of the best-fit line.
    • Half-life (t₁/₂): For a first-order reaction, calculate using ( t_{1/2} = \frac{0.693}{k} ) [1].
    • Shelf-life (t₉₀): For a first-order reaction, calculate using ( t_{90} = \frac{0.105}{k} ) [1].

References

analytical method development for N-Benzoylbenzamide

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Techniques for N-Benzoylbenzamide

While a dedicated method for this compound is not well-documented in the literature, the following techniques are standard for characterizing and quantifying similar organic molecules and are highly recommended for your method development.

Technique Primary Application Key Parameters for this compound Sample Analysis Requirements

| High-Performance Liquid Chromatography (HPLC) [1] | Quantitative analysis, purity assessment, separation of mixtures. | Stationary Phase: C18 column is common start [1]. Mobile Phase: Acetonitrile/water or methanol/water [1]. Detection: UV detector ~230-280 nm (estimate based on structure) [2]. | Liquid sample, typically dissolved in mobile phase or a compatible solvent. | | Ultraviolet-Visible (UV-Vis) Spectroscopy [3] [2] | Quantitative analysis, identity confirmation (λmax). | Wavelength Range: 200-400 nm (UV region) [2]. Solvent: Must be UV-transparent (e.g., methanol, acetonitrile) [3]. Cuvette: Quartz for UV analysis [3]. | Diluted solution in a UV-transparent solvent. | | Fourier-Transform Infrared (FTIR) Spectroscopy [4] [5] | Identity confirmation, functional group verification. | Sample Preparation: KBr pellet or diffuse reflectance (DRIFT) [5]. Key Functional Groups: Amide C=O stretch (~1650-1670 cm⁻¹), N-H stretch [6]. | Solid powder or liquid mull. |

Troubleshooting Common Experimental Issues

Here are some common problems you might encounter during analysis and steps to resolve them.

Issue Possible Causes Troubleshooting Steps

| Poor HPLC Resolution [1] | - Incorrect mobile phase strength

  • Column degradation or wrong type
  • High extra-column volume | - Adjust retention (k): Modify solvent strength (e.g., change water/organic ratio) [1].
  • Improve efficiency (N): Use column with smaller particle size, ensure system is well-maintained [1].
  • Change selectivity (α): Alter pH or switch solvent type (e.g., acetonitrile to methanol) [1]. | | No or Weak UV-Vis Signal [3] [2] | - Incorrect wavelength
  • Sample concentration too low
  • Solvent absorbs signal | - Confirm λmax: Perform a wavelength scan to find optimal absorbance [2].
  • Increase concentration or use cuvette with longer path length [3].
  • Ensure solvent compatibility (e.g., use quartz cuvettes, not plastic/glass for UV) [3]. | | Irreproducible FTIR Results [5] | - Poor sample preparation in KBr
  • Moisture interference
  • Incorrect baseline | - Ensure homogeneous mixing with KBr and consistent pressing pressure [5].
  • Dry sample and perform in controlled humidity.
  • Always run a background scan with pure KBr before sample. |

Frequently Asked Questions (FAQs)

What is the first step in developing an HPLC method for this compound? Begin with a scouting gradient. Use a common C18 column and a wide gradient (e.g., 5% to 95% acetonitrile in water over 20 minutes) to see how the compound elutes. This will give you initial data on retention time and help you identify a starting point for optimizing an isocratic or a refined gradient method [1].

How can I determine the best wavelength for UV detection of this compound? You should perform a wavelength scan (e.g., from 200 nm to 400 nm) on a standard solution of your compound. The wavelength of maximum absorption (λmax) is your optimal detection point [3] [2]. Based on its benzamide structure, you can expect significant absorbance in the UV region, likely between 230 and 280 nm.

Why is my HPLC peak tailing, and how can I fix it? Peak tailing can be caused by several factors, including secondary interactions with the stationary phase or a column that is contaminated or damaged. To address this, you can try:

  • Mobile Phase Adjustment: Adding a small amount of acid (like 0.1% formic acid) or base to the mobile phase to suppress ionization of the analyte.
  • Column Cleaning: Following the manufacturer's instructions for flushing and regenerating your column.
  • Checking USP Tailing Factor: Use your HPLC software to calculate the tailing factor; a value above 2 often indicates a problem that needs resolution [1].

Can UV-Vis spectroscopy be used for quantitative analysis of this compound? Yes, absolutely. UV-Vis is excellent for quantification based on the Beer-Lambert Law. First, establish a linear calibration curve using standard solutions of known concentration. Ensure that your sample's absorbance falls within the linear range of the instrument, typically below an absorbance of 1 [3] [2].

Experimental Workflow and Troubleshooting Logic

The following diagrams outline the general workflow for developing an analytical method and a logical approach to troubleshooting HPLC issues.

HPLC_Workflow Start Start Method Development ColumnSelect Select HPLC Column (e.g., C18) Start->ColumnSelect MobPhaseScout Run Mobile Phase Scouting Gradient ColumnSelect->MobPhaseScout DetectWavelength Determine UV λmax via Wavelength Scan MobPhaseScout->DetectWavelength InitialResults Evaluate Initial Run DetectWavelength->InitialResults InitialResults->MobPhaseScout No peak Optimize Optimize Parameters: - Isocratic/Gradient - pH - Flow Rate InitialResults->Optimize Peak detected Validate Validate Final Method Optimize->Validate

HPLC_Troubleshooting Problem Poor HPLC Resolution CheckRetention Check Retention Factor (k) Problem->CheckRetention AdjustSolvent Adjust Mobile Phase Strength (Weaken/Strengthen Solvent) CheckRetention->AdjustSolvent k < 2 or k > 10 CheckEfficiency Check Column Efficiency (N) CheckRetention->CheckEfficiency k is acceptable (2-10) AdjustSolvent->CheckEfficiency ImproveEfficiency Use smaller particle size column or longer column CheckEfficiency->ImproveEfficiency N is low CheckSelectivity Check Selectivity (α) CheckEfficiency->CheckSelectivity N is acceptable ImproveEfficiency->CheckSelectivity ChangeSelectivity Change Stationary Phase or Mobile Phase pH/solvent CheckSelectivity->ChangeSelectivity α is too small

Key Considerations for Your Project

  • Start with the Basics: The general principles of HPLC and UV-Vis are a solid foundation. Use the provided workflows to systematically build your method from these first principles.
  • Leverage Structural Information: this compound contains an amide functional group and aromatic rings. These are classic chromophores that absorb well in the UV, making UV-based detection a reliable choice [2].
  • Cross-Validate with Multiple Techniques: For definitive identification and purity assessment, using a combination of techniques (e.g., HPLC for purity with FTIR for identity confirmation) is always more robust than relying on a single method.

References

optimizing synthesis yield of N-Benzoylbenzamide derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q: What are common challenges in synthesizing benzamide derivatives? A: Key challenges often involve managing reaction conditions to maximize yield and purity. Common issues include the instability of intermediates, the formation of byproducts during cyclization, and the sensitivity of certain reactions to steric hindrance around the amide bond [1] [2].

  • Q: How can I improve the yield of my benzamide coupling reaction? A: Yields can be optimized by carefully selecting the base, solvent, and temperature. For instance, using triethylamine in dichloromethane at 60°C has been shown to be optimal for certain amide proliferations, yielding target compounds up to 80-95% under mild conditions [1] [3]. Automated optimization platforms using Bayesian methods are also emerging for biocatalytic amidation [4].

  • Q: Are there safer alternatives to reagents like NaCN or KCN in synthesis? A: Yes. For cyanidation steps, CuCN can be used as an effective nucleophilic reagent with relatively lower toxicity compared to highly toxic NaCN or KCN, thereby reducing experimental risk and environmental harm [2].

Troubleshooting Guide

The table below summarizes common experimental problems, their potential causes, and evidence-based solutions compiled from recent studies.

Problem Observed Potential Cause Proposed Solution Reference
Low yield in 1,2,4-oxadiazole formation Self-cyclization of amine oxime intermediate; poor reactivity. Use a one-pot method: add freshly prepared acid chloride to amine oxime solution at 0°C, then reflux in toluene. This ensures higher reactivity of acid chloride. [2]
Low yield in nucleophilic substitution Use of highly toxic reagents (KCN/NaCN); by-product formation. Use CuCN as cyanidation reagent. Employ L-proline as a catalyst in DMF with gradual temperature increase to minimize by-products. [2]
Poor conversion in direct amidation Suboptimal solvent, temperature, or enzyme selection for biocatalytic routes. Implement an autonomous Bayesian optimization platform in continuous flow to efficiently find optimal conditions (e.g., for enzymatic synthesis of N-benzyl acetoacetamide). [4]
General low reaction efficiency Inefficient hydrogen bonding network; lack of catalytic assistance. Ensure the presence of another molecule of the starting amide, which can act as both a reagent and a catalyst by forming a crucial hydrogen bond network that stabilizes the transition state. [1]

Detailed Experimental Protocols

Here are detailed methodologies for key reactions referenced in the troubleshooting guide.

Protocol for Synthesis Involving 1,2,4-Oxadiazole Cyclization

This one-pot procedure is designed to prevent self-cyclization and improve yield [2].

  • Step 1 – Preparation of Intermediate: Synthesize methyl-2-chloro-5-(N′-hydroxycarbamimidoyl) benzoate by reacting methyl 2-chloro-5-cyanobenzoate with NH₂OH•HCl under alkaline conditions. Note: Avoid prolonged reaction times to prevent amide byproduct formation.
  • Step 2 – One-Pot Cyclization:
    • Place the amine oxime intermediate and triethylamine in anhydrous toluene.
    • Cool the solution to 0°C in an ice bath.
    • Slowly add a solution of freshly prepared 3,6-dichloropicolinoyl chloride dropwise to the cooled mixture with stirring.
    • After the addition is complete, heat the reaction mixture to reflux until cyclization is complete (monitor by TLC).
  • Work-up: After cooling, the crude product can be purified by standard methods like crystallization or column chromatography.
Protocol for Cyanidation Using CuCN

This method offers a safer alternative for introducing a cyano group [2].

  • Reaction Setup: Charge a round-bottom flask with the starting iodo-compound (e.g., methyl 2-chloro-5-iodobenzoate) and CuCN.
  • Catalyst and Solvent: Add a catalytic amount of L-proline and anhydrous DMF as the solvent.
  • Heating Profile: Stir the reaction mixture under an inert atmosphere while gradually increasing the temperature (specific optimal temperature to be determined experimentally, e.g., from room temperature to 80-100°C).
  • Completion: Monitor the reaction by TLC. Upon completion, cool the mixture and work up by standard methods, such as dilution with water and extraction with ethyl acetate.

Workflow for Reaction Optimization

The following diagram illustrates a systematic workflow for troubleshooting and optimizing your synthesis, integrating strategies from the provided information.

f Start Start: Low Synthesis Yield Analysis Analyze Reaction Pathway Start->Analysis Step1 Identify Problematic Step (e.g., Cyclization, Substitution) Analysis->Step1 Step2 Consult Troubleshooting Table for Root Causes & Solutions Step1->Step2 Step3 Implement Solution: - Optimize Solvent/Base/Temp - Use Safer Reagent (CuCN) - One-Pot Method Step2->Step3 Step4 Evaluate Result Step3->Step4 Step4->Step2 No End Yield Improved Step4->End Yes

References

Technical Support Guide: Overcoming Metabolic Instability in Benzamide Compounds

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding Metabolic Instability in Benzamide Compounds

What are the common metabolic soft spots in benzamide compounds?

Answer: Metabolic soft spots are specific regions in benzamide compounds that are particularly susceptible to enzymatic modification, primarily by cytochrome P450 (CYP) enzymes and glucuronosyltransferases. Understanding these vulnerable sites is the first step in designing more stable analogs. The table below summarizes the most common metabolic soft spots in benzamide compounds:

Table: Common Metabolic Soft Spots in Benzamide Compounds

Metabolic Soft Spot Description Common Metabolic Reactions Structural Features at Risk
Benzylic C-H bonds C-H bonds adjacent to aromatic rings Hydroxylation, further oxidation to carboxylic acids Alkyl chains connected to aromatic systems
O-, N-, S-methyl groups Methyl groups attached to heteroatoms O-dealkylation, N-demethylation, S-demethylation Methoxy groups, N-methyl substituents
Aromatic rings Electron-rich aromatic systems Aromatic hydroxylation, epoxidation Unsubstituted or alkoxy-substituted aromatics
Amide bonds Connecting linkage in benzamides Hydrolysis, cleavage Standard amide linkages without steric protection

These soft spots are particularly vulnerable because they represent sites where enzymes can easily initiate oxidative metabolism or other biotransformation processes. The benzylic C-H bond, allylic methyl groups, and O-, N-, S-methyl groups are among the most preferred metabolic soft spots when these groups are not sterically hindered and are subject to P450-mediated metabolism. [1]

What strategies can improve metabolic stability of benzamide compounds?

Answer: Several well-established medicinal chemistry strategies can significantly enhance the metabolic stability of benzamide compounds while maintaining or improving their pharmacological activity. The most effective approaches include bioisosteric replacement, introduction of steric hindrance, and strategic halogenation. The table below summarizes these key optimization strategies:

Table: Optimization Strategies for Improving Metabolic Stability of Benzamide Compounds

Strategy Mechanism Specific Applications Expected Outcome
Bioisosteric Replacement Replacing vulnerable groups with metabolically stable alternatives with similar properties Replacing methyl with -F, -Cl, or -CF₃ groups; heterocyclic ring replacements Reduced metabolism at targeted sites while maintaining target binding
Steric Hindrance Adding bulky groups near metabolic soft spots to block enzyme access Introduction of methyl groups adjacent to vulnerable sites; use of branched chains Shielded metabolic soft spots without significant physicochemical changes
Deuterium Replacement Replacing hydrogen with deuterium at vulnerable sites to create stronger bonds Deuterium incorporation at benzylic positions or α to heteroatoms Slowed metabolic rate due to kinetic isotope effect
Ring Variation Modifying aromatic/heteroaromatic rings to reduce electron density Replacing benzene with heterocycles like thiophene; altering substitution patterns Reduced aromatic hydroxylation while maintaining core scaffold

These strategies have proven successful in multiple drug optimization campaigns. For instance, bioisosteric replacement of vulnerable aromatic rings with heterocyclic systems has been successfully employed in 4-(aminomethyl)benzamide-based antiviral agents, where thienyl congeners demonstrated improved potency and potentially enhanced stability. [2] Similarly, the introduction of fluorine atoms at metabolically vulnerable positions in adamantanyl benzamide P2X7 receptor antagonists led to a series of bioisosteres with improved metabolic stability—one trifluorinated benzamide demonstrated ten times longer metabolic stability than the lead compound. [3]

Troubleshooting Guide: Step-by-Step Experimental Approaches

Experimental Workflow for Identifying and Addressing Metabolic Instability

The following diagram illustrates the systematic workflow for identifying metabolic instability issues in benzamide compounds and implementing appropriate solutions:

G cluster_legend Experimental Phase Legend Start Start: Suspected Metabolic Instability in Benzamide InVitro In Vitro Metabolic Screening Start->InVitro Initial assessment MetID Metabolite Identification & Soft Spot Analysis InVitro->MetID High clearance observed Design Design Stabilization Strategies MetID->Design Identify vulnerable sites Synthesize Synthesize Modified Analogs Design->Synthesize Select optimal strategy Evaluate Evaluate Modified Compounds Synthesize->Evaluate New compounds prepared Evaluate->Design Needs further optimization Success Metabolic Stability Achieved Evaluate->Success Stability improved Phase1 Assessment Phase Phase2 Intervention Phase Phase3 Evaluation Phase

Diagram: Experimental Workflow for Addressing Metabolic Instability in Benzamide Compounds

Case Study: Successful Metabolic Stabilization of Benzamide Compounds

Case Study 1: Adamantanyl Benzamide P2X7 Receptor Antagonist Optimization

A potent adamantanyl benzamide P2X7 receptor antagonist faced development challenges due to poor metabolic stability. Initial structure-activity relationship (SAR) studies exploring heteroaromatic bioisosteres demonstrated improved physicochemical properties but reduced P2X7R antagonism. The breakthrough came with the installation of bioisosteric fluorine atoms on the adamantane bridgeheads, which was well-tolerated pharmacologically. The resulting trifluorinated benzamide (Compound 34) exhibited:

  • Optimal physicochemical parameters
  • Superior metabolic stability (ten times longer than lead benzamide)
  • Improved physicokinetic profile
  • Effectiveness against several known P2X7R polymorphisms

This successful optimization demonstrates how strategic halogen incorporation can dramatically improve metabolic stability while maintaining desired pharmacological activity. [3]

Case Study 2: Zileuton Analog Optimization for Metabolic Stability

Zileuton, a 5-lipoxygenase (5-LO) inhibitor, showed suboptimal half-lives of 0.4 h in cynomolgus monkey and 2.4 h in humans. The major metabolism pathway was identified as glucuronidation at the N-hydroxyurea moiety. Since this moiety was a pharmacophore required for activity, optimization focused on the linker and benzothiophene portions:

  • Steric hindrance introduction by modifying the linker group
  • Benzothiophene replacement with simpler ring systems
  • Acetylene linkage implementation to reduce glucuronidation rates

The optimized compound ABT-761 resulted in:

  • >29-fold lower glucuronidation rate in human liver microsomes
  • >29-fold longer half-life in humans
  • Once-daily dosing compared to zileuton's multiple daily dosing

This case demonstrates the effectiveness of structural manipulation away from the pharmacophore to improve metabolic stability. [1]

Experimental Protocols & Methodologies

Protocol for Identifying Metabolic Soft Spots in Benzamide Compounds

Objective: To identify metabolic soft spots in benzamide compounds through in vitro incubation studies and metabolite profiling.

Materials:

  • Test benzamide compound
  • Liver microsomes (human and relevant animal species)
  • NADPH-regenerating system
  • Incubation buffer (e.g., phosphate buffer, pH 7.4)
  • LC-MS/MS system with high resolution capabilities

Procedure:

  • Preparation of Incubation Mixture:

    • Dilute liver microsomes to 0.5-1 mg protein/mL in incubation buffer
    • Add test benzamide compound at 1-10 μM final concentration
    • Pre-incubate for 5 minutes at 37°C with gentle shaking
  • Initiation of Reaction:

    • Start reaction by adding NADPH-regenerating system
    • Incubate at 37°C for appropriate time points (e.g., 0, 15, 30, 60, 120 minutes)
    • Include control incubations without NADPH to assess non-enzymatic degradation
  • Termination and Sample Processing:

    • Terminate reactions at designated times by adding ice-cold acetonitrile
    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 × g for 10 minutes)
    • Collect supernatant for analysis
  • Metabolite Identification:

    • Analyze samples using LC-MS/MS with high-resolution mass spectrometry
    • Identify metabolites through accurate mass measurement and fragmentation patterns
    • Compare samples to controls to distinguish true metabolites from background
  • Data Analysis:

    • Track disappearance of parent compound over time
    • Identify major metabolites and their formation kinetics
    • Propose metabolic soft spots based on metabolite structures

Expected Outcomes: This protocol enables identification of primary metabolic pathways and specific vulnerable sites in the benzamide structure, providing crucial information for subsequent structural optimization. [1]

Protocol for Evaluating Metabolic Stability of Modified Benzamide Analogs

Objective: To quantitatively evaluate the metabolic stability of optimized benzamide analogs and compare them to lead compounds.

Materials:

  • Parent benzamide compound and optimized analogs
  • Liver microsomes or hepatocytes from relevant species
  • NADPH-regenerating system
  • LC-MS/MS system with validated quantitative method

Procedure:

  • Standard Curve Preparation:

    • Prepare serial dilutions of test compounds in appropriate solvent
    • Create standard curves covering expected concentration range (e.g., 1-1000 nM)
  • Metabolic Stability Assay:

    • Incubate test compounds (1 μM) with liver microsomes (0.5 mg/mL) and NADPH system
    • Collect samples at 0, 5, 15, 30, and 60 minutes
    • Terminate reactions with ice-cold acetonitrile containing internal standard
  • Sample Analysis:

    • Analyze samples using LC-MS/MS with multiple reaction monitoring (MRM)
    • Quantify parent compound disappearance using standard curves
  • Data Calculation:

    • Plot natural log of remaining parent compound versus time
    • Calculate in vitro half-life: t₁/₂ = 0.693 / k, where k is elimination rate constant
    • Determine intrinsic clearance: Clint = (0.693 / t₁/₂) × (mL incubation / mg microsomal protein)
  • Data Interpretation:

    • Compare half-lives and intrinsic clearance values between parent and modified compounds
    • Calculate improvement factor: (t₁/₂ modified / t₁/₂ parent)

Quality Control:

  • Include positive control compounds with known clearance values
  • Ensure linear reaction conditions (compound depletion <20%)
  • Perform replicates (n=3) to ensure data reproducibility

This protocol provides quantitative metrics to assess the effectiveness of structural modifications in improving metabolic stability, enabling informed decisions for compound selection. [1] [3]

Conclusion

Addressing metabolic instability in benzamide compounds requires a systematic approach involving identification of metabolic soft spots, strategic structural modifications, and rigorous evaluation of optimized compounds. The strategies outlined in this technical support guide—including bioisosteric replacement, steric hindrance, deuterium incorporation, and ring variation—have proven effective in multiple drug discovery programs. By following the experimental workflows and protocols provided, researchers can significantly improve the metabolic stability of benzamide compounds, enhancing their potential for successful development as therapeutic agents.

References

2-benzoyl-N,N-diethylbenzamide polymorph stability

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: BDB Polymorph Stability

The table below summarizes the known polymorphs of BDB and the specific conditions under which they form or transform. This can help you diagnose and control the polymorphic outcome of your experiments.

Polymorph Crystal System Space Group Key Formation & Stability Characteristics
Form I [1] Orthorhombic P2₁2₁2₁ First reported form; crystallized from a 1:1 hexane:chloroform mixture at room temperature [1].
Form II [1] [2] Monoclinic P2₁/n Obtained via slow evaporation from dichloromethane; stable at room temperature and upon cooling to -170 °C [1].
Form III [1] Monoclinic P2₁/n Similar unit cell to Form II but with a different β angle; obtained from recrystallization trials with different solvents [1].
Form IV [1] Orthorhombic Information Missing Observed after a phase transition upon re-heating Form II; transforms from the monoclinic system [1].

Experimental Protocol: Identifying BDB Polymorphs

Here is a detailed methodology, based on the published research, for conducting recrystallization and thermal analysis to study BDB polymorphism [1].

Solvent Screening and Recrystallization

This process is critical for obtaining different polymorphs.

  • Objective: To grow single crystals of different BDB polymorphs suitable for Single-Crystal X-ray Diffraction (SXD).
  • Materials: 2-Benzoyl-N,N-diethylbenzamide (BDB) powder, HPLC vials, solvents (e.g., acetone, ethanol, diethyl ether, dichloromethane (DCM), and a 1:1 volume mixture of hexane and chloroform).
  • Procedure:
    • Add a small amount of BDB powder (a spatula tip) to a 2.0 mL HPLC vial.
    • Add 0.5 mL of the chosen solvent and ensure complete dissolution.
    • Close the vial and pierce the lid with a needle to allow for slow evaporation.
    • Leave the vial undisturbed in a fume cupboard at room temperature.
    • For larger scale recrystallization, repeat the procedure using either DCM or the hexane:chloroform mixture.
  • Expected Outcome:
    • Using DCM is expected to yield Form II [1].
    • Using a hexane:chloroform mixture is expected to yield Form I or Form III [1].
Thermal Analysis via Differential Scanning Calorimetry (DSC)

This technique helps understand the stability and transformation relationships between polymorphs.

  • Objective: To characterize the thermal stability of BDB polymorphs and detect solid-phase transitions.
  • Materials: DSC instrument, aluminum crucibles with pierced lids, nitrogen purge gas, pure sample of Form II (or other polymorphs).
  • Procedure [1]:
    • Weigh 4-5 mg of the sample (e.g., Form II powder) into an aluminum crucible and seal it with a pierced lid.
    • For the first heating run, heat the sample from -50 °C to 90 °C at a slow rate of 0.50 °C/min.
    • Cool the crucible back to -50 °C at a rate of 0.75 °C/min.
    • For the second heating run, heat the sample again from -50 °C to 90 °C, this time at a rate of 0.75 °C/min.
  • Expected Outcome:
    • The first run will show the melting point and enthalpy of the starting polymorph (e.g., Form II).
    • The second run may reveal a new endothermic event corresponding to the melting of Form IV, which is generated through a solid-phase transition upon re-heating Form II [1].

BDB Polymorph Transformation Pathway

The following diagram illustrates the established pathways for transformation between the different polymorphs of BDB, based on thermal and recrystallization data.

BDB BDB Polymorph Transformation Form I (Orthorhombic) Form I (Orthorhombic) Form II (Monoclinic) Form II (Monoclinic) Form II (Monoclinic)->Form II (Monoclinic) Cooling to -170°C (Stable) Form IV (Orthorhombic) Form IV (Orthorhombic) Form II (Monoclinic)->Form IV (Orthorhombic) Heating (Phase Transition) Form III (Monoclinic) Form III (Monoclinic) Hexane:Chloroform\nMixture Hexane:Chloroform Mixture Hexane:Chloroform\nMixture->Form I (Orthorhombic) Crystallization Dichloromethane (DCM) Dichloromethane (DCM) Dichloromethane (DCM)->Form II (Monoclinic) Crystallization Other Solvents Other Solvents Other Solvents->Form III (Monoclinic) Crystallization

Key Technical Takeaways for Researchers

  • Solvent is Key: The choice of solvent directly dictates which polymorph you obtain. For BDB, dichloromethane is a definitive route to the stable Form II [1].
  • Thermal History Matters: The polymorphic landscape can change with temperature. Form II is remarkably stable across a wide temperature range, but heating it can induce a transition to Form IV [1]. Always document the thermal history of your sample.
  • Characterization is Multi-Faceted: Relying on a single technique is insufficient. Use a combination of:
    • SXD: For definitive crystal structure determination.
    • XRPD: To confirm the bulk phase of your synthesized or recrystallized product.
    • DSC: To understand thermal stability and transformation pathways.
    • Variable-Temperature XRPD (VT-XRPD): To observe real-time structural changes with temperature [1].

References

N-Benzoylbenzamide vs chloroquine anti-malarial activity

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Selectivity Comparison

The table below summarizes the in vitro anti-malarial activity and selectivity of a leading N-Benzoyl-2-hydroxybenzamide compound versus Chloroquine.

Compound Target Parasite (Strain) In Vitro IC₅₀ Comparative Efficacy (vs. Chloroquine) Selectivity Index (SI) / Cytotoxicity Key Reference

| Compound 1r (N-Benzoyl-2-hydroxybenzamide) | P. falciparum (K1, chloroquine-resistant) | Not fully specified in excerpt | 21-fold superior to chloroquine [1] | Showed superior ADMET properties; metabolic instability was a main concern for initial hit 1a [1] | [1] | | Chloroquine | P. falciparum (K1, chloroquine-resistant) | Not fully specified in excerpt | Reference compound | N/A | [1] | | Compound 1m (1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene) | P. falciparum (W2, chloroquine-resistant) | 0.07 µM [2] | More active than chloroquine (inference from high SI on resistant strain) | SI = 887.29 (HepG2 cells/W2 strain) [2] | [2] | | | P. falciparum (3D7, chloroquine-sensitive) | 0.06 µM [2] | More active than chloroquine (inference from high SI on sensitive strain) | SI = 1035.17 (HepG2 cells/3D7 strain) [2] | [2] |

Detailed Experimental Protocols

To evaluate and compare anti-malarial activity, researchers typically employ the following standardized in vitro assays:

  • In Vitro Antimalarial Activity Assay: Plasmodium falciparum parasites (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant K1 or W2 strains) are maintained in continuous culture in human erythrocytes. For drug testing, parasites are exposed to serial dilutions of the experimental compounds. The half-maximal inhibitory concentration (IC₅₀) is determined after one asexual cycle (48-72 hours) using methods like the hypoxanthine incorporation assay or SYBR Green I fluorescence-based assay, which measure parasite growth and viability [1] [2].

  • Cytotoxicity Assay: The selectivity of anti-malarial compounds is crucial. Cytotoxicity is evaluated on mammalian cell lines, such as human HepG2 cells (liver carcinoma) or MRC-5SV2 cells (lung fibroblast). Cells are treated with compounds for a set period, and cell viability is measured using assays like MTT, which assesses mitochondrial activity. The Selectivity Index (SI) is then calculated as IC₅₀ (mammalian cells) / IC₅₀ (parasite) [3] [2]. A higher SI indicates a safer therapeutic window.

Mechanisms of Action

The two classes of compounds work through distinct mechanisms, which explains the activity of N-Benzoyl-2-hydroxybenzamides against chloroquine-resistant parasites.

G CQ Chloroquine (CQ) FP Heme (Ferriprotoporphyrin IX, FP) CQ->FP Forms CQ-FP Complex HZ Hemozoin (Non-toxic polymer) CQ->HZ Inhibits Polymerization Vacuole Acidic Food Vacuole CQ->Vacuole Accumulates FP->HZ Natural Detoxification LDH Lactate Dehydrogenase (LDH) FP->LDH FP-CQ complex inhibits LDH ParasiteDeath Parasite Death FP->ParasiteDeath Toxic Heme Accumulates LDH->ParasiteDeath Disrupted Metabolism

Chloroquine's primary mechanism involves inhibiting heme detoxification in the parasite's acidic food vacuole [4]. It may also interact with other targets like Lactate Dehydrogenase (LDH) [5].

G NB N-Benzoyl-2-hydroxybenzamide (e.g., QQ-437) AP3B Adaptin-3β (AP-3β) Secretory Pathway Protein NB->AP3B Binds/Involves SecretoryPathway Disrupted Secretory Pathway AP3B->SecretoryPathway Mutations Cause Resistance Organelles Altered Micronemes, Rhoptries, Dense Granules, Acidocalcisomes SecretoryPathway->Organelles Disrupts Function ParasiteDeath Parasite Death Organelles->ParasiteDeath

N-Benzoyl-2-hydroxybenzamides represent a novel class with a unique mechanism. Genome-wide studies indicate their action involves Adaptin-3β (AP-3β), a protein part of the secretory machinery. Treatment disrupts the parasite's secretory pathway, affecting critical organelles like micronemes and rhoptries, ultimately leading to death [6]. This distinct mechanism bypasses common resistance pathways.

Key Insights for Research and Development

  • Overcoming Resistance: The novel mechanism of N-Benzoyl-2-hydroxybenzamides, unrelated to hemozoin inhibition, makes them potent against chloroquine-resistant strains, offering a promising scaffold for new drug development [1] [6].
  • ADMET Profile: Early N-Benzoyl-2-hydroxybenzamide hits showed high metabolic instability in human liver microsomes, guiding further optimization to improve pharmacokinetic properties [1].
  • Broader Protozoal Activity: This chemical scaffold demonstrates activity against other protozoan parasites like Leishmania donovani, suggesting potential for developing broad-spectrum anti-protozoal agents [1].

References

N-benzoyl-2-hydroxybenzamide efficacy against Plasmodium falciparum

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of Antimalarial Compounds and Therapies

The table below summarizes experimental and clinical efficacy data for different antimalarial agents, including the N-benzoyl-2-hydroxybenzamide series and current standard treatments.

Compound / Therapy Target Pathogen / Condition Experimental Model / Context Key Efficacy Data Reference Compound & Data
N-benzoyl-2-hydroxybenzamide (Compound 1r) Multidrug-resistant P. falciparum (K1 strain) In vitro 21-fold superior to chloroquine [1] [2] [3]. Superior ADMET properties [1]. Chloroquine (standard drug for comparison).
N-benzoyl-2-hydroxybenzamide (Compound 1d) Leishmania donovani In vitro Excellent anti-leishmanial activity identified [1] [2]. -
3-Hydroxypropanamidine (Compound 22) Chloroquine-sensitive (3D7) & multidrug-resistant (Dd2) P. falciparum In vitro IC50: 5 nM (3D7), 12 nM (Dd2) [4]. In vivo cure rate: 66% (50 mg/kg, mouse model) [4]. Lumefantrine (IC50: 6 nM for 3D7, 2 nM for Dd2) [4].
Artesunate-Mefloquine (ASMQ) Uncomplicated P. falciparum Malaria Clinical Trials (Meta-Analysis) Remains safe and effective as a first-line treatment, though some efficacy reduction noted in specific regions [5]. Other Artemisinin-based Combination Therapies (ACTs).
Artesunate-Mefloquine (ASMQ) Uncomplicated P. falciparum Malaria Clinical Trial (Nigeria) Day 28 cure rate: >90% [6]. -

Experimental Protocols for Key Data

For researchers to interpret and build upon these findings, understanding the underlying experimental methods is critical.

  • In Vitro Antiplasmodial Susceptibility Testing: The activity of compounds like the N-benzoyl-2-hydroxybenzamides [1] and 3-hydroxypropanamidines [4] is typically determined using assays against the asexual blood stages of P. falciparum (e.g., K1, 3D7, Dd2 strains). The standard method involves measuring the concentration that inhibits 50% of parasite growth (IC50) using techniques like the hypoxanthine incorporation assay or SYBR Green I fluorescence-based assay. Results are compared to reference drugs like chloroquine and artesunate [4].
  • In Vivo Efficacy Testing (Peters Test): The in vivo activity of lead compounds, such as 3-hydroxypropanamidine 22, is evaluated in rodent models, commonly the Plasmodium berghei mouse model. The standard four-day suppressive test (Peters test) involves infecting mice with the parasite and then administering the test compound orally once daily for four days. Parasitemia is monitored, and the cure rate is determined [4].

Mechanism of Action and Research Workflows

While the exact mechanism of N-benzoyl-2-hydroxybenzamides requires further elucidation, one proposed pathway for novel antiplasmodial agents involves the disruption of heme detoxification. The following diagram outlines a generalized research workflow from discovery to efficacy evaluation for such compounds.

G cluster_1 Efficacy Evaluation Compound Library Compound Library Primary In Vitro Screen Primary In Vitro Screen Compound Library->Primary In Vitro Screen  Screened against  P. falciparum Hit Compound (e.g., 1a) Hit Compound (e.g., 1a) Primary In Vitro Screen->Hit Compound (e.g., 1a)  Identified SAR-Driven Synthesis SAR-Driven Synthesis Hit Compound (e.g., 1a)->SAR-Driven Synthesis  Guided by  Toxoplasma gondii SAR Lead Compound (e.g., 1r) Lead Compound (e.g., 1r) SAR-Driven Synthesis->Lead Compound (e.g., 1r)  Produces In Vitro Profiling In Vitro Profiling Lead Compound (e.g., 1r)->In Vitro Profiling ADMET Assessment ADMET Assessment Lead Compound (e.g., 1r)->ADMET Assessment In Vivo Model (e.g., P. berghei) In Vivo Model (e.g., P. berghei) In Vitro Profiling->In Vivo Model (e.g., P. berghei)  Confirms activity  against resistant strains Candidate Selection Candidate Selection ADMET Assessment->Candidate Selection  Optimizes properties  (e.g., metabolic stability) Efficacy Data (Cure Rate) Efficacy Data (Cure Rate) In Vivo Model (e.g., P. berghei)->Efficacy Data (Cure Rate)  e.g., Peters  4-day test Efficacy Data (Cure Rate)->Candidate Selection

The mechanism of action for the N-benzoyl-2-hydroxybenzamide series was suggested to involve the disruption of a unique parasite secretory pathway [1]. For other novel scaffolds, such as 3-hydroxypropanamidines, research indicates they inhibit the heme detoxification machinery in P. falciparum, a known target for some antimalarials [4]. The diagram below visualizes this potential mechanism.

G Hemoglobin Digestion Hemoglobin Digestion Release of Heme (Toxic) Release of Heme (Toxic) Hemoglobin Digestion->Release of Heme (Toxic)  By parasite Natural Detoxification Natural Detoxification Release of Heme (Toxic)->Natural Detoxification  Parasite converts  heme to hemozoin Parasite Survival Parasite Survival Natural Detoxification->Parasite Survival Lead Compound (e.g., 3-HPA) Lead Compound (e.g., 3-HPA) Inhibits Heme Detoxification Inhibits Heme Detoxification Lead Compound (e.g., 3-HPA)->Inhibits Heme Detoxification  Proposed Mechanism Toxic Heme Accumulation Toxic Heme Accumulation Inhibits Heme Detoxification->Toxic Heme Accumulation Parasite Death Parasite Death Toxic Heme Accumulation->Parasite Death

Interpretation and Future Directions for Research

The data indicates that the N-benzoyl-2-hydroxybenzamide scaffold represents a promising starting point for medicinal chemistry, not a clinical candidate. Its primary advantage lies in its novel structure and potent in vitro activity against resistant strains, which is distinct from existing therapies.

  • For Novel Drug Discovery: The search for new chemical entities remains critical. The N-benzoyl-2-hydroxybenzamide series and the newer 3-hydroxypropanamidines show that potent in vitro activity against multidrug-resistant P. falciparum is achievable with novel scaffolds [1] [4].
  • For Understanding Resistance and Efficacy: The clinical data on ASMQ underscores a vital principle: the efficacy of a combination therapy can be compromised by pre-existing resistance to its partner drug, as seen with mefloquine on the Cambodia-Thailand border [7]. This highlights the need for novel combinations where all components remain effective.

References

Comparative Analysis of N-Benzylbenzamide Antitumor Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Derivative Series / Lead Compound Key Structural Features Primary Mechanism of Action In Vitro Antiproliferative Activity (IC₅₀) In Vivo Efficacy & Key Findings
N-benzylbenzamide 20b [1] [2] [3] Novel A-ring; non-TMP moiety Tubulin polymerization inhibitor; binds colchicine site [1] [3] 12-27 nM (multiple cancer cell lines) [2] [3] Significant tumor growth inhibition in H22 allograft model; good safety profile (LD₅₀ = 599.7 mg/kg for 20b-P phosphate) [2] [3]
Selenium-containing 2g [4] Selenium atom substitution (bioisostere) Tubulin polymerization inhibitor; binds colchicine site; circumvents P-gp resistance [4] Low nanomolar range (parental & drug-resistant cell lines) [4] Potent efficacy against drug-resistant tumors; induces G2/M arrest, apoptosis, and disrupts tumor vasculature [4]
N-phenylbenzamide (Imidazole-based 4e, 4f) [5] Imidazole ring with dicyano functionality Putative ABL1 kinase inhibition (from computational studies) [5] 7.5 - 11.1 µM (tested cancer cell lines) [5] N/A (In vivo data not provided in available sources)
N-2-(phenylamino) benzamide [6] Designed as ring-opened structure Dual-target: Topoisomerase I and COX-2 inhibitor [6] Sub-micromolar to single-digit µM (e.g., 0.28 µM for a lead compound in U87 MG cells) [6] N/A (In vivo data not provided in available sources)

Experimental Protocols for Key Assays

To evaluate the antitumor potential of these derivatives, researchers typically employ a set of standardized experimental protocols.

  • In Vitro Antiproliferative Activity: This is measured using assays like the MTT or SRB assay against a panel of human cancer cell lines. Cells are exposed to various concentrations of the test compounds for a set duration (e.g., 48-72 hours). The IC₅₀ value, which represents the concentration required to inhibit cell proliferation by 50%, is then calculated [3] [5] [6].

  • Tubulin Polymerization Inhibition: The inhibitory effect on tubulin assembly is monitored in vitro using a turbidity-based assay. Purified tubulin is mixed with the test compound, and the increase in absorbance (turbidity) at 350 nm is measured over time. A delay or reduction in turbidity compared to the control indicates inhibition of polymerization [1] [4].

  • Cell Cycle Analysis: Treated cells are stained with a DNA-binding dye like Propidium Iodide (PI) and analyzed by flow cytometry. The DNA content of the cells is measured, allowing for the quantification of the population in each phase of the cell cycle (G0/G1, S, G2/M). Tubulin inhibitors typically cause an accumulation of cells in the G2/M phase [4].

  • Molecular Docking: To predict the binding mode and affinity of a compound to its target protein (e.g., tubulin), computational docking studies are performed. The 3D structure of the protein is obtained from a database, and the compound is docked into the binding site (e.g., the colchicine site) using specialized software. The resulting model suggests key interacting amino acid residues [1] [5].

The mechanism of action for tubulin-inhibiting N-benzylbenzamides can be visualized as the following pathway:

G Compound N-benzylbenzamide Derivative (e.g., 20b, 2g) Tubulin Binds to Tubulin at Colchicine Site Compound->Tubulin Polymerization Inhibits Microtubule Polymerization Tubulin->Polymerization Mitosis Disruption of Mitotic Spindle Polymerization->Mitosis Vasculature Disruption of Tumor Vasculature Polymerization->Vasculature For Vascular Disrupting Agents Arrest Cell Cycle Arrest (G2/M Phase) Mitosis->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis

Conclusion for Research and Development

The discovery of N-benzylbenzamide 20b and the selenium-containing derivative 2g represents a significant advancement in the field of tubulin-targeted cancer therapy. Their primary strengths lie in:

  • Potent Low Nanomolar Activity: Demonstrating high potency against a range of cancer cells [2] [3] [4].
  • Ability to Overcome Resistance: Particularly for 2g, which remains effective against P-gp mediated multidrug-resistant cancers [4].
  • Favorable Druggability: 20b and its phosphate prodrug (20b-P) show promising plasma stability and safety profiles in preclinical models [2] [3].

The strategic replacement of the traditional TMP moiety and the incorporation of selenium as a bioisostere are particularly notable structure-based drug design approaches that have yielded compounds with robust efficacy and potential for further development.

References

N-Benzoylbenzamide comparison with other benzamide compounds

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity & Key Comparisons

The table below summarizes the experimental activities of various benzamide scaffolds against different disease targets.

Compound Class / Specific Compound Biological Target / Activity Experimental Model Potency (IC₅₀ / KD) Key Comparison & Inference
N-Benzoyl-2-hydroxybenzamide (1r) [1] Plasmodium falciparum (Malaria, K1 isolate) In vitro Not specified 21-fold more active than standard drug chloroquine [1].
N-Benzoyl-2-hydroxybenzamide (1d) [1] Leishmania donovani (Leishmaniasis) In vitro Excellent activity Identified as a standout compound with excellent anti-leishmanial activity [1].
QQ-437 (N-Benzoyl-2-hydroxybenzamide lead) [2] Toxoplasma gondii (Toxoplasmosis) In vitro & In vivo Low nanomolar range Shows robust, low nanomolar activity; disrupts unique secretory pathway; also active against chloroquine-resistant P. falciparum [2].
N,N′-(1,4-phenylene)bis(3-methoxybenzamide) (JW1) [3] Acetylcholinesterase (AChE) In vitro 0.056 µM Highly active, though slightly less so than reference drug donepezil (IC₅₀ = 0.046 µM) [3].
N,N′-(1,4-phenylene)bis(3-methoxybenzamide) (JW1) [3] β-secretase (BACE1) In vitro 9.01 µM Shows moderate dual-inhibitory capability, less active than reference quercetin (IC₅₀ = 4.89 µM) [3].
N-Benzyl Benzamide (e.g., S11-1014) [4] Butyrylcholinesterase (BChE) In vitro & Surface Plasmon Resonance IC₅₀: Picomolar to nanomolar; KD: Sub-nanomolar Exhibits exceptional, selective sub-nanomolar inhibition for BChE; demonstrated in vivo efficacy and safety [4].

Detailed Experimental Context

For researchers to interpret and build upon these findings, understanding the experimental methodologies is crucial.

  • For Anti-Protozoal Studies [1] [2]: The primary method for evaluating anti-protozoal activity is the in vitro challenge assay. Parasites (e.g., T. gondii tachyzoites, P. falciparum) are cultured in host cells (e.g., human foreskin fibroblasts). Compounds are added at various concentrations, and their effect on parasite proliferation is measured, often using reporters like luciferase or direct counting. Results are expressed as IC₅₀ values or percent inhibition compared to untreated controls.
  • For Enzyme Inhibition Studies [3] [4]: The standard protocol is an in vitro enzymatic assay. A purified target enzyme (AChE, BACE1, or BChE) is incubated with its substrate in the presence or absence of the test compound. The rate of substrate conversion is measured spectrophotometrically or fluorometrically. The concentration of the compound that reduces the enzyme's activity by 50% is reported as the IC₅₀ value. For high-affinity binders like N-Benzyl Benzamides, a Surface Plasmon Resonance (SPR) assay is used to directly measure the binding affinity (KD) [4].
  • For In Vivo Efficacy (Alzheimer's Disease Models) [4]: A common behavioral study involves rodent models. Cognitive impairment is induced by intracerebroventricular injection of Amyloid-beta (Aβ₁–₄₂). Test compounds or a reference drug (e.g., rivastigmine) are administered. Cognitive function is then assessed using behavioral tests like the Morris water maze or Y-maze, with improved performance in treated groups indicating a therapeutic effect [4].

Structure-Activity Relationship Insights

The biological activity of benzamides is highly dependent on their chemical structure. The diagram below illustrates the core structure of N-Benzoyl-2-hydroxybenzamides and how modifications at key regions influence activity.

Conclusion for Research and Development

  • For Anti-Protozoal Drug Development: N-Benzoyl-2-hydroxybenzamides represent a promising, novel scaffold with potent, broad-spectrum activity against multiple parasites, including drug-resistant strains [1] [2]. Their unique mechanism of action, disrupting the parasite's secretory pathway, is a significant advantage.
  • For Neurodegenerative Disease Drug Development: N-Benzyl Benzamides currently hold the edge for BChE inhibition, exhibiting picomolar to nanomolar potency and proven in vivo efficacy [4]. Other bis-benzamide structures show potential as multi-target directed ligands for AChE and BACE1 [3].

References

efficacy of QQ-437 versus standard anti-Toxoplasma drugs

Author: Smolecule Technical Support Team. Date: February 2026

Overview of QQ-437 and Standard Treatments

The table below summarizes the available information on QQ-437 and standard drug therapies for toxoplasmosis.

Compound / Regimen Reported Efficacy (In Vitro) Key Findings & Mechanisms Primary Limitations
QQ-437 (Experimental compound) Effective in the low nanomolar range against T. gondii [1] Novel N-benzoyl-2-hydroxybenzamide class; disrupts parasite's unique secretory pathway; also active against chloroquine-resistant Plasmodium falciparum [1] Preclinical research stage; human efficacy and safety unknown [1]
Pyrimethamine + Sulfadiazine (First-line therapy) Not fully quantified in available sources Considered the most effective combination for toxoplasmic encephalitis [2] High toxicity; 44% of patients may require therapy change; does not eliminate tissue cysts [2]
Pyrimethamine + Clindamycin (Alternative regimen) Not fully quantified in available sources Used for patients with sulfa allergy [2] Less effective at preventing relapse than P-S; similar toxicity [2]
Trimethoprim-Sulfamethoxazole (Alternative regimen) Not fully quantified in available sources Shown to have efficacy similar to pyrimethamine-sulfadiazine [2] Requires monitoring for sulfa allergy and hematologic toxicity [2]

Experimental Data and Protocols for QQ-437

The primary study on QQ-437 provides specific methodological details that are crucial for researchers.

  • In Vitro Challenge and Toxicity Assays: The anti-Toxoplasma activity and host cell toxicity of QQ-437 were determined through a high-throughput screen. The compound was tested against T. gondii parasites (including RH and Prugneaud Fluc strains) maintained in human foreskin fibroblast (HFF) monolayers. The assays measured the compound's ability to inhibit parasite growth relative to its toxicity to the host cells [1].
  • Mechanism of Action Investigations: Genome-wide studies were conducted to identify the mechanism of resistance and action. Resistant clones were generated and analyzed, revealing that resistance was mediated by mutations in adaptin-3β, a protein part of the secretory complex. This suggests QQ-437 disrupts the parasite's secretory pathway, which is essential for trafficking proteins to key organelles like micronemes, rhoptries, and dense granules. Treatment with QQ-437 was shown to alter the contents of these organelles and, most markedly, the acidocalcisomes/plant-like vacuoles (PLVs) [1].
  • In Vivo Model: The lead compound, QQ-437, was reported to display robust activity against the parasite *in vivo_. However, the specific animal models and detailed experimental protocols for the in vivo studies were not provided in the available abstract [1].

Current Treatment Efficacy Data

A 2015 systematic review and meta-analysis offers the best available pooled efficacy data for conventional medicines, though it does not include QQ-437 [3].

  • Negative Conversion Rate (NCR) in Acute Infection: The pooled NCR, which measures the rate of a positive diagnosis converting to negative after treatment, was reported for several drugs. Note that Spiramycin, Azithromycin, and Traditional Chinese Medicine showed no statistical difference in their NCRs, which were 83.4%, 82.5%, and 85.5%, respectively [3].
  • Cure Rate (CR) for Toxoplasmic Encephalitis: The pooled CR, defined as the complete absence of clinical symptoms after therapy, was also calculated for key regimens. The analysis found no statistical difference between Pyrimethamine-Sulfadiazine (P-S), Trimethoprim-Sulfamethoxazole (TMP-SMX), and Pyrimethamine-Clindamycin (P-C), with CRs of 49.8%, 59.9%, and 47.6%, respectively [3].

Visualizing the Research Pathway for Anti-Toxoplasma Drugs

The following diagram illustrates the general experimental workflow for evaluating a novel compound like QQ-437, based on common practices in preclinical drug development.

start Compound Discovery (e.g., HTS of ADMET-optimized library) a1 In Vitro Efficacy Screening start->a1 a2 In Vitro Host Cell Toxicity a1->a2 a3 Calculate Selectivity Index a2->a3 b1 Mechanism of Action Studies a3->b1 b2 Generate Resistant Clones b1->b2 b3 Genomic/Transcriptomic Analysis b2->b3 c1 In Vivo Efficacy Models b3->c1 Validates target end Lead Optimization & Preclinical Development c1->end

Key Research Gaps and Future Directions

The most significant challenge is the absence of head-to-head comparative studies. Here are the critical gaps that need to be addressed for QQ-437:

  • Direct Comparative Efficacy: Future work requires direct in vitro and in vivo studies comparing QQ-437 against first-line pyrimethamine-sulfadiazine to establish a clear efficacy hierarchy.
  • Activity Against Latent Stage: A major limitation of current treatments is their inability to eradicate the dormant bradyzoite form within tissue cysts [2]. It is unknown if QQ-437 has activity against this stage, which is crucial for a definitive cure.
  • Comprehensive Safety Profile: The toxicity profile of QQ-437 needs to be fully characterized in animal models and, eventually, in clinical trials to see if it offers an advantage over the significant toxicity of standard regimens [2].
  • In Vivo Validation of Mechanism: While the proposed mechanism is compelling, further studies are needed to confirm that disruption of the secretory pathway via adaptin-3β is the primary mode of action in live animal models.

References

structure-activity relationship of N-benzoyl-2-hydroxybenzamides

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity Comparison of N-Benzoyl-2-hydroxybenzamides

The table below summarizes the key experimental findings for selected compounds against various protozoan parasites, highlighting the most promising candidates.

Compound ID T. gondii Activity (IC₅₀) P. falciparum (K1) Activity (IC₅₀) L. donovani Activity (IC₅₀) Key Structural Features
1a (Hit Compound) Active [1] Not Specified Not Specified Parent structure: N-(4-ethylbenzoyl)-2-hydroxybenzamide [1]
1r (Lead Compound) Superior activity [1] 21x more potent than Chloroquine [2] [1] Not Specified Modifications on ring A and B; improved ADMET profile [1]
1d Not Specified Not Specified Excellent antileishmanial activity [2] [1] Specific modification on the N-benzoyl ring (ring B) [2] [1]
QQ-437 Robust activity (low nanomolar range) [3] [4] Active against chloroquine-resistant strains [3] [4] Not Specified Optimized derivative; disrupts parasite secretory pathway [3]

Core Structure and Sites for Modification

The general structure of N-benzoyl-2-hydroxybenzamides serves as the scaffold for SAR studies. Key modification sites that influence potency, selectivity, and metabolic stability are illustrated below.

architecture Core Core Structure: N-benzoyl-2-hydroxybenzamide RingA Phenol Ring (A) Modifications here can influence metal binding and target interaction Core->RingA Linker Imide Linker Modifying this group (e.g., to thioimide) affects metabolic stability Core->Linker RingB N-Benzoyl Ring (B) Substitutions here (e.g., 4-ethyl) are critical for potency Core->RingB

Summary of Structure-Activity Relationships

The biological activity of these compounds is highly dependent on specific structural features:

  • Phenol Ring (A): The hydroxyl group on the salicylamide moiety is essential for activity. Its modification can drastically reduce potency, likely due to its role in metal chelation or hydrogen bonding with the biological target [1].
  • N-Benzoyl Ring (B): Substituents on this ring are crucial for optimizing activity. The introduction of a 4-ethyl group (as in compound 1a) provided the initial hit. Further exploration of electron-donating and electron-withdrawing groups at different positions led to compounds with enhanced potency, such as 1r and 1d [1].
  • Imide Linker: The amide linker is important for maintaining activity. Replacing the oxygen with sulfur to form a thioimide (compound 13) or synthesizing urea-based analogs resulted in compounds with reduced or lost activity, indicating the high specificity of the original imide structure [1].

Experimental Protocols for Biological Evaluation

The quantitative data in the table above was generated using standard in vitro antiprotozoal assays. Here are the typical methodologies cited in the research:

  • In Vitro Challenge and Toxicity Assays: The primary screen for anti-T. gondii activity involved a high-throughput assay using human foreskin fibroblasts (HFF) infected with tachyzoites of the RH strain or transgenic strains expressing fluorescent or luminescent reporters. Compound efficacy was measured by the inhibition of parasite replication or a reduction in reporter signal [3] [4].
  • Evaluation Against Other Protozoa: The compound series was repurposed and tested against P. falciparum (K1 isolate, chloroquine-resistant), L. donovani, and Trypanosoma species using standardized in vitro assays to determine IC₅₀ values (the concentration required to inhibit parasite growth by 50%) [2] [1].
  • ADMET Profiling: To address metabolic instability, key compounds were subjected to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies. These tests included:
    • Metabolic stability in human liver microsomes (HLM).
    • Inhibition profiling against major cytochrome P450 (CYP450) isozymes.
    • Binding to human plasma proteins.
    • Aqueous solubility at different pH levels.
    • Inhibition of the hERG potassium channel (to assess cardiac toxicity risk) [1].

Mechanism of Action Insights

The proposed mechanism of action for this compound class involves disruption of a unique secretory pathway in the parasites:

pathway Compound N-benzoyl-2-hydroxybenzamide (e.g., QQ-437) SecretoryPathway Parasite Secretory Pathway Compound->SecretoryPathway Inhibits Adaptin Adaptin-3β (Resistance mediator) Adaptin->Compound Confers resistance to Organelles Disruption of: - Micronemes - Rhoptries - Dense Granules - Acidocalcisomes SecretoryPathway->Organelles Alters trafficking to

Genome-wide studies identified that resistance to N-benzoyl-2-hydroxybenzamides is mediated by mutations in Adaptin-3β, a protein part of the secretory complex. Treatment with these compounds disrupts the parasite's secretory pathway, altering the function of key organelles like micronemes, rhoptries, and most markedly, acidocalcisomes, which are vital for parasite survival and virulence [3] [4].

Conclusion and Research Implications

  • The lead compound 1r shows exceptional promise, particularly for malaria, with potency significantly superior to chloroquine against resistant strains [2] [1].
  • The activity against a diverse range of parasites (T. gondii, P. falciparum, and L. donovani) suggests these compounds may act on a target common to multiple protozoans [2] [1].
  • The unique mechanism of action, disrupting the parasite secretory pathway, differentiates them from existing therapies and could help overcome current drug resistance issues [3] [4].

References

comparative metabolic stability of benzamide derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways of Benzamide Derivatives

The metabolism of benzamide derivatives can involve enzymatic oxidation and chemical hydrolysis. The following diagram illustrates a pathway identified for N-hydroxymethylbenzamide:

metabolic_pathway N_hydroxymethyl N-Hydroxymethylbenzamide N_formyl N-Formylbenzamide N_hydroxymethyl->N_formyl Enzymatic Oxidation Benzamide Benzamide N_formyl->Benzamide Chemical Hydrolysis (Half-life: 7.8 min at pH 7.4)

This pathway shows that N-hydroxymethylbenzamide is first oxidized to N-formylbenzamide by enzymes like alcohol dehydrogenase in liver preparations [1]. The N-formylbenzamide intermediate is unstable and rapidly breaks down chemically to form the more stable benzamide [1].

Comparative Metabolic Stability

Stability varies significantly across different benzamide derivatives. The table below compares stability data from experimental studies:

Benzamide Derivative Core Structure Stability in Dilute Aqueous Solution Stability in Acidic Conditions (0.5 M HCl) Stability in Basic Conditions (0.5 M NaOH) Key Experimental Findings
N-Formylbenzamide Benzamide with formyl group Low (breaks down to benzamide) Information missing Information missing Half-life of 7.8 minutes at pH 7.4 [1]
N-Triflylbenzamides (e.g., 9a–d) Trifluoromethanesulfonamide group Stable for 24 hours [2] [3] Slow degradation over weeks [2] Stable [2] Hydrolyzes to parent benzoic acid in concentrated solutions [2]
N,N'-Bis(triflyl)benzimidamide (e.g., 12) Bis(trifluoromethanesulfonamide) group Stable [2] More stable than N-triflylbenzamides [2] Rapidly hydrolyzes to N-triflylbenzamide [2] Unstable in aqueous basic conditions [2]; decomposed during Suzuki-Miyaura cross-coupling [2]

Key Experimental Protocols

The stability data comes primarily from in vitro studies. Key methodological details are crucial for interpreting results and planning experiments.

  • In Vitro Metabolic Incubation: Studies often use mouse or rat liver preparations like 9000g supernatants, microsomal fractions, or isolated hepatocytes, incubated with the benzamide derivative in a buffer (e.g., pH 7.4) at 37°C [1].
  • Chemical Stability Assessment: Stability under different conditions is tested by dissolving compounds in dilute aqueous solutions, 0.5 M HCl, and 0.5 M NaOH at a specific concentration (e.g., 0.5 mg/mL) and monitoring degradation over time (e.g., 24 hours) using techniques like HPLC or NMR [2].
  • Product Identification: Metabolites and degradation products are characterized using High-Pressure Liquid Chromatography (HPLC) and Mass Spectrometry (MS) [1].

Factors Influencing Stability

Several structural and environmental factors determine the metabolic stability of benzamide derivatives:

  • Electron-Withdrawing Substituents: Adding strong electron-withdrawing groups like trifluoromethanesulfonamide significantly increases stability against hydrolysis [2].
  • pH of the Environment: Stability can be pH-dependent. N-Triflylbenzamides are stable in base but slowly hydrolyze in acid, while N,N'-bis(triflyl)benzimidamides are highly susceptible to basic hydrolysis [2].
  • Enzymatic vs. Chemical Degradation: Some derivatives are stable chemically but susceptible to enzymatic conversion (like N-hydroxymethylbenzamide), while others are susceptible to chemical hydrolysis (like N-formylbenzamide) [1] [2].

References

comparative tubulin inhibition of N-benzylbenzamide analogs

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Potent N-Benzylbenzamide Analogs

The table below summarizes the key experimental data for the most active N-benzylbenzamide derivatives reported in recent studies.

Compound ID Chemical Class Antiproliferative Activity (IC₅₀) Tubulin Polymerization Inhibition (IC₅₀) In Vivo Efficacy Key Findings Citation
20b N-benzylbenzamide 12 - 27 nM (multiple cancer cell lines) Data not explicitly provided (binds colchicine site) Significant tumor growth inhibition in H22 allograft model Good plasma stability; phosphate prodrug (20b-P) showed excellent safety profile (LD₅₀ = 599.7 mg/kg, i.v.) [1] [2] [3]
16f (MY-1121) Arylamide (with piperazine) 0.089 - 0.238 μM (nine human cancer cells) Data not explicitly provided (inhibits polymerization) Not reported in provided excerpts Superior activity against liver cancer cells (SMMC-7721 & HuH-7); induces G2/M arrest and apoptosis [4]
13n (MY-1388) N-Benzyl arylamide Potent activity (specific IC₅₀ values not in excerpts) Data not explicitly provided Remarkable in vivo efficacy against gastric cancers Designed via ring-opening strategy; targets colchicine-binding site [5]

Detailed Experimental Protocols

The biological evaluations of these compounds typically involve a standard set of experiments to establish their potency and mechanism of action.

  • In Vitro Antiproliferative Activity (MTT/MTS Assay)
    • Protocol: Cancer cells are treated with varying concentrations of the test compounds for a set period (e.g., 48 or 72 hours). Cell viability is then measured using reagents like MTT or MTS, which are metabolized by living cells to form a colored product. The IC₅₀ value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve [6] [4].
  • Tubulin Polymerization Inhibition Assay
    • Protocol: A purified tubulin solution is incubated with the test compound, and the assembly of tubulin into microtubules is triggered by raising the temperature. The increase in light scattering due to polymer formation is monitored in real-time using a spectrophotometer or fluorometer. The inhibition capability is expressed as the IC₅₀ value, which is the concentration of the compound that reduces the initial rate of polymerization by 50% [7] [8].
  • Cell Cycle Analysis (Flow Cytometry)
    • Protocol: Treated cells are fixed and stained with a DNA-binding dye like Propidium Iodide (PI). The DNA content of the cells is then analyzed using a flow cytometer. An increase in the cell population in the G2/M phase indicates that the compound is disrupting mitosis, a hallmark of tubulin-targeting agents [6] [4] [8].
  • Cell Apoptosis Assay (Annexin V Staining)
    • Protocol: Treated cells are stained with Annexin V (which binds to phosphatidylserine, a marker for early apoptosis) and PI (which stains dead cells). The percentage of cells in early and late apoptosis is quantified using flow cytometry [6] [4].
  • Colchicine Binding Site Competition
    • Protocol: This experiment determines if the inhibitor binds to the colchicine site on tubulin. Tubulin is incubated with a known, labeled colchicine analog (e.g., radiolabeled) in the presence of the test compound. A reduction in the binding of the labeled colchicine indicates that the test compound is competing for the same site [1] [7].

Mechanism of Action Pathway

The diagram below illustrates the established mechanism by which these N-benzylbenzamide derivatives exert their antitumor effects.

G Compound N-Benzylbenzamide Analog (e.g., 20b, 16f) TubulinBinding Binds to Colchicine Site on β-Tubulin Compound->TubulinBinding  Molecular Interaction PolymerizationInhibition Inhibits Tubulin Polymerization TubulinBinding->PolymerizationInhibition MicrotubuleDisruption Disrupts Microtubule Dynamics PolymerizationInhibition->MicrotubuleDisruption G2Arrest Cell Cycle Arrest at G2/M Phase MicrotubuleDisruption->G2Arrest  Mitotic Spindle Failure Antiangiogenic Anti-angiogenic Effects (Disrupts Tumor Vasculature) MicrotubuleDisruption->Antiangiogenic  Endothelial Cell Targeting Apoptosis Induces Mitochondrial Apoptosis Pathway G2Arrest->Apoptosis  Activation of Caspases AntitumorEffect Inhibits Tumor Growth In Vivo Apoptosis->AntitumorEffect Antiangiogenic->AntitumorEffect  Nutrient Deprivation

Key Research Implications

The development of N-benzylbenzamide derivatives represents a promising direction in anticancer drug discovery.

  • Overcoming Drug Resistance: These compounds target the colchicine binding site, a strategy that shows potential to overcome the multidrug resistance (MDR) often associated with traditional taxane and vinca alkaloid site inhibitors [1] [8].
  • Dual Antitumor Mechanism: They exhibit a dual mechanism by not only directly killing cancer cells but also disrupting tumor blood vessels (anti-vascular or anti-angiogenic effects), leading to tumor starvation [1] [8].
  • Improved Druggability: Research efforts are focused on modifying these structures to improve "druggable" properties, such as plasma stability and overall safety profiles, as demonstrated by the successful development of the phosphate prodrug 20b-P [1] [2].

References

Biological Activities and Mechanisms of N-Benzoylbenzamide Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity Core Mechanism of Action Key Experimental Findings & Potency Relevant Experimental Protocols

| Antiprotozoal Activity [1] [2] | Disruption of the secretory pathway in protozoan parasites, damaging organelles and kinetoplast DNA (kDNA) [2] [3]. | - Against T. gondii: Low nanomolar range activity (e.g., lead compound QQ-437) [2].

  • Against P. falciparum (K1 isolate): Activity 21-fold superior to chloroquine [1]. | - In vitro challenge assays: Screening against parasite cultures (e.g., T. gondii tachyzoites in HFF cells) [2].
  • Resistance mechanism studies: Genome-wide investigations to identify resistant clones [2]. | | Anticancer Activity [4] | Inhibition of tubulin polymerization by binding to the colchicine binding site (CBS) [4]. | - Potent antiproliferative activity against diverse human cancer cell lines (low nanomolar to micromolar IC50 values) [4].
  • Demonstrated in vivo antitumor and anti-vascular efficacy in mouse models [4]. | - Tubulin Polymerization Assay: Spectrophotometric measurement of tubulin assembly in vitro [4].
  • Cell-based assays: CCK-8 assay for cell viability, flow cytometry for cell cycle analysis (G2/M arrest) [4]. | | Modulation of Autophagy [5] | Reduction of mTORC1 activity and disruption of autophagic flux [5]. | - Submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells [5].
  • Accumulation of LC3-II protein, indicating disrupted autophagy [5]. | - Western Blotting: Analysis of LC3-II and phosphorylated mTORC1 substrates (P70S6K1, 4EBP1) levels [5].
  • Cell Viability Assays: EC50 determination in target cell lines [5]. |

Detailed Experimental Protocols

For researchers looking to validate these activities, here is a deeper dive into the key methodologies cited in the literature.

Assessing Antiprotozoal Activity via In Vitro Challenge

This protocol is used to determine the potency of compounds against intracellular parasites.

  • Cell Culture: Maintain human host cells (e.g., Human Foreskin Fibroblasts - HFF) in appropriate medium (e.g., IMDM supplemented with fetal bovine serum and antibiotics) [2].
  • Parasite Infection: Infect host cell monolayers with the target parasite (e.g., T. gondii tachyzoites of the RH strain) [2].
  • Compound Incubation: Introduce the test compound to the infected culture. A common approach is to use a range of concentrations to determine the half-maximal effective concentration (EC50) [2].
  • Activity Assessment: After an incubation period, parasite viability or proliferation is measured. This can be done via luciferase assays if using engineered parasites (e.g., Prugneaud Fluc strain expressing luciferase), where a decrease in luminescence indicates parasite death [2].
Evaluating Tubulin Polymerization Inhibition

This in vitro assay tests whether a compound directly prevents tubulin from forming microtubules.

  • Sample Preparation: Prepare a solution of purified tubulin in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with GTP [4].
  • Reaction Setup: Add the test compound to the tubulin solution in a cuvette. A positive control (e.g., colchicine) and a vehicle control are included [4].
  • Kinetic Measurement: Place the cuvette in a spectrophotometer at 37°C and monitor the increase in absorbance at 350 nm over time. Tubulin polymerization increases the turbidity of the solution, leading to higher absorbance [4].
  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the controls. An effective inhibitor will show a significant reduction in the rate and final level of turbidity increase [4].

Mechanism of Action Pathways

The following diagrams illustrate the key mechanistic pathways for the two primary activities, based on the search results.

antiprotozoal_mechanism Mechanism of Antiprotozoal N-Benzoylbenzamides Compound Compound SecretoryPathway Secretory Pathway Disruption Compound->SecretoryPathway Adaptin3B Adaptin-3β (Resistance Mediator) Adaptin3B->SecretoryPathway Mutations Confer Resistance OrganelleDamage Organelle Damage (Micronemes, Rhoptries, Acidocalcisomes) SecretoryPathway->OrganelleDamage kDNA kinetoplast DNA (kDNA) Disruption SecretoryPathway->kDNA ParasiteDeath ParasiteDeath OrganelleDamage->ParasiteDeath kDNA->ParasiteDeath

anticancer_mechanism Mechanism of Anticancer N-Benzoylbenzamides Compound Compound TubulinBinding Binding to Colchicine Site on β-Tubulin Compound->TubulinBinding PolymerizationInhibition Inhibition of Tubulin Polymerization TubulinBinding->PolymerizationInhibition MicrotubuleDisruption Microtubule Dynamics Disrupted PolymerizationInhibition->MicrotubuleDisruption MitoticArrest Cell Cycle Arrest at G2/M Phase MicrotubuleDisruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Conclusions and Research Implications

The experimental data validates N-Benzoyl-2-hydroxybenzamides as a promising scaffold for developing novel antiprotozoal drugs, with a specific and novel mechanism targeting the parasite's secretory pathway [1] [2]. Furthermore, structural analogs like N-benzylbenzamides show significant potential as anticancer agents by acting as potent colchicine-site tubulin polymerization inhibitors [4].

  • For Antiprotozoal Research: The unique mechanism involving adaptin-3β and the secretory pathway offers a new target for drug development against diseases like toxoplasmosis and malaria [2].
  • For Anticancer Research: The ability to inhibit tubulin polymerization and disrupt cancer cell vasculature makes these compounds strong candidates for further development as vascular disrupting agents (VDAs) [4].

References

×

XLogP3

2.6

Melting Point

152.0 °C

Other CAS

614-28-8

Wikipedia

Benzamide, N-benzoyl-

Dates

Last modified: 08-19-2023

Explore Compound Types